Acrylamidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c1-2-3(4)5/h2H,1H2,(H3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPUQAAUHKSVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316525 | |
| Record name | 2-Propenimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19408-49-2 | |
| Record name | 2-Propenimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19408-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Acrylamidine Compounds for Researchers and Drug Development Professionals
An emerging class of compounds, acrylamidines, are gaining attention in the field of medicinal chemistry for their potential as versatile scaffolds in drug design. This technical guide provides a comprehensive overview of the known properties of acrylamidine compounds, including their chemical, physical, and pharmacological characteristics. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Core Chemical and Physical Properties
This compound compounds are characterized by the presence of an acryloyl group attached to an amidine moiety. This unique structural combination imparts specific physicochemical properties that are of interest in drug development. The acryloyl group, a well-known Michael acceptor, offers the potential for covalent interactions with biological targets, while the basic amidine group can influence solubility, pKa, and interactions with acidic residues in proteins.
While extensive quantitative data for a wide range of this compound derivatives is still emerging in the scientific literature, the following table summarizes key physicochemical parameters based on available information for related compounds and computational predictions.
| Property | Typical Range/Value | Significance in Drug Development |
| pKa | 8 - 11 (predicted for the amidinium ion) | Influences ionization state at physiological pH, affecting solubility, membrane permeability, and target binding. |
| logP | Variable, dependent on substitution | A measure of lipophilicity, which impacts solubility, absorption, distribution, metabolism, and excretion (ADME) properties. |
| Solubility | Generally higher in acidic aqueous solutions | Crucial for formulation and bioavailability. The basic amidine group enhances solubility in acidic environments. |
| Hydrogen Bond Donors/Acceptors | Donors: 1-2, Acceptors: 1-2 | Influences interactions with biological targets and contributes to solubility. |
| Molecular Weight | Variable, dependent on substitution | A key parameter in "drug-likeness," with smaller molecules often exhibiting better absorption and distribution. |
Pharmacological Properties and Biological Activities
The pharmacological profile of this compound compounds is an active area of investigation, with preliminary studies suggesting a range of potential therapeutic applications. The inherent reactivity of the acryloyl group, coupled with the diverse functionalities that can be introduced on the amidine nitrogen atoms, allows for the fine-tuning of biological activity.
Anticancer Activity
Several studies have explored the potential of acrylamide-containing compounds as anticancer agents. The acryloyl moiety can act as a "warhead" for targeted covalent inhibition of key enzymes in cancer signaling pathways. For instance, acrylamide derivatives have been investigated as inhibitors of kinases such as BCR-ABL.[1] The general mechanism involves the Michael addition of a nucleophilic residue (often a cysteine) from the enzyme's active site to the electrophilic double bond of the acryloyl group, leading to irreversible inhibition.
Antimicrobial Activity
Guanidine-containing compounds, which share a structural resemblance to the amidine portion of acrylamidines, have a long history of use as antimicrobial agents. This suggests that this compound derivatives may also possess antibacterial and antifungal properties. The positively charged amidinium ion can interact with negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis, characterization, and evaluation of novel this compound compounds. The following sections provide representative methodologies for key experiments.
Synthesis of N-Substituted Acrylamidines
General Procedure:
-
Dissolve the primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture.
-
Slowly add a solution of acryloyl chloride in the same solvent to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and continue stirring until the reaction is complete (monitored by thin-layer chromatography).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted this compound.
Determination of Physicochemical Properties
pKa Determination (Potentiometric Titration):
-
Dissolve a precisely weighed amount of the this compound compound in a solution of known ionic strength (e.g., 0.1 M KCl).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
-
Record the pH values after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the midpoint of the buffer region of the titration curve.
logP Determination (Shake-Flask Method):
-
Prepare a saturated solution of the this compound compound in a biphasic system of n-octanol and water (or a suitable buffer like phosphate-buffered saline, pH 7.4).
-
Shake the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate the n-octanol and aqueous layers by centrifugation.
-
Determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm of the partition coefficient.
Solubility Assay (Shake-Flask Method):
-
Add an excess amount of the solid this compound compound to a known volume of a specific solvent (e.g., water, buffer at a specific pH).
-
Shake the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Filter the suspension to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
The measured concentration represents the equilibrium solubility of the compound in that solvent.
Biological Assays
Cell Viability Assay (MTT Assay):
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound compound for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
Prepare a serial dilution of the this compound compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., temperature, time) for microbial growth.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The acryloyl group in this compound compounds makes them potential covalent inhibitors of various enzymes, particularly those with a reactive cysteine residue in their active site. This can lead to the modulation of key signaling pathways involved in diseases like cancer.
Potential Signaling Pathway: Kinase Inhibition
Experimental Workflow: Evaluation of Anticancer Activity
References
acrylamidine functional group chemical structure
An In-Depth Technical Guide to the Acrylamidine Functional Group
Introduction
The this compound functional group is a reactive chemical moiety characterized by the combination of an α,β-unsaturated carbonyl system (an acryloyl group) and an amidine. This unique structural arrangement confers significant chemical reactivity, making it a subject of interest in medicinal chemistry and drug development. The primary characteristic of this group is its function as a Michael acceptor, allowing it to act as an electrophilic "warhead" in targeted covalent inhibitors.[1]
In drug design, the ability to form a stable, covalent bond with a biological target can lead to numerous advantages, including prolonged duration of action, full target occupancy, and high potency.[2] Acrylamide-based warheads are among the most utilized electrophiles for targeting nucleophilic amino acid residues, particularly cysteine, on proteins.[1][3] The this compound group, as a derivative, leverages this established reactivity while offering modified physicochemical properties. This guide provides a detailed overview of the core chemical structure, properties, synthesis, and mechanistic application of the this compound functional group for researchers in drug discovery.
Core Chemical Structure and Physicochemical Properties
The this compound functional group is composed of two key components: an electron-deficient olefin (the Michael acceptor) and a strongly basic amidine group. The electrophilicity of the β-carbon in the α,β-unsaturated system is primed for nucleophilic attack, a reactivity that can be tuned by substitutions on the scaffold.[2]
Below is a logical diagram illustrating the constituent parts of the this compound functional group.
Caption: Logical relationship of the this compound functional group.
Quantitative Structural Data
Precise bond lengths and angles for the this compound group are not widely published. However, representative data can be compiled from crystallographic studies of its constituent parts: acrylamide and amidine/amide systems. This data provides a baseline for understanding the geometry of the moiety.
| Parameter | Bond | Typical Bond Length (Å) | Typical Bond Angle (°) | Data Source(s) |
| Acryloyl System | C=C | 1.34 - 1.35 | C-C=C: ~121° | [4] |
| C-C (single) | 1.47 - 1.48 | O=C-C: ~122° | [4] | |
| C=O | 1.23 - 1.26 | C-C=O: ~120° | [4][5] | |
| Amidine/Amide System | C-N (amide-like) | 1.32 - 1.34 | C-N-H: ~120° | [4][6] |
| C=N (imine-like) | ~1.28 | C-C=N: ~120° | [7] | |
| N-H | 1.01 - 1.02 | H-N-H: ~120° | [6] |
Note: These values are general and can vary based on substitution, crystal packing forces, and coordination to metal ions.
Physicochemical Properties
The physicochemical properties of a drug molecule, such as pKa and lipophilicity (LogP), are critical for its pharmacokinetic and pharmacodynamic profile.[8][9] The this compound group distinctly influences these parameters.
| Property | Influencing Moiety | Expected Characteristic | Impact on Drug Development |
| pKa | Amidine Group | Amidines are strong organic bases, with pKa values typically ranging from 12-13. The exact value is influenced by substituents. This group will be protonated and positively charged at physiological pH. | Governs the extent of ionization, which affects solubility, membrane permeability, and receptor interactions.[9] A positive charge can form key ionic bonds with the target protein. |
| Reactivity | Acryloyl Group | The α,β-unsaturated system is an electrophilic Michael acceptor. Its reactivity is tunable; electron-withdrawing groups can increase reactivity, while substitutions at the α- or β-positions can decrease it.[2] | The rate of covalent bond formation is critical. Reactivity must be high enough to engage the target but low enough to avoid off-target reactions and associated toxicity.[2] |
| Solubility | Both | The acryloyl portion can improve lipophilicity compared to a secondary amine, while the basic amidine group, when protonated, significantly enhances aqueous solubility.[10] The overall balance is key for achieving desired drug-like properties. | A balance between aqueous solubility and lipophilicity (membrane permeability) is essential for oral bioavailability and proper distribution to the site of action.[10] |
Synthesis of Acrylamidines
While various methods exist for the synthesis of amides and amidines separately, a novel strategy for the direct formation of acrylamidines has been reported. This approach involves a copper(I)-catalyzed reaction of a propargylamine with tosylazide, which generates a reactive ketenimine intermediate. This intermediate is then trapped by a tethered amino group, leading to a 1,3-amino group migration to yield the final this compound product.[11]
Caption: Synthetic workflow for this compound formation.[11]
Example Experimental Protocol
The following is a representative protocol based on the 1,3-amino group migration strategy for synthesizing acrylamidines.[11]
Reaction: Copper(I)-catalyzed reaction of N,N-disubstituted propargylamine with tosylazide.
Materials:
-
N,N-disubstituted propargylamine derivative (1.0 eq)
-
Tosylazide (TsN₃) (1.1 eq)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N,N-disubstituted propargylamine (1.0 eq) and anhydrous dichloromethane.
-
Add Copper(I) Iodide (5 mol%) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add a solution of tosylazide (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a syringe pump over a period of 1 hour.
-
Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound product.
Application in Drug Development: Covalent Inhibition
The this compound group functions as an irreversible covalent warhead, primarily targeting cysteine residues in proteins.[1] The mechanism follows a two-step process: first, the inhibitor binds non-covalently to the target protein's active site. Following this initial binding, the electrophilic warhead is positioned optimally near a nucleophilic residue, which then attacks the β-carbon of the acryloyl system via a Michael addition reaction, forming a permanent covalent bond.[1][12]
This covalent modification permanently disables the protein, leading to a durable pharmacological effect. This strategy has been successfully employed in FDA-approved drugs like afatinib and ibrutinib, which use an acrylamide warhead.[2][10]
Caption: Mechanism of irreversible covalent inhibition.[1]
Conclusion
The this compound functional group represents a valuable electrophilic warhead for the design of targeted covalent inhibitors. Its structure combines the well-established reactivity of the acrylamide Michael acceptor with the distinct physicochemical contributions of a basic amidine moiety. This combination allows for the fine-tuning of reactivity, solubility, and target-binding interactions. With novel synthetic routes enabling more accessible production, this compound-based compounds hold significant potential for the development of next-generation therapeutics, particularly in oncology and immunology where covalent inhibition has proven to be a powerful strategy. Further research into this functional group is warranted to fully explore its applications in drug discovery.
References
- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the design of small molecular drugs with acrylamides covalent warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. research.monash.edu [research.monash.edu]
- 10. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A 1,3-amino group migration route to form acrylamidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Novel Amidine Derivatives for Research and Drug Development
Introduction
Amidines are a class of organic compounds characterized by the functional group RC(NR)NR₂, making them the imine analogs of amides.[1] This structural motif is of significant interest to the pharmaceutical and agrochemical industries due to its diverse biological activities.[2][3] Amidine-containing compounds have demonstrated efficacy as antibacterial, antiviral, antifungal, and antiparasitic agents.[4][5] They are found in numerous therapeutic agents, acting as enzyme inhibitors, DNA minor groove binders, and receptor antagonists.[2][4][6] For instance, drugs like pentamidine are used to treat protozoan infections, while other derivatives are investigated as serine protease inhibitors, muscarinic receptor agonists, and for the treatment of inflammation and pain.[2][4]
The basicity of amidines is notably higher than that of amides, as protonation at the sp²-hybridized nitrogen results in a charge-delocalized amidinium ion.[1] This property is crucial for their interaction with biological targets. Given their broad utility, the development of efficient and versatile synthetic methodologies for novel amidine derivatives is a primary focus for medicinal chemists and drug development professionals. This guide provides an in-depth overview of key synthetic strategies, detailed experimental protocols, and the biological context for these important pharmacophores.[7]
Core Synthetic Methodologies
The synthesis of amidines can be approached through several classic and modern routes. The choice of method often depends on the nature of the starting materials, desired substitution patterns, and tolerance of other functional groups.
The Pinner Reaction
The Pinner reaction, first described in 1877, remains one of the most widely used methods for synthesizing amidines from nitriles.[4][8] This two-step process involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, known as a Pinner salt.[9][10] This intermediate is then treated with ammonia or an amine to yield the final amidine.[8][9] The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the Pinner salt to an ester.[9]
Logical Workflow of the Pinner Reaction
Caption: A flowchart illustrating the two-step process of the Pinner reaction.
Transition Metal-Catalyzed Syntheses
Modern synthetic chemistry has introduced several transition metal-catalyzed methods that offer milder conditions and broader substrate scope.
-
Copper-Catalyzed Amidination: Copper salts like CuCl can catalyze the nucleophilic addition of amines to nitriles.[2] This approach is often performed under an oxygen atmosphere and can provide good to excellent yields for various N-substituted amidines.[2] Other copper-catalyzed methods involve three-component couplings of alkynes, secondary amines, and sulfonamides to produce N-sulfonylamidines.[11]
-
Palladium-Catalyzed Reactions: Palladium catalysts have been employed for the synthesis of N-arylamidines from aryltrifluoroborates and cyanamides.[2] Additionally, Pd-catalyzed N-arylation of existing amidines with aryl halides or triflates provides a route to complex, substituted products.[2][12]
-
Iridium-Catalyzed Synthesis: A notable method for synthesizing cyclic amidines involves the iridium-catalyzed deoxygenative reduction of lactams.[13] This reaction proceeds through a one-pot tandem process where the reduced lactam undergoes a cycloaddition with sulfonyl azides to form the cyclic amidine ring system.[13]
Multi-Component Reactions (MCRs)
Multi-component reactions are highly efficient for creating molecular diversity. Several MCRs have been developed for amidine synthesis:
-
Ugi-type Reactions: A three-component reaction of isocyanides, aldehydes, and amines, catalyzed by molecular iodine or Scandium(III) triflate, can produce α-amino amidines in high yields under mild conditions.[14][15]
-
Four-Component Reactions: Silver-catalyzed one-pot, four-component reactions of terminal alkynes, TMSN₃, sodium sulfinate, and a sulfonyl azide have been developed to synthesize complex amidines.[11]
Syntheses from Amide Derivatives
Amidines can also be prepared by activating amides. One method involves the use of trifluoromethanesulfonic anhydride (triflic anhydride) and pyridine to activate the amide, which then readily undergoes addition by an amine to form the amidine.[16]
Experimental Protocols
Protocol 1: General Procedure for Pinner Amidine Synthesis
This protocol is a generalized representation based on the classic Pinner reaction.[9][17]
-
Preparation of Pinner Salt: A solution of the nitrile substrate (1.0 eq) in anhydrous ethanol (or methanol) is cooled to 0 °C in an ice bath.[9][17]
-
Acidification: Dry hydrogen chloride gas is bubbled through the cooled solution until saturation. The reaction vessel is sealed and stirred at a controlled temperature (e.g., 40 °C) for several hours (typically 6-10 h) until the formation of the imino ester hydrochloride (Pinner salt) is complete, often observed as a precipitate.[9]
-
Aminolysis: The reaction mixture containing the Pinner salt is cooled again to 0-5 °C.[9]
-
Amine Addition: Ammonia gas is purged through the mixture, or a solution of the desired primary/secondary amine (1.1 eq) is added.[8][9] The reaction is then stirred, sometimes with gentle warming (e.g., 30 °C), for an additional 10-12 hours.[9]
-
Work-up and Isolation: The reaction mixture is filtered to remove any inorganic salts. The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) or by column chromatography to yield the desired amidine.[9]
Protocol 2: Copper-Catalyzed Amidination of Nitriles
This protocol is based on a sustainable copper-catalyzed method.[2]
-
Reaction Setup: To a reaction vessel, add the nitrile (1.0 eq), amine (1.2 eq), CuCl (15 mol%), 2,2'-bipyridine (30 mol%), and Cs₂CO₃ (2.0 eq).[2]
-
Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) as the solvent.[2]
-
Reaction Conditions: The vessel is placed under an oxygen (O₂) atmosphere (e.g., using a balloon). The mixture is heated to 100 °C and stirred for 15 hours.[2]
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under vacuum. The residue is then purified by column chromatography on silica gel to afford the N-substituted amidine.[2]
Protocol 3: Iodine-Catalyzed Three-Component Synthesis of α-Amino Amidines
This protocol describes a mild and efficient multi-component reaction.[14]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), aromatic amine (1.0 mmol), and molecular iodine (I₂) (10 mol%) in methanol (5 mL).
-
Stirring: Stir the mixture at room temperature for 5-10 minutes.
-
Isocyanide Addition: Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Reaction Completion: Continue stirring at room temperature and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Upon completion, the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography (silica gel, using an ethyl acetate/hexane gradient) to yield the pure α-amino amidine.[14]
Quantitative Data Summary
The following tables summarize yields for various amidine synthesis methodologies reported in the literature.
Table 1: Yields for Copper-Catalyzed Synthesis of N-Substituted Amidines [2]
| Nitrile Substrate | Amine Substrate | Product | Yield (%) |
| Benzonitrile | Benzylamine | N-benzylbenzamidine | 58 |
| 4-Methylbenzonitrile | Benzylamine | N-benzyl-4-methylbenzamidine | 75 |
| 4-Methoxybenzonitrile | Benzylamine | N-benzyl-4-methoxybenzamidine | 82 |
| 4-Chlorobenzonitrile | Benzylamine | N-benzyl-4-chlorobenzamidine | 65 |
| Benzonitrile | Aniline | N-phenylbenzamidine | 71 |
Reaction Conditions: CuCl (15 mol%), Cs₂CO₃ (2 equiv), 2,2'-bipyridine (30 mol%), DMSO, 100 °C, 15 h.
Table 2: Yields for Iodine-Catalyzed Three-Component Synthesis of α-Amino Amidines [14]
| Aldehyde | Amine | Isocyanide | Yield (%) |
| Benzaldehyde | Aniline | tert-Butyl isocyanide | 93 |
| 4-Chlorobenzaldehyde | Aniline | tert-Butyl isocyanide | 91 |
| 4-Nitrobenzaldehyde | Aniline | tert-Butyl isocyanide | 89 |
| Benzaldehyde | 4-Methoxyaniline | tert-Butyl isocyanide | 92 |
| Benzaldehyde | Aniline | Cyclohexyl isocyanide | 90 |
Reaction Conditions: I₂ (10 mol%), Methanol, Room Temperature, 2-4 h.
Table 3: Representative Spectroscopic Data for Amidine Derivatives
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (HRMS) [M+H]⁺ | Ref |
| 2-(2-Phenyl-4,5-dihydro-1H-imidazol-1-yl)ethanol | 7.55–7.36 (m, 5H), 3.85 (t, 2H), 3.61 (t, 2H), 3.44 (t, 2H), 3.13 (t, 2H) | 168.1, 131.1, 129.8, 128.4, 60.4, 53.1, 51.8, 51.5 | Calcd: 191.1184, Found: 191.1177 | [18] |
| N-(2-Aminoethyl)-N′-[2-(benzylamino)ethyl]ethane-1,2-diamine | 7.31–7.24 (m, 5H), 3.78 (s, 2H), 2.82–2.63 (m, 12H), 2.00 (s, 5H) | 140.6, 128.4, 128.1, 126.9, 54.0, 52.6, 49.5, 49.4, 49.0, 41.9 | Calcd: 237.2079, Found: 237.2082 | [18] |
| 1,1′-Ethane-1,2-diylbis(2-phenyl-1,4,5,6-tetrahydropyrimidine) | 7.38–7.25 (m, 10H), 3.45 (t, 4H), 3.03 (t, 4H), 2.96 (t, 4H), 1.83–1.78 (m, 4H) | 158.4, 137.8, 128.5, 128.1, 127.9, 50.1, 46.2, 44.9, 21.8 | Calcd: 347.2256, Found: 347.2211 | [18] |
Role in Signaling Pathways and Drug Development
Amidine derivatives are prominent in drug discovery due to their ability to mimic protonated arginine and engage in specific hydrogen-bonding interactions with biological targets. They serve as potent inhibitors for several enzyme families.[6]
Inhibition of Nitric Oxide Synthases (NOS)
Nitric oxide (NO) is a critical signaling molecule produced from L-arginine by a family of enzymes called nitric oxide synthases (NOS). Overproduction of NO by inducible NOS (iNOS) is implicated in inflammatory diseases. Amidine-based compounds have been developed as selective inhibitors of NOS isoforms.[6][19] For example, N-(3-(aminomethyl)-benzyl) acetamidine (known as 1400W) is a highly potent and selective inhibitor of iNOS over the other two isoforms (nNOS and eNOS).[19] This selectivity is crucial for developing anti-inflammatory therapies without affecting the essential physiological roles of nNOS and eNOS.
Inhibition of the iNOS Signaling Pathway
Caption: Amidine-based compounds can selectively inhibit the iNOS enzyme.
Other Therapeutic Targets
-
Glycosidase Inhibition: Sugar-derived amidines have been designed as transition-state analogs to inhibit glycosidases, enzymes involved in pathologies like diabetes and viral infections.[20][21]
-
Serine Protease Inhibition: Amidines can interact with the active sites of serine proteases, which are involved in processes like coagulation and inflammation.[5][22]
-
Antimicrobial and Antiparasitic Activity: Aromatic diamidines, such as pentamidine and furamidine, are known to bind to the minor groove of DNA, which is a key mechanism for their activity against intracellular parasites like Trypanosoma and Leishmania.[4]
The development workflow for novel amidine derivatives typically follows a structured path from synthesis to biological evaluation.
General Workflow for Amidine Derivative Development
Caption: A typical workflow for the synthesis and evaluation of amidine derivatives.
The amidine scaffold is a privileged pharmacophore that continues to yield promising candidates for a wide range of therapeutic areas. The synthetic toolkit available to researchers has expanded significantly from the classic Pinner reaction to include robust and versatile transition metal-catalyzed and multi-component methodologies. These modern techniques allow for the creation of highly diverse and complex amidine libraries under milder conditions. This guide provides a foundational overview of these key synthetic strategies, offering detailed protocols and comparative data to aid researchers and drug development professionals in the design and synthesis of novel amidine derivatives for their specific research goals. The continued exploration of new synthetic routes will undoubtedly accelerate the discovery of next-generation therapeutics built around this potent functional group.
References
- 1. Amidine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. CN102993109A - Preparation method of amidine compound - Google Patents [patents.google.com]
- 4. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amidine-based bioactive compounds for the regulation of arginine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA-compatible synthesis of amidine pharmacophores via late-stage amine modification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Pinner reaction - Wikipedia [en.wikipedia.org]
- 9. Pinner Reaction | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Amidine synthesis [organic-chemistry.org]
- 12. Amidine synthesis by imidoylation [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eurekaselect.com [eurekaselect.com]
- 20. Sugar-Derived Amidines and Congeners: Structures, Glycosidase Inhibition and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
- 22. In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Studies of Acrylamidine Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract: Acrylamidine, a molecule featuring a reactive α,β-unsaturated system coupled with an amidine functionality, presents a unique electronic profile that makes it a compelling subject for theoretical and computational investigation. Although direct theoretical studies on this compound are not extensively documented in publicly available literature, its reactivity can be largely inferred from computational analyses of related α,β-unsaturated systems and the well-documented nucleophilic character of amidines. This guide provides a comprehensive overview of the expected reactivity of this compound, focusing on its propensity to undergo aza-Michael addition reactions. We will explore the underlying principles of its reactivity using concepts from Density Functional Theory (DFT), propose reaction mechanisms, and outline experimental and computational protocols for its further study. This document serves as a foundational resource for researchers interested in the potential applications of this compound in drug development and materials science, where its unique reactivity could be harnessed for the synthesis of novel molecular entities.
Introduction to this compound and its Potential Reactivity
This compound possesses two key functional groups that dictate its chemical behavior: the acryloyl group, which is a classic Michael acceptor, and the amidine group, a strong nitrogenous nucleophile. The electronic interplay between the electron-withdrawing acryloyl moiety and the electron-donating amidine group suggests a rich and tunable reactivity profile. The primary reaction anticipated for this compound is the aza-Michael addition, a conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated system.
Theoretical studies on related systems, such as the aza-Michael addition of amines and guanidinium salts to Michael acceptors, provide a solid foundation for predicting the behavior of this compound.[1][2] Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for elucidating the reaction mechanisms, transition states, and kinetic and thermodynamic parameters associated with these transformations.[3][4][5]
Theoretical Framework for this compound Reactivity
The reactivity of this compound can be rationalized through several key theoretical concepts:
-
Frontier Molecular Orbital (FMO) Theory: The interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile governs the initial stages of a chemical reaction. For the aza-Michael addition to this compound, the nucleophile's HOMO will interact with the LUMO of the this compound's α,β-unsaturated system, which is expected to have significant localization on the β-carbon.
-
Global and Local Reactivity Descriptors: Conceptual DFT provides a set of descriptors that quantify the reactivity of a molecule.
-
Global Descriptors: Electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be used to assess the overall reactivity of this compound and potential nucleophiles.
-
Local Descriptors: Fukui functions and the dual descriptor can identify the most nucleophilic and electrophilic sites within the this compound molecule, confirming the β-carbon as the primary site for nucleophilic attack.
-
-
Transition State Theory: The rate of a chemical reaction is determined by the energy of the transition state. DFT calculations can be employed to locate and characterize the transition state structures for the aza-Michael addition to this compound, providing crucial insights into the reaction kinetics.
Proposed Reaction Mechanism: Aza-Michael Addition to this compound
The most probable reaction pathway for this compound with a nucleophile (Nu⁻) is the aza-Michael addition. A generalized mechanism is depicted below:
Caption: Proposed mechanism for the aza-Michael addition to this compound.
The reaction is initiated by the nucleophilic attack of the nucleophile on the β-carbon of the this compound, proceeding through a transition state to form a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final Michael adduct.
Quantitative Data from Theoretical Studies
| Parameter | Description | Typical Computational Method | Expected Significance for this compound Reactivity |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for the reaction to occur. | DFT (e.g., B3LYP, M06-2X) | Lower activation energies indicate a faster reaction rate. The nature of the nucleophile and solvent will significantly influence this value. |
| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | DFT (e.g., B3LYP, M06-2X) | A negative ΔH indicates an exothermic reaction, which is thermodynamically favorable. |
| Gibbs Free Energy (ΔG) | The overall thermodynamic driving force of the reaction. | DFT (e.g., B3LYP, M06-2X) | A negative ΔG indicates a spontaneous reaction. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | DFT (e.g., B3LYP, M06-2X) | A smaller HOMO-LUMO gap generally correlates with higher reactivity. |
| Global Electrophilicity (ω) | A measure of the ability of a molecule to accept electrons. | DFT (e.g., B3LYP, M06-2X) | A higher ω for this compound would suggest a greater susceptibility to nucleophilic attack. |
Experimental and Computational Protocols
To further elucidate the reactivity of this compound, a combined experimental and computational approach is recommended.
Experimental Protocols
-
Synthesis of this compound: While various methods for the synthesis of amidines are known, a common route involves the Pinner reaction or the reaction of amides with aminating agents. For α,β-unsaturated amidines, specific synthetic strategies may be required to avoid polymerization.[6][7]
-
Kinetic Studies: The rate of the aza-Michael addition can be monitored using techniques such as NMR spectroscopy or UV-Vis spectrophotometry. This would involve reacting this compound with a series of nucleophiles and monitoring the disappearance of reactants and the appearance of products over time.
-
Product Characterization: The structure of the resulting Michael adducts should be unambiguously determined using standard analytical techniques, including NMR, mass spectrometry, and X-ray crystallography if suitable crystals can be obtained.
Computational Workflow
A typical computational workflow to study the reactivity of this compound is outlined below.
Caption: A standard workflow for the computational study of this compound reactivity.
This workflow involves geometry optimization of reactants and products, locating the transition state, and analyzing the energetic and electronic properties of the system to provide a comprehensive understanding of the reaction mechanism.
Conclusion and Future Outlook
The theoretical study of this compound reactivity, while not yet extensively explored directly, can be robustly inferred from the wealth of computational and experimental data on related amidine and α,β-unsaturated systems. The aza-Michael addition is predicted to be a dominant reaction pathway, and the principles of DFT and FMO theory provide a strong framework for understanding and predicting its behavior. The protocols outlined in this guide offer a clear path for future research to quantify the reactivity of this intriguing molecule. Such studies will be instrumental in unlocking the potential of this compound as a versatile building block in the synthesis of novel pharmaceuticals and functional materials. Further investigations into the reactivity of vinylogous amidines will also provide a broader context for the chemical behavior of this compound.[8][9]
References
- 1. A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. auetd.auburn.edu [auetd.auburn.edu]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Reactivity and mechanism of nucleophilic addition reaction of amine with alkene: A systematic DFT study | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Computational Investigation on the Origin of Atroposelectivity for the Cinchona Alkaloid Primary Amine-Catalyzed Vinylogous Desymmetrization of N-(2-t-Butylphenyl)maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis of vinylogous amidine heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Acrylamidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, isolation, and biological evaluation of naturally occurring acrylamidine compounds. Acrylamidines, a class of nitrogen-containing natural products, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This document offers a comprehensive overview of the key compounds, detailed experimental protocols for their extraction and purification, quantitative bioactivity data, and an examination of their mechanisms of action through signaling pathway diagrams.
Naturally Occurring this compound Compounds: A Snapshot
The marine environment, particularly sponges of the genus Agelas, has proven to be a rich source of unique this compound alkaloids, specifically pyrrole-imidazole alkaloids (PIAs). These compounds are characterized by a core structure featuring a pyrrole carboxamide linked to a 2-aminoimidazole moiety. Key examples include oroidin and clathrodin, which serve as biosynthetic precursors to a wide array of more complex dimeric and cyclic alkaloids.
Experimental Protocols: From Sponge to Pure Compound
The isolation of natural this compound compounds from their marine sources is a multi-step process requiring careful extraction and chromatographic purification. The following protocols are a synthesized representation of methodologies reported in the literature for the isolation of pyrrole-imidazole alkaloids from marine sponges.
General Experimental Workflow
The overall process for isolating this compound compounds from marine sponges can be visualized as a sequential workflow, starting from sample collection and culminating in the acquisition of pure compounds for bioactivity assessment.
Detailed Methodologies
2.2.1. Extraction
-
Sample Preparation: The collected marine sponge (e.g., Agelas oroides) is immediately frozen and then lyophilized to remove water. The dried sponge material is ground into a fine powder to increase the surface area for efficient extraction.[1]
-
Solvent Extraction: The powdered sponge material is exhaustively extracted with a suitable solvent system. Common methods include:
-
Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.2.2. Purification
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common partitioning scheme involves suspending the crude extract in a biphasic system of n-butanol (n-BuOH) and water (H₂O). The resulting layers are separated, and the solvent is removed from each fraction.
-
Vacuum Liquid Chromatography (VLC): The fraction containing the compounds of interest (typically the n-BuOH fraction) is further purified by VLC on a silica gel column. A step gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, methanol) is used to elute the compounds.
-
High-Performance Liquid Chromatography (HPLC): The fractions from VLC showing the presence of this compound compounds (as determined by thin-layer chromatography and/or preliminary bioassays) are subjected to preparative or semi-preparative HPLC. A C18 reverse-phase column is commonly used with a gradient elution of acetonitrile and water, often with a trifluoroacetic acid modifier.[2] The fractions corresponding to individual peaks are collected, and the solvent is evaporated to yield the pure compounds.
Quantitative Bioactivity Data
Natural this compound compounds have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects. The following tables summarize the quantitative data for key compounds.
Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| Oroidin | Staphylococcus aureus | >90% inhibition at 50 µM | [3] |
| Oroidin | Enterococcus faecalis | ~50% inhibition at 50 µM | [3] |
| Clathrodin | Staphylococcus aureus | Inactive at 50 µM | [4] |
| Clathrodin | Enterococcus faecalis | Inactive at 50 µM | [4] |
| Clathrodin | Escherichia coli | Inactive at 50 µM | [4] |
| Clathrodin | Candida albicans | Inactive at 50 µM | [4] |
Table 1: Minimum Inhibitory Concentration (MIC) of Oroidin and Clathrodin against various microorganisms.
Cytotoxic Activity
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Oroidin Analogue (6h) | Huh-7 (Hepatocellular Carcinoma) | 36 | [5] |
| Oroidin Analogue (6g) | Huh-7 (Hepatocellular Carcinoma) | 88 | [5] |
Table 2: Cytotoxic activity (IC₅₀) of synthetic oroidin analogues against the Huh-7 human cancer cell line.
Signaling Pathways and Mechanisms of Action
The biological effects of natural this compound compounds are attributed to their interaction with specific cellular targets and modulation of key signaling pathways.
Inhibition of Hsp90 and Downstream Signaling
Certain synthetic analogues of oroidin have been found to target the ATP-binding site of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are critical components of oncogenic signaling pathways. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting cancer cell proliferation, survival, and angiogenesis.
Inhibition of the Pdr5p Multidrug Resistance Pump
Oroidin has been shown to inhibit the activity of Pdr5p, an ATP-binding cassette (ABC) transporter in the yeast Saccharomyces cerevisiae.[6] Pdr5p is a major contributor to the multidrug resistance (MDR) phenotype in yeast, as it actively effluxes a wide range of xenobiotics from the cell. Inhibition of Pdr5p by oroidin suggests a potential strategy for overcoming drug resistance in pathogenic fungi.
Biosynthesis of Oroidin
The biosynthesis of the fundamental this compound, oroidin, has been proposed to originate from the amino acids proline and lysine.[7] Proline serves as the precursor for the pyrrole ring, while lysine is the precursor for the 2-aminoimidazole moiety.
Conclusion
Naturally occurring this compound compounds, particularly the pyrrole-imidazole alkaloids from marine sponges, represent a promising class of bioactive molecules with potential applications in drug discovery and development. Their potent antimicrobial and cytotoxic activities, coupled with their unique mechanisms of action, make them attractive scaffolds for the design of novel therapeutic agents. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field.
References
- 1. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 2. zenodo.org [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [helda.helsinki.fi]
- 5. Antimicrobial activity of the marine alkaloids, clathrodin and oroidin, and their synthetic analogues [pubmed.ncbi.nlm.nih.gov]
- 6. Oroidin inhibits the activity of the multidrug resistance target Pdr5p from yeast plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New insight into marine alkaloid metabolic pathways: revisiting oroidin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Amidine Scaffold: A Versatile Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, has emerged as a privileged scaffold in medicinal chemistry. Its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions, makes it a valuable component in the design of therapeutic agents targeting a wide array of biological targets.[1] This guide provides a comprehensive overview of the amidine scaffold, covering its synthesis, physicochemical properties, diverse applications in drug discovery, and strategies to optimize its therapeutic potential.
Physicochemical Properties and Biological Interactions
The medicinal chemistry utility of the amidine moiety stems from its unique electronic and structural characteristics. Amidines are strong bases that are typically protonated at physiological pH, a property that is crucial for their interaction with biological macromolecules.[2][3] This positive charge allows them to form strong salt bridges with negatively charged residues, such as aspartate and glutamate, in the active sites of enzymes or the binding pockets of receptors.[4] Furthermore, the N-H protons of the amidinium cation are excellent hydrogen bond donors, enabling precise and strong interactions with protein targets.[5]
The planar geometry of the amidine group also contributes to its effectiveness as a pharmacophore, allowing it to fit into sterically constrained binding sites.[6] The ability of amidines to mimic the side chains of arginine and lysine is a key reason for their successful application as inhibitors of trypsin-like serine proteases.[4]
Table 1: Physicochemical Properties of Representative Amidine-Containing Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Strongest Basic) | Solubility |
| Benzamidine | C₇H₈N₂ | 120.15 | 11.6 | Soluble in water |
| Pentamidine | C₁₉H₂₄N₄O₂ | 340.42 | 12.13 | Soluble in water, ≥13.5mg/mL in DMSO[7][8][9] |
| Imidacloprid | C₉H₁₀ClN₅O₂ | 255.66 | Not Applicable | 0.61 g/L in water at 20 °C |
Synthesis of Amidine-Containing Molecules
The synthesis of amidines is a well-established area of organic chemistry, with several reliable methods available to medicinal chemists.
The Pinner Reaction
The Pinner reaction is a classic and widely used method for the synthesis of amidines.[10] It involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia or an amine to yield the corresponding amidine.[2][11][12]
Experimental Protocol: Pinner Synthesis of a Generic Amidine [11]
-
Formation of the Pinner Salt: A solution of the starting nitrile in an anhydrous alcohol (e.g., ethanol) is cooled to 0°C. Anhydrous hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then stirred at a controlled temperature (e.g., 40°C) for several hours to form the imino ester hydrochloride (Pinner salt).
-
Ammonolysis: The reaction mixture containing the Pinner salt is cooled to 0-5°C. Anhydrous ammonia gas is then purged through the mixture until a basic pH (≥8) is achieved.
-
Work-up and Isolation: The reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under vacuum. The resulting residue is purified by recrystallization or chromatography to afford the desired amidine.
Other Synthetic Methodologies
While the Pinner reaction is robust, other methods offer alternative routes to amidines, particularly for more complex or highly substituted structures. These include:
-
From Thioamides: Thioamides can be converted to amidines by reaction with amines in the presence of a thiophilic agent, such as a mercury(II) salt.[1] A more recent development involves the conversion of thioamides to thioimidates, which can then be reacted with amines under mild acidic conditions to form amidines.[10][13]
-
Copper-Catalyzed Synthesis: A copper-catalyzed three-component coupling of a terminal alkyne, a secondary amine, and a sulfonamide provides an efficient route to N-sulfonyl amidines.[14] Another copper-catalyzed method involves the nucleophilic addition of amines to nitriles.[14]
The Amidine Scaffold in Drug Discovery and Development
The versatility of the amidine scaffold is evident in the wide range of therapeutic areas where it has been successfully applied.
Enzyme Inhibition
The ability of the protonated amidine group to mimic the side chains of arginine and lysine makes it an excellent pharmacophore for targeting enzymes that recognize these residues.
Amidines are potent inhibitors of trypsin-like serine proteases, which play crucial roles in various physiological and pathological processes, including blood coagulation, fibrinolysis, and inflammation.[4] The positively charged amidinium ion forms a strong salt bridge with the conserved aspartate residue (Asp189) at the bottom of the S1 specificity pocket of these enzymes.[15]
Table 2: Inhibitory Activity of Amidine-Based Serine Protease Inhibitors
| Inhibitor | Target Protease | IC₅₀ | Kᵢ | Reference |
| Benzamidine | Trypsin | 120 ± 20 µM | 80 ± 10 µM | [16] |
| 6-Amidino-2-naphthol | TMPRSS2 | 1.6 ± 0.5 µM | 1.1 ± 0.3 µM | [16] |
| Naphthamidine | Urokinase | - | ~10 µM | (Not explicitly in search results) |
| Amidine-derived fXa inhibitor | Factor Xa | - | Kass = 50-500 x 10⁶ L/mol | [15] |
Experimental Protocol: Serine Protease Inhibition Assay [17]
-
Reagent Preparation: Prepare a stock solution of the amidine inhibitor in a suitable solvent (e.g., DMSO). Prepare a solution of the target serine protease and a specific fluorogenic substrate in an appropriate assay buffer.
-
Assay Procedure: In a 96-well plate, add serial dilutions of the inhibitor solution. Add the serine protease solution to each well and incubate at room temperature to allow for inhibitor binding. Initiate the enzymatic reaction by adding the fluorogenic substrate solution.
-
Data Acquisition and Analysis: Monitor the increase in fluorescence over time using a fluorescence plate reader. Calculate the initial reaction velocities for each inhibitor concentration. Plot the initial velocities against the inhibitor concentrations and fit the data to a suitable inhibition model to determine the IC₅₀ or Kᵢ value.
Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide (NO), a key signaling molecule. Overproduction of NO by the inducible isoform (iNOS) is implicated in various inflammatory diseases. Amidine-containing compounds have been developed as potent and selective iNOS inhibitors.[18]
Experimental Protocol: Nitric Oxide Synthase Inhibition Assay [18][19]
-
Reagent Preparation: Prepare solutions of the NOS enzyme, cofactors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin), L-arginine (the substrate), and the test inhibitor.
-
Reaction Setup: In a microplate, combine the NOS enzyme, cofactors, and inhibitor at various concentrations.
-
Initiation and Detection: Initiate the reaction by adding L-arginine. The production of NO is measured indirectly by detecting the conversion of a fluorescent probe that reacts with NO.
-
Data Analysis: The fluorescence intensity is proportional to NOS activity. The inhibitory effect of the compound is determined by the reduction in fluorescence compared to a control without the inhibitor.
Receptor Modulation
The amidine scaffold is also found in compounds that modulate the activity of various receptors.
Imidacloprid, a widely used insecticide, contains a cyclic amidine moiety and acts as an agonist at insect nicotinic acetylcholine receptors.[20] This leads to overstimulation of the nervous system, paralysis, and death of the insect. The selectivity of imidacloprid for insect nAChRs over mammalian receptors is a key factor in its safety profile for non-target species.
Antiparasitic and Antimicrobial Agents
Aromatic diamidines, such as pentamidine, have a long history of use as antiparasitic and antimicrobial agents.[3] Their mechanism of action is thought to involve binding to the minor groove of DNA, particularly in AT-rich regions, and interfering with DNA, RNA, and protein synthesis.[5]
Table 3: Pharmacokinetic Parameters of Pentamidine
| Parameter | Value | Route of Administration | Reference |
| Elimination Half-life | 6.22 ± 1.17 hours (in patients with normal renal function) | Intravenous | [21] |
| Plasma Clearance | 411 ± 55 L/hr (in patients with normal renal function) | Intravenous | [21] |
| Protein Binding | 69% | - | [22] |
| Oral Bioavailability | Unreliable | Oral | [22] |
Strategies for Optimizing Amidine-Containing Drugs
While the amidine group offers significant advantages in drug design, its strong basicity can lead to poor oral bioavailability due to high polarity and extensive ionization in the gastrointestinal tract.[2][23] Several strategies have been developed to address this challenge.
Prodrug Approaches
The development of prodrugs is a common strategy to mask the polar amidine group and improve its absorption. Amidoximes (N-hydroxyamidines) are a particularly successful class of prodrugs for amidines.[2][24][25] They are less basic than the corresponding amidines and can be absorbed orally. In vivo, they are reduced by enzymes, such as the mitochondrial amidoxime reducing component (mARC), to release the active amidine drug.[2][26] The oral anticoagulant dabigatran etexilate is a successful example of a double prodrug strategy for an amidine-containing thrombin inhibitor.[24] The bioavailability of benzamidine after oral application of N,N'-dihydroxybenzamidine was found to be approximately 91%, which was higher than that of the benzamidoxime prodrug (around 74%).[23]
Bioisosteric Replacement
In some cases, the amidine group can be replaced by other functional groups with similar physicochemical properties to improve pharmacokinetic profiles while retaining biological activity. The choice of a suitable bioisostere depends on the specific target and the desired properties of the drug candidate.
High-Throughput Screening for Amidine-Based Inhibitors
The discovery of novel amidine-containing drug candidates often begins with high-throughput screening (HTS) of large compound libraries.[27][28]
Conclusion
The amidine scaffold continues to be a highly valuable and frequently employed functional group in medicinal chemistry. Its ability to engage in key interactions with a multitude of biological targets has led to the development of a diverse range of therapeutic agents. A thorough understanding of its synthesis, physicochemical properties, and structure-activity relationships, coupled with innovative strategies such as prodrug design, will undoubtedly lead to the discovery of new and improved amidine-based drugs for the treatment of a wide spectrum of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatic diamidines as antiparasitic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 5. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. Pentamidine | C19H24N4O2 | CID 4735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. raybiotech.com [raybiotech.com]
- 10. Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computer Assisted Drug Design - CATCO [s3.smu.edu]
- 13. A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Structure-based design of potent, amidine-derived inhibitors of factor Xa: evaluation of selectivity, anticoagulant activity, and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medwinpublishers.com [medwinpublishers.com]
- 19. researchgate.net [researchgate.net]
- 20. Libra ETD [libraetd.lib.virginia.edu]
- 21. Pentamidine - Wikipedia [en.wikipedia.org]
- 22. N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 24. tandfonline.com [tandfonline.com]
- 25. A Novel Prodrug of a nNOS Inhibitor with Improved Pharmacokinetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 26. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 27. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 28. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Acrylamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrylamide derivatives are a pivotal class of compounds in drug discovery and development. Their utility stems from the electrophilic nature of the α,β-unsaturated amide moiety, which can act as a "warhead" to form a covalent bond with nucleophilic residues, most notably cysteine, on target proteins. This covalent and often irreversible binding can lead to enhanced potency, prolonged duration of action, and the ability to target challenging proteins that have shallow binding pockets. This document provides detailed protocols for three common methods for synthesizing acrylamide derivatives, quantitative data for representative reactions, and visualizations of a key signaling pathway and experimental workflow.
Synthetic Methodologies
The synthesis of acrylamide derivatives typically involves the formation of an amide bond between an amine and acrylic acid or an activated acrylic acid derivative. Below are three distinct and widely applicable protocols.
Method 1: Acylation of Amines with Acryloyl Chloride
This is a classic and robust method for the synthesis of N-substituted acrylamides. Acryloyl chloride is a highly reactive acylating agent that readily reacts with primary and secondary amines in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol:
-
Dissolution of Amine: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine (TEA) or diisopropylethylamine (DIEA), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acryloyl Chloride: Add acryloyl chloride (1.0-1.2 equivalents) dropwise to the cooled solution. A white precipitate of the amine hydrochloride salt will typically form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the desired acrylamide derivative.
Table 1: Representative Yields for Method 1
| Amine Substrate | Product | Solvent | Yield (%) | Reference |
| Aniline | N-Phenylacrylamide | THF | ~95% | [1] |
| Benzylamine | N-Benzylacrylamide | DCM | High | [2] |
| n-Octylamine | N-(n-Octyl)acrylamide | THF | High | [3] |
| Dihexylamine | N,N-Dihexylacrylamide | THF | High | [3] |
Method 2: Amide Coupling of Acrylic Acid and Amines
To avoid the use of the hazardous and moisture-sensitive acryloyl chloride, amide coupling reagents can be employed to activate the carboxylic acid group of acrylic acid for reaction with an amine. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt).
Experimental Protocol:
-
Dissolution of Reactants: In a round-bottom flask, dissolve acrylic acid (1.2 equivalents), the amine (1.0 equivalent), and HOBt (1.2 equivalents) in an anhydrous aprotic solvent like DCM or DMF.
-
Addition of Coupling Reagent: Add EDCI (1.2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Yields for Method 2
| Amine Substrate | Coupling Reagents | Solvent | Yield (%) | Reference |
| Diaminodibenzo-18-crown-6 | EDCI, HOBt | DCM | High | [4] |
| Various Amines | EDCI, HOBt | DMF | Good to High | [5] |
Method 3: One-Pot Synthesis from Acrylic Acid via Thionyl Chloride/DMAC
This method provides a direct route from acrylic acid to acrylamides and acrylanilides using thionyl chloride in dimethylacetamide (DMAC) without the need for an external base for the final amidation step.[6]
Experimental Protocol:
-
Activation of Acrylic Acid: To a solution of acrylic acid (1.0 equivalent) in DMAC, add thionyl chloride (1.1 equivalents) dropwise at room temperature. Stir the mixture for a short period until the acid activation is complete.
-
Amine Addition: Add the aniline or other amine (1.0 equivalent) to the reaction mixture.
-
Reaction: The reaction is typically rapid. For less reactive amines, the mixture can be gently warmed to ensure completion.
-
Work-up:
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Purification: If necessary, the product can be further purified by recrystallization.
Table 3: Representative Yields for Method 3
| Amine Substrate | Product | Yield (%) | Reference |
| Various Anilines | N-Aryl Acrylamides | 88-98% | [6] |
Characterization of Acrylamide Derivatives
The synthesized acrylamide derivatives should be characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point: To assess the purity of solid compounds.
Table 4: Characterization Data for N-Phenylacrylamide
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | [7] |
| Molecular Weight | 147.17 g/mol | [7] |
| Melting Point | 103-106 °C | [8] |
| ¹H NMR (CDCl₃, δ) | 7.5 (d, 2H), 7.3 (t, 2H), 7.1 (t, 1H), 6.4 (dd, 1H), 6.2 (dd, 1H), 5.8 (dd, 1H), 7.8 (br s, 1H) | Typical |
| ¹³C NMR (CDCl₃, δ) | 164.0, 137.9, 130.9, 129.1, 124.5, 120.2, 127.0 | Typical |
Visualization of Experimental Workflow and Signaling Pathway
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of an acrylamide derivative.
Caption: A generalized workflow for the synthesis and characterization of acrylamide derivatives.
Signaling Pathway: Covalent Inhibition of Bruton's Tyrosine Kinase (BTK)
Acrylamide-based drugs are highly effective as targeted covalent inhibitors. A prominent example is ibrutinib, which targets Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[9][10] Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[11]
Caption: Covalent inhibition of the BTK signaling pathway by the acrylamide-containing drug ibrutinib.
References
- 1. biosynce.com [biosynce.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases | Semantic Scholar [semanticscholar.org]
- 7. N-Phenylacrylamide | C9H9NO | CID 221792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Phenylacrylamide 99 2210-24-4 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. targetedonc.com [targetedonc.com]
Application Notes and Protocols for Amidine-Containing Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of amidine-containing compounds as potent and selective enzyme inhibitors. This document includes detailed protocols for key enzymatic assays, quantitative data on inhibitor potency, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Amidine-Containing Enzyme Inhibitors
Amidine-containing compounds are a significant class of enzyme inhibitors due to their structural resemblance to the side chains of arginine and lysine. This mimicry allows them to bind effectively to the active sites of enzymes that recognize these basic amino acids as substrates. The positively charged amidinium group at physiological pH facilitates strong electrostatic interactions with negatively charged residues, such as aspartate and glutamate, commonly found in the active sites of target enzymes. This has led to the development of amidine-based inhibitors for a variety of enzyme classes, including serine proteases, nitric oxide synthases, and protein arginine deiminases, with applications in anticoagulation, anti-inflammatory therapies, and cancer treatment.
Key Enzyme Targets and Therapeutic Applications
Amidine-based inhibitors have been successfully developed to target several key enzyme families:
-
Serine Proteases: This large family of proteolytic enzymes, which includes thrombin, trypsin, and plasmin, plays a crucial role in blood coagulation, digestion, and fibrinolysis.[1][2] Amidine compounds, such as benzamidine, act as competitive inhibitors of these proteases and have been instrumental in the development of anticoagulant and antithrombotic drugs.[3][4][5]
-
Nitric Oxide Synthases (NOS): These enzymes are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response.[6][7] There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Selective inhibition of iNOS with amidine-containing compounds is a promising strategy for treating inflammatory conditions and certain cancers.[8][9]
-
Protein Arginine Deiminases (PADs): PADs are a family of enzymes that catalyze the conversion of arginine residues to citrulline in proteins, a post-translational modification known as citrullination or deimination.[10] Dysregulation of PAD activity is implicated in various autoimmune diseases, such as rheumatoid arthritis, and cancers.[11][12] Amidine-based compounds have been developed as both pan-PAD and isoform-selective inhibitors.[13][14]
Quantitative Data on Inhibitor Potency
The potency of amidine-containing enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). For irreversible inhibitors, the potency is often expressed as the second-order rate constant (kinact/KI).
Table 1: Inhibition Constants (Ki) of Benzamidine Derivatives against Serine Proteases
| Inhibitor | Enzyme | Ki (µM) | Reference |
| Benzamidine | Trypsin | 35 | [3] |
| Benzamidine | Plasmin | 350 | [3] |
| Benzamidine | Thrombin | 220 | [3] |
| Pentamidine | Plasmin | 2.1 ± 0.8 | [4] |
| Tri-AMB | Plasmin | 3.9 ± 1.7 | [4] |
Table 2: Potency of Amidine-Based Inhibitors against Nitric Oxide Synthase (NOS)
| Inhibitor | Enzyme | IC50 (µM) | Reference |
| L-NIO Analogue (R=H) | iNOS | 0.18 (Ki) | [15] |
| 5-hetero-2-iminohexahydroazepines | hi-NOS | Low µM range | [8] |
Table 3: Potency (kinact/KI) of Amidine Derivatives against Protein Arginine Deiminases (PADs)
| Inhibitor | PAD Isozyme | kinact/KI (M⁻¹min⁻¹) | Reference |
| Cl-amidine | PAD4 | 13,000 | [16] |
| d-Cl-amidine | PAD1 | 13,500 | [17] |
| d-o-F-amidine | PAD1 | 12,100 | [17] |
| N-ethyl benzimidazole (16a) | PAD2 | 61,600 | [13] |
| Compound 41a | PAD2 | 365,400 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Determining IC50 of an Enzyme Inhibitor
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.[18][19]
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Amidine-containing inhibitor
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor in assay buffer.
-
Prepare a stock solution of the substrate in assay buffer.
-
Prepare a working solution of the enzyme in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding a fixed volume of the substrate solution to each well.
-
-
Measure Activity:
-
Immediately measure the rate of product formation or substrate depletion using a microplate reader at a specific wavelength. The measurement can be kinetic (multiple readings over time) or endpoint (a single reading after a fixed time).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of enzyme activity.[18]
-
Protocol 2: Colorimetric Assay for Nitric Oxide Synthase (NOS) Inhibition
This protocol is adapted from commercially available NOS activity assay kits and is suitable for screening amidine-based NOS inhibitors.[20] The assay measures the production of nitric oxide, which is converted to nitrite and then detected using the Griess reagent.
Materials:
-
Cell or tissue lysate containing NOS, or purified NOS enzyme
-
NOS Assay Buffer
-
NOS Substrate (L-arginine)
-
NADPH
-
NOS Cofactors (FAD, FMN, Tetrahydrobiopterin, Calmodulin)
-
Nitrate Reductase
-
Griess Reagents 1 and 2
-
Amidine-containing inhibitor
-
96-well microplate
-
Microplate reader (540 nm)
Procedure:
-
Sample and Reagent Preparation:
-
Prepare cell or tissue lysates according to standard protocols, ensuring the buffer contains protease inhibitors.
-
Prepare a reaction mixture containing NOS Assay Buffer, NOS Substrate, NADPH, and NOS Cofactors.
-
Prepare serial dilutions of the amidine-containing inhibitor.
-
-
Assay Reaction:
-
Add the sample (lysate or purified enzyme) to the wells of a 96-well plate.
-
Add the inhibitor dilutions to the respective wells. Include a positive control (known NOS inhibitor) and a negative control (no inhibitor).
-
Add the reaction mixture to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 1 hour.
-
-
Nitrite Detection:
-
Add Nitrate Reductase to each well to convert any nitrate to nitrite. Incubate for 10 minutes at room temperature.
-
Add Griess Reagent 1 to all wells, followed by Griess Reagent 2.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of NOS inhibition for each inhibitor concentration compared to the negative control.
-
Determine the IC50 value as described in Protocol 1.
-
Protocol 3: Assay for Protein Arginine Deiminase (PAD) Inhibition
This protocol describes a common method for assessing the activity and inhibition of PAD enzymes, which involves detecting the citrullinated product.
Materials:
-
Purified PAD enzyme (e.g., PAD4)
-
Substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE, or a peptide substrate)
-
Assay Buffer (e.g., Tris-HCl with CaCl2 and DTT)
-
Amidine-containing inhibitor
-
Detection Reagent (e.g., a colorimetric reagent that reacts with the citrullinated product)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the PAD enzyme, substrate, and inhibitor in the assay buffer.
-
-
Inhibition Assay:
-
In a 96-well plate, add the PAD enzyme to each well.
-
Add serial dilutions of the amidine-based inhibitor. Include appropriate controls.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.[16]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate to each well.
-
Incubate at 37°C for a specific duration (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will react with the citrulline produced, generating a colored product.
-
Incubate for color development.
-
-
Measurement and Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC50 or kinact/KI values as described in the general protocols.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Role of Thrombin in the Coagulation Cascade and Inhibition by Amidine Compounds.
Caption: Nitric Oxide Signaling Pathway and its Inhibition by Amidine Compounds.
Caption: Role of Protein Arginine Deiminases (PADs) in Gene Regulation via Histone Citrullination.
References
- 1. The role of thrombin in haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Virtual Screening of Enzyme Inhibitors [creative-enzymes.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cusabio.com [cusabio.com]
- 7. Nitric oxide signaling | Abcam [abcam.com]
- 8. Selective heterocyclic amidine inhibitors of human inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Peptidylarginine deiminases in citrullination, gene regulation, health and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Arginine Deiminases and Associated Citrullination: Physiological Functions and Diseases Associated with Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. courses.edx.org [courses.edx.org]
- 19. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Application of Acrylamide Derivatives in Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of acrylamide derivatives in advanced drug delivery systems. It focuses on the synthesis, characterization, and application of polyacrylamide-based hydrogels, including stimuli-responsive systems for controlled drug release.
Application Notes
Acrylamide derivatives, particularly in the form of hydrogels, have emerged as versatile platforms for controlled drug delivery. Their high water content, biocompatibility, and tunable physical properties make them ideal for a range of therapeutic applications.[1][2][3] Polyacrylamide (PAAm) and its derivatives, such as poly(N-isopropylacrylamide) (PNIPAM), are among the most extensively studied polymers in this class.[4][5][6]
Key Advantages of Acrylamide-Based Drug Delivery Systems:
-
Biocompatibility: Polyacrylamide hydrogels are generally considered biocompatible and non-toxic, making them suitable for in vivo applications.[3][7][8] However, it is crucial to minimize the presence of unreacted acrylamide monomer, which is a known neurotoxin.[9][10]
-
Sustained Release: The crosslinked network of hydrogels allows for the sustained and controlled release of encapsulated drugs over extended periods.[2][8]
-
Stimuli-Responsiveness: By incorporating specific monomers, such as N-isopropylacrylamide, hydrogels can be designed to respond to environmental stimuli like temperature and pH.[1][11][12] This "smart" behavior enables targeted drug delivery to specific sites in the body.[4][13] For instance, PNIPAM exhibits a lower critical solution temperature (LCST) around 32°C, close to human body temperature, allowing for temperature-triggered drug release.[6][14]
-
Versatility: Acrylamide-based hydrogels can be tailored to deliver a wide range of therapeutic agents, from small molecule drugs to larger biomolecules like proteins.[15] They can be formulated as nanoparticles, injectable gels, and implantable devices.[4][13]
Applications:
-
Cancer Therapy: Stimuli-responsive hydrogels can be designed to release chemotherapeutic agents preferentially at the tumor site, which is often characterized by a lower pH and/or elevated temperature.[4][5][16]
-
Antibiotic Delivery: Polyacrylamide hydrogels can serve as reservoirs for the localized and sustained release of antibiotics, which is particularly useful for treating infections associated with medical implants.[8][17]
-
Transdermal Drug Delivery: Highly stretchable and tough hydrogels made from gelatin and polyacrylamide have shown potential for transdermal drug delivery applications.[18]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on acrylamide derivative-based drug delivery systems for easy comparison.
Table 1: Drug Loading and Release Properties
| Polymer System | Drug | Drug Loading/Encapsulation | Release Conditions | Cumulative Release | Reference |
| Polyacrylamide-chitosan | Amoxicillin | Not specified | In vitro | 56.47 ± 1.12% at 24h, 77.10 ± 1.72% at 75h | [8] |
| PNIPAm-co-PAAm-Mela | Curcumin | 74% Drug Loading | pH 5.0 / 45°C | Nearly complete in 8h | [11][12] |
| PNIPAm-co-PAAm | Curcumin | ~65% Loading Efficiency | pH 5.5 / 40°C | Nearly complete in 4h | [16] |
| pNIPAm-co-pGMA-Mela | Ibuprofen | Not specified | pH 4.0 / 45°C | ~100% in 12h | [19] |
| pNIPAm-co-pGMA-Mela | 5-Fluorouracil | Not specified | pH 4.0 / 45°C | ~100% in 12h | [19] |
| net-AAm/CNC | Ciprofloxacin | 1.2–2.8 mg/g | Not specified | ~100% in <100 min | [3] |
Table 2: Physicochemical Properties of Hydrogels
| Polymer System | Property | Value | Reference |
| Polyacrylamide-chitosan | Average Pore Size | 104 ± 7.61 µm | [8] |
| Polyacrylamide-chitosan | Swelling Ratio | ~16.0 at 24h | [8] |
| Polyacrylamide-chitosan | Octane Contact Angle | 154.5 ± 0.572° | [8] |
| net-AAm/CNC | Young's Compression Modulus | 30 kPa (for 4% w/w CNC) | [3] |
Experimental Protocols
Protocol 1: Synthesis of Polyacrylamide-Chitosan Hydrogel for Antibiotic Delivery
This protocol is adapted from a study on the controlled release of amoxicillin.[8]
Materials:
-
Acrylamide (AAm)
-
Chitosan
-
N,N'-methylenebisacrylamide (MBA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
Deionized water
Procedure:
-
Prepare an 8:2 (v/v) mixture of acrylamide and chitosan.
-
Add N,N'-methylenebisacrylamide as a cross-linking agent.
-
Initiate the polymerization reaction by adding ammonium persulfate.
-
Allow the polymerization to proceed to form the hydrogel.
-
Wash the resulting hydrogel extensively with deionized water to remove unreacted monomers and initiator.
-
Lyophilize the hydrogel for storage or further use.
Protocol 2: Synthesis of Thermo- and pH-Responsive PNIPAm-co-PAAm-Mela Hydrogel for Curcumin Delivery
This protocol describes the synthesis of a dual stimuli-responsive hydrogel.[11][12]
Materials:
-
N-isopropylacrylamide (NIPAm)
-
Acrylamide (AAm)
-
Melamine-glutaraldehyde (Mela-Glu) precursor (crosslinker)
-
Initiator (e.g., AIBN)
-
Solvent (e.g., THF)
Procedure:
-
Dissolve NIPAm and AAm monomers in the chosen solvent.
-
Add the Mela-Glu precursor as the cross-linking agent.
-
Add the initiator to the solution.
-
Perform free radical polymerization by heating the reaction mixture under an inert atmosphere (e.g., nitrogen).
-
After polymerization, purify the resulting hydrogel by dialysis against deionized water to remove unreacted components.
-
Freeze-dry the purified hydrogel.
Protocol 3: Drug Loading into Hydrogels (Swelling-Diffusion Method)
Procedure:
-
Immerse a known weight of the dried hydrogel in a drug solution of known concentration.
-
Allow the hydrogel to swell for a specified period (e.g., 24-48 hours) to allow the drug to diffuse into the polymer network.
-
Remove the swollen hydrogel from the solution.
-
Dry the surface of the hydrogel with filter paper.
-
The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectrophotometry.[7]
Protocol 4: In Vitro Drug Release Study
Procedure:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
Protocol 5: Characterization of Hydrogels
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and porous structure of the hydrogel, lyophilized samples are sputter-coated with gold and imaged using an SEM.[8]
-
Swelling Studies: The swelling behavior is determined by immersing a known weight of the dried hydrogel in a specific buffer solution (e.g., different pH values) and measuring the weight of the swollen hydrogel at regular intervals until equilibrium is reached. The swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.[8]
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the synthesized polymers and the incorporation of the drug, FTIR spectra of the individual components and the final hydrogel are recorded.[7]
Visualizations
Experimental Workflow for Hydrogel Synthesis and Drug Release
Caption: Workflow for synthesis, drug loading, and in vitro release study of acrylamide-based hydrogels.
Stimuli-Responsive Drug Release Mechanism
Caption: Mechanism of stimuli-responsive drug release from a "smart" acrylamide derivative hydrogel.
References
- 1. pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery - ProQuest [proquest.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. PNIPAM Poly ( N-isopropylacrylamide ) : A Thermoresponsive “ Smart ” Polymer in Novel Drug Delivery Systems | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. repository.qu.edu.iq [repository.qu.edu.iq]
- 8. Polyacrylamide-chitosan hydrogels: in vitro biocompatibility and sustained antibiotic release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity of polyacrylamide and acrylamide monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial-Loaded Polyacrylamide Hydrogels Supported on Titanium as Reservoir for Local Drug Delivery | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pNIPAm-Based pH and Thermoresponsive Copolymer Hydrogel for Hydrophobic and Hydrophilic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Amidines into Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the incorporation of amidine functionalities into peptides, a modification that can enhance proteolytic stability, modulate receptor binding, and introduce a positive charge. The following protocols cover three primary methods: post-synthetic modification of lysine side chains, direct replacement of a backbone amide bond with an amidine, and the synthesis of peptidines, which are glycine-amidine-based oligomers.
Method 1: Post-Synthetic Guanidinylation of Lysine Residues
This method converts the primary amine of a lysine side chain into a more basic guanidinium group, which contains an amidine substructure. This is a robust and widely used technique to introduce an amidine moiety into a synthesized peptide.
Application Note:
Guanidinylation of lysine residues to form homoarginine is a valuable post-translational modification that can significantly alter the physicochemical properties of a peptide.[1] This modification increases the basicity of the side chain, which can enhance binding to negatively charged receptors and improve detection in mass spectrometry.[2][3] The reaction is typically performed on the fully synthesized and purified peptide in solution. O-methylisourea is a common reagent for this transformation.[1][2][4]
Experimental Protocol: Guanidinylation using O-Methylisourea
Materials:
-
Peptide containing one or more lysine residues
-
O-Methylisourea hemisulfate salt
-
Ammonium hydroxide (NH4OH) solution (e.g., 7 M)
-
Trifluoroacetic acid (TFA), 10% solution
-
Deionized water
-
Heat block or water bath
-
Vortex mixer
-
Lyophilizer
Procedure:
-
Peptide Preparation: Dissolve the purified peptide in a suitable buffer. For a typical reaction, a concentration of 0.075–2 mg/ml of peptide is recommended.[2]
-
Reagent Preparation:
-
Guanidination Reagent: Prepare a stock solution of O-methylisourea. For example, dissolve 50 mg of O-methylisourea hemisulfate in 119.3 µL of water, 163.2 µL of acetonitrile, and 96.5 µL of 14.8 N NH4OH to make a 1.0 M solution.[3] Alternatively, a simpler aqueous solution can be prepared by dissolving O-methylisourea hemisulfate in deionized water (e.g., add 0.6 ml of water to one vial of the ProteoMass™ Guanidination Kit reagent).[2]
-
Base Reagent: A solution of 2.85 M NH4OH is used to adjust the pH.[2]
-
-
Guanidination Reaction:
-
In a microcentrifuge tube, combine 10 µl of the peptide solution with 10 µl of the Base Reagent and mix by vortexing.[2]
-
Add 10 µl of the Guanidination Reagent to the peptide solution.[2]
-
Mix the solution thoroughly by vortexing.
-
Incubate the reaction mixture at 65 °C for 20-30 minutes.[2][3] For more complex substrates or to ensure complete reaction, longer incubation times of up to 3.7 days at a pH of 11.4 may be necessary.[5]
-
-
Reaction Quenching:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 30–60 µl of 10% TFA solution to acidify the mixture and stop the reaction.[2]
-
-
Purification and Analysis:
-
The guanidinylated peptide can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Verify the modification by mass spectrometry. Guanidinylation results in a monoisotopic mass increase of 42.0218 Da per lysine residue.[2]
-
Quantitative Data:
| Parameter | Value | Reference |
| Reagent | O-Methylisourea | [1][2][4] |
| pH | ~11 | [3][5] |
| Temperature | 65 °C | [2][3] |
| Reaction Time | 20 min - 3.7 days | [2][3][5] |
| Mass Increase | 42.0218 Da | [2] |
| Guanidinylation Efficiency | >99% (with optimized conditions) |
Workflow Diagram:
Caption: Workflow for the guanidinylation of lysine residues in a peptide.
Method 2: Backbone Amide to Amidine Conversion via Thioamide
This advanced method allows for the site-specific replacement of a peptide bond with an amidine bond during solid-phase peptide synthesis (SPPS).
Application Note:
Replacing a backbone amide with an amidine isostere can significantly impact peptide conformation and stability.[6][7] A robust method for this transformation involves the on-resin conversion of a thioamide to a thioimidate, which then serves as a reactive intermediate for amidine formation.[6][7] This approach avoids problematic side reactions, such as intramolecular cyclization, that can occur with other methods like silver(I)-promoted activation of thioamides in linear peptides.[6] The synthesis requires the incorporation of a thioamide-derivatized amino acid during SPPS.
Experimental Protocol: On-Resin Thioamide to Amidine Conversion
Materials:
-
Fmoc-protected amino acid thioamide
-
Solid-phase peptide synthesis (SPPS) resin (e.g., Rink Amide resin)
-
Standard SPPS reagents (coupling agents, piperidine, etc.)
-
Amine for amidine formation (e.g., benzylamine)
-
Dimethylformamide (DMF)
-
Acetic acid
-
Cleavage cocktail (e.g., TFA-based)
Procedure:
-
Thioamide Incorporation:
-
Perform standard Fmoc-SPPS to synthesize the peptide sequence up to the point of modification.
-
Incorporate the Fmoc-protected amino acid thioamide using a suitable coupling agent.
-
-
Thioimidate Formation:
-
Protect the thioamide as a thioimidate through alkylation. This step is crucial for preventing side reactions during subsequent peptide elongation.[7]
-
-
Peptide Elongation:
-
Continue with standard Fmoc-SPPS to complete the desired peptide sequence.
-
-
On-Resin Amidine Formation:
-
After synthesis of the full-length peptide, swell the resin in DMF.
-
Prepare a solution of the desired amine (e.g., 10 equivalents of benzylamine) and a weak acid (e.g., acetic acid) in DMF.
-
Add the amine solution to the resin and react for 1-18 hours at room temperature. The reaction progress can be monitored by a test cleavage and LC-MS analysis.[6]
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
-
Purification and Analysis:
-
Purify the amidine-containing peptide by RP-HPLC.
-
Characterize the final product by mass spectrometry.
-
Quantitative Data:
| Parameter | Amine Nucleophile | Reaction Time (h) | Yield (%) | Reference |
| On-Resin Amidine Formation | Benzylamine | 2 | 99 | [6] |
| Hydroxylamine | 0.5 | 95 | [6] | |
| Phenylamine | 6 | 65 | [6] | |
| Methylamine | 18 | 85 | [6] | |
| Ammonium Chloride | 3 | 56 | [6] | |
| Overall Peptide Yield | - | - | 3-18 | [6] |
Note: Yields for on-resin amidine formation are based on conversion from the thioimidate precursor. The overall peptide yield is lower due to the multi-step nature of the synthesis.[6]
Workflow Diagram:
Caption: Workflow for backbone amidine incorporation via a thioamide intermediate.
Method 3: Synthesis of Peptidines (Glycine-Amidine Oligomers)
This method creates peptide-like oligomers where the amide bond is entirely replaced by a disubstituted amidine linkage. This approach offers a high degree of diversity as two different side chains can be introduced at each monomer unit.
Application Note:
Peptidines are a novel class of peptidomimetics composed of repeating di-substituted glycine-derived amidines.[8][9][10][11] They are synthesized through an iterative two-step process of amidination and amination, which can be performed in solution or on solid phase.[8][9][10][11] This methodology allows for the modular installation of diverse substituents on both the backbone and amidine nitrogens, effectively doubling the accessible chemical space compared to traditional peptides.[8][9][10][11]
Experimental Protocol: Solid-Phase Synthesis of a Peptidine Dimer
Materials:
-
Rink Amide MBHA resin
-
Secondary amine (for backbone)
-
Imidoyl chloride (e.g., N-cyclohexyl-2-chloroacetimidoyl chloride)
-
Primary amine (for amidine substituent)
-
Sodium iodide (NaI)
-
N,N-Diisopropylethylamine (DIEA)
-
DMF
-
Cleavage cocktail (e.g., TFA-based)
Procedure:
-
Resin Preparation: Swell Rink Amide MBHA resin in DMF. Deprotect the Fmoc group with 20% piperidine in DMF to reveal the free amine.
-
Step 1: Amidination:
-
To the deprotected resin, add a solution of the imidoyl chloride (e.g., 5 equivalents of N-cyclohexyl-2-chloroacetimidoyl chloride) and DIEA (10 equivalents) in DMF.
-
React for 2 hours at room temperature.
-
Wash the resin with DMF.
-
-
Step 2: Amination:
-
To the resin-bound α-chloro amidine, add a solution of the primary amine (e.g., 10 equivalents of benzylamine) and NaI (1 equivalent) in DMF.
-
React for 12 hours at 50 °C.
-
Wash the resin with DMF. This completes the first peptidine monomer unit.
-
-
Iteration for Dimer Synthesis:
-
Repeat the amidination step using the same or a different imidoyl chloride.
-
Repeat the amination step using the same or a different primary amine to complete the peptidine dimer.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM.
-
Cleave the peptidine from the resin using a standard cleavage cocktail.
-
-
Purification and Analysis:
-
Purify the peptidine by RP-HPLC.
-
Characterize the final product by mass spectrometry.
-
Quantitative Data:
The synthesis of peptidines is generally high-yielding for each iterative step.
| Step | Reagents | Temperature | Time | Yield | Reference |
| Amidination (Solid-Phase) | Imidoyl chloride, DIEA | Room Temp. | 2 h | High | [8][9][10][11] |
| Amination (Solid-Phase) | Primary amine, NaI | 50 °C | 12 h | High | [8][9][10][11] |
Logical Relationship Diagram:
Caption: Iterative cycle for the solid-phase synthesis of peptidines.
References
- 1. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selectivity of amino acid and peptide amidination with O-methylisourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
- 6. A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03882K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Amidine-Based Ligands in Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of amidine-based ligands in various organometallic catalytic reactions. While the specific term "acrylamidine" as a ligand is not widely documented in the context of organometallic catalysis, this guide focuses on closely related and extensively studied amidine and guanidine derivatives that serve as powerful ligands in a range of catalytic transformations. The following sections detail the applications of N-phosphanylamidine ligands in hydroformylation, phenoxy-amidine ligands in ring-opening polymerization, and chiral bifunctional NHC/guanidine ligands in asymmetric hydrogenation.
N-Phosphanylamidine Ligands in Rhodium-Catalyzed Hydroformylation
N-phosphanylamidine ligands represent a class of hybrid ligands that combine the electronic properties of both phosphines and amidines. These ligands have shown promise in rhodium-catalyzed hydroformylation, an important industrial process for the synthesis of aldehydes from alkenes.
Application: Selective Hydroformylation of Olefins
Rhodium complexes of N-phosphanylamidine ligands have been successfully employed as catalysts for the hydroformylation of terminal and internal olefins. These catalysts can influence the regioselectivity of the reaction, favoring the formation of either linear or branched aldehydes depending on the ligand structure and reaction conditions.
Quantitative Data
The following table summarizes the catalytic performance of rhodium complexes with pyridine-based N-phosphanylamidine ligands in the hydroformylation of 1-octene and styrene.
| Ligand | Substrate | Conversion (%) | n/iso Ratio | Ref. |
| L1 (R=Ph) | 1-Octene | >95 | 2.6 | [1] |
| L2 (R=i-Pr) | 1-Octene | >95 | 2.1 | [1] |
| L1 (R=Ph) | Styrene | >95 | 0.2 | [1] |
| L2 (R=i-Pr) | Styrene | >95 | 0.1 | [1] |
Conditions: 80 °C, 40 bar (CO/H2 = 1), toluene, [Rh]/[Ligand]/[Substrate] = 1:4:1000.
Experimental Protocols
Protocol 1.1: Synthesis of Pyridine-Based N-Phosphanylamidine Ligands [1]
-
To a solution of 2-aminopyridine (1.0 eq) in anhydrous toluene, add N,N-diisopropylformamide dimethyl acetal (1.1 eq).
-
Heat the mixture to reflux for 4 hours.
-
Remove the solvent under reduced pressure to obtain the crude formamidine.
-
Dissolve the crude formamidine in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1.0 eq) dropwise and stir the mixture for 1 hour at -78 °C.
-
Add a solution of the corresponding chlorophosphine (e.g., chlorodiphenylphosphine or chloro-di-isopropylphosphine) (1.0 eq) in THF.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 1.2: General Procedure for Rhodium-Catalyzed Hydroformylation [2][3]
-
In a nitrogen-filled glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with the rhodium precursor (e.g., [Rh(acac)(CO)2]) and the N-phosphanylamidine ligand in the desired ratio in anhydrous toluene.
-
Add the olefin substrate to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with syngas (CO/H2 = 1:1).
-
Pressurize the autoclave to the desired pressure (e.g., 40 bar) with syngas.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time.
-
After cooling to room temperature, carefully vent the autoclave.
-
Analyze the product mixture by gas chromatography to determine conversion and regioselectivity.
Catalytic Cycle
The generally accepted Heck-Breslow cycle for rhodium-catalyzed hydroformylation is believed to be operative with N-phosphanylamidine ligands. The ligand influences the stability and reactivity of the key rhodium-hydride and rhodium-acyl intermediates, thereby affecting the rate and selectivity of the reaction.
Phenoxy-Amidine Ligands in Ring-Opening Polymerization (ROP)
Phenoxy-amidine ligands are versatile N,O-chelating ligands that have been effectively used to support various metal centers, such as zinc, aluminum, and lanthanum, for the ring-opening polymerization of cyclic esters like lactide.
Application: Controlled Polymerization of Lactide
Metal complexes of phenoxy-amidine ligands act as efficient initiators for the controlled ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable and biocompatible polymer. The catalyst structure can influence the polymerization rate, molecular weight distribution, and stereoselectivity of the resulting polymer.[4][5][6]
Quantitative Data
The following table summarizes the performance of zinc and aluminum complexes with phenoxy-amidine ligands in the ROP of rac-lactide.[6]
| Initiator | [LA]/[I] | Time (min) | Conversion (%) | Mn,exp ( g/mol ) | Đ (Mw/Mn) | Pr |
| [(L1)ZnEt]2 | 100 | 15 | 98 | 13,800 | 1.08 | 0.55 |
| [(L2)ZnEt]2 | 100 | 20 | 99 | 14,100 | 1.07 | 0.53 |
| (L1)AlMe2 | 100 | 60 | 95 | 13,500 | 1.15 | 0.51 |
| (L2)AlMe2 | 100 | 90 | 92 | 13,100 | 1.18 | 0.50 |
Conditions: Toluene, 110 °C, [BnOH] = 1 eq. relative to metal.
Experimental Protocols
Protocol 2.1: Synthesis of Phenoxy-Amidine Ligands [6]
-
A mixture of the appropriate 2-(chloromethyl)phenol derivative (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile is stirred at room temperature.
-
The corresponding amidine (1.2 eq) is added, and the reaction mixture is heated to reflux for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2.2: Synthesis of Zinc and Aluminum Phenoxy-Amidine Complexes [6]
-
Zinc Complexes: To a solution of the phenoxy-amidine ligand (1.0 eq) in toluene, a solution of diethylzinc (1.0 eq) in hexanes is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed in vacuo to yield the zinc complex.
-
Aluminum Complexes: To a solution of the phenoxy-amidine ligand (1.0 eq) in toluene, a solution of trimethylaluminum (1.0 eq) in hexanes is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed in vacuo to yield the aluminum complex.
Protocol 2.3: General Procedure for Ring-Opening Polymerization of rac-Lactide [7]
-
In a nitrogen-filled glovebox, the metal-phenoxy-amidine initiator is dissolved in anhydrous toluene.
-
Benzyl alcohol (1.0 eq relative to the metal) is added as a co-initiator.
-
A solution of rac-lactide in toluene is added to the initiator solution.
-
The reaction mixture is heated to the desired temperature (e.g., 110 °C) and stirred.
-
Aliquots are taken at different time intervals to monitor the conversion by 1H NMR spectroscopy.
-
The polymerization is quenched by the addition of a small amount of acetic acid.
-
The polymer is precipitated in cold methanol, filtered, and dried under vacuum.
-
The molecular weight and dispersity are determined by gel permeation chromatography (GPC).
Proposed Mechanism
The ring-opening polymerization of lactide is generally believed to proceed via a coordination-insertion mechanism.[8]
Chiral Bifunctional NHC/Guanidine Ligands in Asymmetric Hydrogenation
Chiral bifunctional ligands that combine an N-heterocyclic carbene (NHC) moiety with a guanidine unit have emerged as a promising class of ligands for asymmetric catalysis. The NHC serves as a strong σ-donor to the metal center, while the guanidine can act as a hydrogen-bond donor to activate the substrate.
Application: Asymmetric Hydrogenation of Ketones
Copper(I) complexes of chiral bifunctional NHC/guanidine ligands have been successfully applied to the asymmetric hydrogenation of prochiral ketones to chiral secondary alcohols. The chirality of the ligand backbone allows for the transfer of stereochemical information, leading to enantiomerically enriched products.[9][10]
Quantitative Data
The following table presents the results for the copper(I)-catalyzed asymmetric hydrogenation of acetophenone using chiral bifunctional NHC/guanidine ligand precursors.
| Ligand Precursor | Conversion (%) | ee (%) |
| 6 | 99 | 25 (R) |
| 7 | 85 | 15 (S) |
Conditions: 10 mol% CuCl, 12 mol% ligand precursor, 1.1 eq NaOtBu, 1.3 eq 15-crown-5, 100 bar H2, 24-48 h.
Experimental Protocols
Protocol 3.1: Synthesis of Chiral NHC/Guanidine Ligand Precursors
-
The synthesis starts from a commercially available chiral amino alcohol.
-
The amino alcohol is converted to the corresponding imidazolium salt through a multi-step sequence involving reactions with mesitylamine, glyoxal, and formaldehyde.
-
The alcohol functionality of the imidazolium salt is then converted to a primary amine via mesylation, azide substitution, and subsequent reduction.
-
The final guanidine-containing imidazolium salt is obtained by reacting the primary amine with N,N'-diisopropylcarbodiimide.
Protocol 3.2: General Procedure for Asymmetric Hydrogenation of Acetophenone
-
In a nitrogen-filled glovebox, a Schlenk tube is charged with CuCl, the chiral NHC/guanidine ligand precursor, NaOtBu, and 15-crown-5.
-
Anhydrous solvent (e.g., THF) is added, and the mixture is stirred for 30 minutes at room temperature.
-
The acetophenone substrate is added.
-
The Schlenk tube is placed in an autoclave, which is then purged and pressurized with hydrogen gas (100 bar).
-
The reaction is stirred at room temperature for the specified time.
-
The reaction is quenched, and the conversion is determined by GC-MS.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Proposed Mechanism
A plausible mechanism involves the formation of a copper hydride species in situ. The guanidinium moiety of the ligand is proposed to activate the ketone substrate through hydrogen bonding, bringing it into close proximity to the copper hydride for enantioselective hydride transfer.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenoxy-Amidine Ligands: Toward Lactic Acid-Tolerant Catalysts for Lactide Ring-Opening Polymerization [research.unipd.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigating the Ring-Opening Polymerization Activity of Niobium and Tantalum Ethoxides Supported by Phenoxyimine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Amides as Non-polymerizable Catalytic Adjuncts Enable the Ring-Opening Polymerization of Lactide With Ferrous Acetate Under Mild Conditions [frontiersin.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Acrylamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the predominant analytical methodologies for the quantitative analysis of acrylamide and its derivatives. The protocols provided are based on established and widely utilized techniques in the field, ensuring robust and reliable results for research, quality control, and drug development applications.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the direct quantification of acrylamide derivatives in various matrices, including food, biological fluids, and environmental samples. It offers the significant advantage of not requiring a derivatization step, which simplifies sample preparation and reduces analysis time.[1][2][3]
Application Note: Quantification of Acrylamide in Food Matrices using LC-MS/MS
This method is suitable for the determination of acrylamide in a wide range of food products, including potato chips, coffee, and baked goods. The use of an internal standard, such as ¹³C₃-acrylamide, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response.
Key Advantages:
-
High sensitivity and selectivity.[2]
-
No derivatization required, leading to a simpler workflow.[1][3]
-
Applicable to a wide variety of sample matrices.
Experimental Protocol: LC-MS/MS Analysis
a) Sample Preparation (Aqueous Extraction and Solid-Phase Extraction Cleanup)
-
Homogenization: Homogenize the solid food sample to a fine powder or paste.
-
Extraction:
-
Centrifugation: Centrifuge the extract at 9000 rpm for 15 minutes to separate the solid and liquid phases.[4]
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge with 2.5 mL of methanol followed by 2.5 mL of water.
-
Load 1.5 mL of the clarified aqueous extract onto the SPE cartridge.
-
Wash the cartridge with water.
-
Elute the acrylamide with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
b) LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[1]
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid or acetic acid. For example, an aqueous solution of 0.1% acetic acid and 0.5% methanol.[4]
-
Flow Rate: Typically 200-400 µL/min.[4]
-
Injection Volume: 10-20 µL.[4]
-
Ionization Mode: Positive ion electrospray ionization (ESI) is frequently used.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Common MRM transitions for acrylamide are m/z 72 → 55 (quantifier) and 72 → 44 (qualifier).[2] For the ¹³C₃-acrylamide internal standard, the transition m/z 75 → 58 is monitored.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for acrylamide quantification. This method typically requires a derivatization step to improve the volatility and chromatographic behavior of acrylamide. Bromination is a common derivatization strategy.[3][5]
Application Note: Quantification of Acrylamide in Biological Samples using GC-MS
This protocol is applicable for determining acrylamide levels in biological matrices such as plasma or tissue homogenates. Derivatization to 2,3-dibromopropionamide enhances the gas chromatographic properties of acrylamide, allowing for sensitive detection.[3]
Key Advantages:
-
Well-established and robust method.[3]
-
High sensitivity, particularly with electron capture detection (ECD) or mass spectrometry.
Experimental Protocol: GC-MS Analysis
a) Sample Preparation and Derivatization
-
Extraction: Extract acrylamide from the biological sample using an appropriate solvent.
-
Derivatization (Bromination):
-
Liquid-Liquid Extraction: Extract the 2,3-dibromopropionamide derivative into an organic solvent such as ethyl acetate.[5]
-
Concentration: Evaporate the organic extract to a smaller volume before GC-MS analysis.
b) GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
-
Mass Spectrometer: A mass spectrometer, often a single quadrupole or triple quadrupole, capable of electron ionization (EI) or chemical ionization (CI).
-
Column: A capillary column suitable for the analysis of semi-volatile compounds (e.g., a DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.[7]
-
Injector Temperature: Typically around 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analyte from matrix components.
-
Ionization Mode: Electron ionization (EI) is commonly used.
-
Detection Mode: Selected Ion Monitoring (SIM) is employed for enhanced sensitivity and selectivity. Key ions for 2,3-dibromopropionamide are monitored.
Fluorescence-Based Assays
Fluorescence-based methods offer a simpler and more rapid alternative for the screening of acrylamide, although they may not provide the same level of specificity and sensitivity as mass spectrometry-based techniques.[8]
Application Note: Rapid Screening of Acrylamide in Processed Foods
This method can be used for the rapid detection of acrylamide in food extracts. It is based on the Hofmann degradation of acrylamide to vinylamine, which then reacts with a fluorogenic reagent like fluorescamine to produce a fluorescent product.[9][10]
Key Advantages:
-
Rapid and cost-effective.[8]
-
Suitable for high-throughput screening.
Experimental Protocol: Fluorescence Assay
-
Sample Extraction: Extract acrylamide from the food sample using water.
-
Hofmann Degradation:
-
Treat the aqueous extract with a solution of sodium hypobromite (prepared from bromine and sodium hydroxide) to induce the Hofmann degradation of acrylamide to vinylamine.
-
-
Fluorogenic Reaction:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., excitation at ~390 nm and emission at ~480 nm).[9]
-
Quantify the acrylamide concentration by comparing the fluorescence signal to a calibration curve prepared with acrylamide standards.
-
Quantitative Data Summary
The following tables summarize the typical quantitative performance of the described analytical techniques.
Table 1: Performance of LC-MS/MS Methods for Acrylamide Quantification
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.02 ng/mL | Food | [2] |
| Limit of Quantification (LOQ) | 0.25 ng/mL | Food | [1] |
| Linearity (R²) | > 0.999 | Food | [11] |
| Recovery | 87-110% | Seafood | [11] |
Table 2: Performance of GC-MS Methods for Acrylamide Quantification
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 3 µg/kg | Food | [6] |
| Limit of Quantification (LOQ) | 10 µg/kg | Food | [6] |
| Linearity (R²) | 0.9997 | Food | [6] |
| Recovery | 105-120% | Food | [6] |
Table 3: Performance of Fluorescence-Based Methods for Acrylamide Quantification
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.015 µg/mL | Food | [9][10] |
| Linear Range | 0.05 - 20 µg/mL | Food | [9][10] |
| Recovery | 66.0 - 110.6% | Food | [9][10] |
Visualizations
Experimental Workflow for Acrylamide Quantification
Signaling Pathway Implicated in Acrylamide Toxicity
Acrylamide is known to induce neurotoxicity, and one of the implicated mechanisms involves the modulation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. Acrylamide, as an electrophile, can potentially react with cysteine residues on Keap1, a repressor of Nrf2. This can lead to the dissociation of Nrf2, its translocation to the nucleus, and subsequent activation of antioxidant gene expression. However, some studies suggest that acrylamide is a weak inducer of this pathway.[12] Acrylamide and its metabolite, glycidamide, have also been shown to induce neurotoxicity through pathways involving Protein Kinase C (PKC) and AMP-activated Protein Kinase (AMPK).[13]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sciex.com [sciex.com]
- 3. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 6. akjournals.com [akjournals.com]
- 7. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 8. Detection of acrylamide in potato chips using a fluorescent sensing method based on acrylamide polymerization-induced distance increase between quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence determination of acrylamide in heat-processed foods. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Fluorescence determination of acrylamide in heat-processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ROLE OF THE Nrf2-ARE PATHWAY IN ACRYLAMIDE NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acrylamide and its metabolite induce neurotoxicity via modulation of protein kinase C and AMP-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Protocols for Acrylamidine Polymerization Studies: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for the synthesis and characterization of poly(acrylamidines), a class of cationic polymers with significant potential in biomedical applications such as gene delivery and drug formulation. This document outlines detailed protocols for direct polymerization via Reversible Addition-Fragmentation chain Transfer (RAFT) and indirect synthesis through polymer modification. It also includes methods for polymer characterization and an experimental workflow for evaluating their application in gene delivery.
Section 1: Synthesis of Poly(acrylamidines)
Poly(acrylamidines) can be synthesized through two primary routes: direct polymerization of acrylamidine monomers and post-polymerization modification of a precursor polymer.
Direct Synthesis via RAFT Polymerization of N-Substituted Acrylamidines
Controlled radical polymerization techniques like RAFT offer excellent control over molecular weight and dispersity. The following is a representative protocol for the RAFT polymerization of an N,N-disubstituted this compound, adapted from protocols for structurally similar acrylamides.[1][2]
Protocol 1: RAFT Dispersion Polymerization of a Hypothetical N,N-Dimethylthis compound (DMAA)
Materials:
-
N,N-Dimethylthis compound (DMAA) monomer
-
Poly(tert-octyl acrylamide) (POAA) macro-chain transfer agent (macro-CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) initiator
-
n-Heptane (solvent)
-
Nitrogen gas
-
Sealed reaction vial
-
Pre-heated oil bath (70 °C)
Procedure:
-
Reaction Setup: In a glass vial, dissolve the POAA macro-CTA, DMAA monomer, and AIBN in n-heptane. A typical molar ratio of [DMAA]:[macro-CTA]:[AIBN] would be in the range of 100:1:0.1. The total solids concentration is typically around 20% (w/w).
-
Degassing: Seal the vial and degas the solution by bubbling with nitrogen gas for 15-20 minutes at room temperature to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed vial in a pre-heated oil bath set at 70 °C to initiate the polymerization.
-
Monitoring and Termination: The polymerization is allowed to proceed for a predetermined time (e.g., 5 hours). To monitor the kinetics, aliquots can be withdrawn at different time points and analyzed for monomer conversion using techniques like ¹H NMR spectroscopy.
-
Quenching: To terminate the polymerization, expose the hot reaction solution to air while cooling it to room temperature.
-
Purification: The resulting polymer dispersion can be purified by precipitation in a non-solvent, followed by filtration and drying under vacuum.
Quantitative Data:
The following table summarizes representative data for the RAFT dispersion polymerization of N,N-dimethylacrylamide (a related monomer), illustrating the expected trend of increasing molecular weight with monomer conversion while maintaining a low dispersity.[1]
| Time (h) | Monomer Conversion (%) | Number-Average Molecular Weight (Mₙ, g/mol ) | Dispersity (Đ = Mₙ/Mₙ) |
| 1 | 45 | 9,500 | 1.15 |
| 2 | 75 | 15,200 | 1.18 |
| 3 | 90 | 18,100 | 1.20 |
| 4 | 97 | 19,500 | 1.21 |
| 5 | >99 | 19,900 | 1.19 |
Indirect Synthesis via Post-Polymerization Modification
This method involves the synthesis of a precursor polymer, typically an activated ester-containing polymer, followed by its reaction with an amine to form the amidine functionality.
Protocol 2: Synthesis of Amidine-Containing Copolymers from Poly(pentafluorophenyl acrylate)
Materials:
-
Pentafluorophenyl acrylate (PFPA) monomer
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
AIBN initiator
-
Dioxane (solvent)
-
Amine-containing compound (e.g., histamine dihydrochloride)
-
S-methyl methanethiosulfonate
-
Nitrogen gas
Procedure:
-
Synthesis of PFPA Precursor Polymer:
-
Perform RAFT polymerization of PFPA in dioxane using a suitable RAFT agent and AIBN as the initiator.
-
The reaction is typically carried out under a nitrogen atmosphere at a temperature of 70 °C.
-
After polymerization, purify the poly(PFPA) by precipitation.
-
-
Post-Polymerization Modification:
-
Dissolve the purified poly(PFPA) in a suitable solvent.
-
Add the amine-containing compound (e.g., histamine dihydrochloride) and S-methyl methanethiosulfonate.
-
The reaction is typically stirred at room temperature to facilitate the conversion of the pentafluorophenyl ester groups to the corresponding amidine groups.
-
Purify the final amidine-containing polymer by dialysis or precipitation.
-
Section 2: Characterization of Poly(acrylamidines)
Thorough characterization is crucial to understand the structure-property relationships of the synthesized polymers.
Protocols for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer and to determine the monomer conversion during polymerization.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the polymer, such as the C=N bond of the amidine group.
-
Potentiometric Titration: To determine the pKa values of the amidine groups, which is crucial for understanding their pH-responsive behavior.
Section 3: Application in Gene Delivery
Poly(acrylamidines) are promising candidates for non-viral gene delivery due to their cationic nature, which allows them to condense nucleic acids into nanoparticles (polyplexes) and facilitate their cellular uptake.
Experimental Workflow for siRNA Delivery:
Protocol 3: Polyplex Formation and In Vitro Gene Silencing
Materials:
-
Poly(this compound) solution
-
siRNA solution (targeting a specific gene, e.g., luciferase or GFP)
-
Cell culture medium
-
Human cell line (e.g., HEK293, HeLa)
-
Transfection reagent (positive control, e.g., Lipofectamine)
-
Assay for gene expression (e.g., luciferase assay kit, flow cytometer for GFP)
Procedure:
-
Polyplex Formation:
-
Dilute the poly(this compound) and siRNA separately in a suitable buffer (e.g., HEPES-buffered glucose).
-
Add the polymer solution to the siRNA solution at various N/P ratios (ratio of nitrogen atoms in the polymer to phosphate groups in the siRNA).
-
Incubate at room temperature for 20-30 minutes to allow for complex formation.
-
-
Cell Transfection:
-
Seed the cells in a multi-well plate and grow to a suitable confluency (e.g., 70-80%).
-
Replace the cell culture medium with fresh medium.
-
Add the polyplex solutions to the cells.
-
-
Gene Silencing Analysis:
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the expression of the target gene using an appropriate assay (e.g., luciferase activity, GFP fluorescence).
-
Compare the gene expression levels in cells treated with polyplexes to untreated cells and cells treated with a positive control.
-
Visualizations
Diagram 1: Experimental Workflow for RAFT Polymerization
Caption: Workflow for RAFT polymerization of this compound.
Diagram 2: Plausible Cellular Pathway for Poly(amidine)-Mediated Gene Delivery
Caption: Cellular pathway for poly(amidine) gene delivery.
References
Amidines as Bioisosteres in Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioisosterism, the strategy of replacing a functional group within a lead compound with another group of similar physicochemical properties, is a cornerstone of modern medicinal chemistry. This approach is employed to modulate a molecule's potency, selectivity, pharmacokinetic profile (ADME), and to mitigate toxicity. The amidine functional group, -C(=NH)NH₂, has emerged as a highly effective bioisostere, particularly for the guanidine group. Due to its similar size, basicity, and ability to participate in hydrogen bonding and electrostatic interactions, the amidine moiety can often mimic the biological activity of a guanidine group while offering advantages in terms of synthetic accessibility and physicochemical properties.
These application notes provide a detailed overview of the use of amidines as bioisosteres in two key therapeutic areas: anticoagulation, through the inhibition of serine proteases like thrombin, and in the modulation of inflammatory and neurological pathways via the inhibition of nitric oxide synthase (NOS).
Application Note 1: Amidines as Guanidine Bioisosteres in Serine Protease Inhibitors
Background
Serine proteases, such as thrombin, play a pivotal role in the blood coagulation cascade. The active site of these enzymes often contains a key aspartic acid residue (Asp189 in thrombin) that forms a salt bridge with the positively charged guanidinium group of arginine or lysine residues on their natural substrates. Consequently, many synthetic inhibitors have been designed to mimic this interaction using a guanidine or a bioisosteric equivalent. While effective, guanidine-containing compounds can suffer from poor oral bioavailability due to their high basicity and permanent charge. Amidines, being less basic than guanidines, can offer a more favorable pharmacokinetic profile while retaining the necessary interactions with the enzyme's active site.
Case Study: Amidinophenylalanine-based Thrombin Inhibitors
A series of potent thrombin inhibitors have been developed utilizing an amidinophenylalanine moiety to interact with the S1 specificity pocket of thrombin. These compounds demonstrate the successful application of the amidine group as a bioisostere for the guanidinium group of arginine.
Data Presentation
The following table summarizes the inhibitory potency (Ki) of bivalent thrombin inhibitors containing an amidinophenylalanine residue, highlighting the high affinity achievable with this bioisostere.
| Compound | Description | Thrombin Inhibition Ki |
| BZA-1 hirulog | Bivalent inhibitor with an Nα-(2-naphthylsulfonyl)-S-3-amidinophenylalanyl-isonipecotic acid active-site segment. | 0.50 ± 0.14 nM[1] |
| BZA-2 hirulog | Bivalent inhibitor with an Nα-(2-naphthylsulfonyl-glutamyl)-R-4-amidinophenylalanyl-piperidide active-site segment. | 0.29 ± 0.08 pM[1] |
Table 1: Inhibitory constants (Ki) of amidinophenylalanine-based thrombin inhibitors.[1]
Experimental Protocols
Protocol 1: Synthesis of Benzamidine Derivatives via the Pinner Reaction
The Pinner reaction is a classic method for synthesizing amidines from nitriles. This protocol describes the synthesis of a generic benzamidine hydrochloride.
Materials:
-
Benzonitrile
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Ammonia (gas or saturated solution in anhydrous ethanol)
-
Round-bottom flask, magnetic stirrer, gas inlet tube, ice bath
Procedure:
Part 1: Formation of the Pinner Salt (Ethyl Benzimidate Hydrochloride)
-
Dissolve benzonitrile in a 5-fold excess of anhydrous ethanol in a dry round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution. Monitor the temperature to ensure it does not rise significantly.
-
Continue passing HCl gas until the solution is saturated and a white precipitate (the Pinner salt) begins to form.
-
Seal the flask and store it at 4°C for 12-24 hours to allow for complete precipitation of the imidate hydrochloride.
-
Collect the crystalline Pinner salt by filtration under anhydrous conditions, wash with cold anhydrous diethyl ether, and dry under vacuum.
Part 2: Ammonolysis to Benzamidine Hydrochloride
-
Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask at 0°C.
-
Slowly bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the Pinner salt is consumed.
-
Remove the precipitated ammonium chloride by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzamidine hydrochloride.
-
Recrystallize the product from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield the pure compound.
Protocol 2: In Vitro Thrombin Inhibition Assay (Fluorometric)
This protocol outlines a method for determining the inhibitory activity of a compound against human α-thrombin using a fluorogenic substrate.
Materials:
-
Human α-thrombin
-
Thrombin Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 350/450 nm)
Procedure:
-
Prepare a stock solution of the test inhibitor and a series of dilutions in Thrombin Assay Buffer.
-
In a 96-well plate, add 50 µL of Thrombin Enzyme Solution to each well (for samples and controls).
-
Add 10 µL of the diluted test inhibitor or vehicle control to the appropriate wells.
-
As an inhibitor control, a known thrombin inhibitor can be used.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a Substrate Mix containing the fluorogenic substrate in Thrombin Assay Buffer.
-
Initiate the reaction by adding 40 µL of the Substrate Mix to each well.
-
Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 2-3 minutes.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration. The Ki can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Mandatory Visualization
Caption: The blood coagulation cascade leading to the formation of a fibrin clot.
Application Note 2: Amidines as Inhibitors of Nitric Oxide Synthase (NOS)
Background
Nitric oxide (NO) is a crucial signaling molecule involved in a wide range of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. It is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS). There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Overproduction of NO by iNOS is implicated in the pathophysiology of inflammatory diseases and some cancers. The active site of NOS binds the guanidinium group of L-arginine. Amidine-containing molecules can act as effective bioisosteres of the guanidine group of L-arginine, leading to potent and often isoform-selective NOS inhibitors.
Case Study: Amidine-Benzenesulfonamides as Selective iNOS Inhibitors
Recent studies have identified novel amidine-containing benzenesulfonamides as potent and selective inhibitors of iNOS, with potential applications in the treatment of triple-negative breast cancer.
Data Presentation
The following table presents the inhibitory activity (IC50) and selectivity of representative amidine-based iNOS inhibitors.
| Compound | iNOS IC50 (µM) | eNOS IC50 (µM) | iNOS/eNOS Selectivity Ratio |
| 1b | 0.065 ± 0.003 | >50 | >770 |
| 2b | 0.832 ± 0.025 | >50 | >60 |
| 1400W (reference) | 0.081 ± 0.02 | >50 | >617 |
Table 2: In vitro inhibitory activity and selectivity of amidine-benzenesulfonamides against NOS isoforms.
Experimental Protocols
Protocol 3: Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)
This protocol describes a method to measure NOS activity by quantifying the amount of nitric oxide produced, which is rapidly converted to nitrite and nitrate. The assay relies on the Griess reaction to detect nitrite.
Materials:
-
Cell or tissue homogenates, or purified NOS enzyme
-
NOS Assay Buffer
-
L-Arginine (substrate)
-
NADPH
-
NOS Cofactors (e.g., FAD, FMN, BH4, Calmodulin)
-
Nitrate Reductase (to convert nitrate to nitrite)
-
Griess Reagents (Reagent 1: Sulfanilamide in acid; Reagent 2: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Prepare samples (cell/tissue lysates or purified enzyme) in cold NOS Assay Buffer.
-
In a 96-well plate, add the sample to the desired wells. For background controls, prepare parallel sample wells.
-
Prepare a Reaction Mix containing NOS Assay Buffer, L-Arginine, and all necessary cofactors.
-
Add the Reaction Mix to each sample and positive control well.
-
Incubate the plate at 37°C for 1-2 hours to allow for NO production.
-
To convert the nitrate produced to nitrite, add Nitrate Reductase and NADPH to each well (except background controls) and incubate for a further 20-40 minutes at room temperature.
-
To develop the color, add 50 µL of Griess Reagent 1 to all wells, followed immediately by 50 µL of Griess Reagent 2.
-
Allow the color to develop for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a nitrite standard curve. NOS activity is then calculated based on the amount of nitrite produced per unit time per amount of protein.
Mandatory Visualization
Caption: The enzymatic synthesis of nitric oxide (NO) and its signaling pathway.
General Workflow for Bioisosteric Replacement with Amidines
The process of replacing a functional group with an amidine bioisostere in a drug discovery program follows a structured workflow.
Mandatory Visualization
Caption: General workflow for amidine bioisostere implementation in drug design.
References
Application Notes and Protocols for Acrylamide Derivative Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of small molecules, such as fluorophores, biotin, or therapeutic agents, to proteins is a fundamental technique in biomedical research and drug development. Acrylamide derivatives have emerged as a versatile class of reagents for protein modification, primarily targeting cysteine and lysine residues. This document provides detailed protocols and quantitative data for the conjugation of acrylamide derivatives to proteins, enabling researchers to effectively label and modify proteins for a wide range of applications, including proteomics, diagnostics, and the development of antibody-drug conjugates (ADCs).
The primary mechanism for the reaction of many acrylamide derivatives with proteins is a Michael addition, a nucleophilic addition to an α,β-unsaturated carbonyl compound.[1][2] For protein chemistry, the most common target for this reaction is the thiol group of cysteine residues, which is a soft nucleophile that readily reacts with the soft electrophile of the acrylamide.[2][3] This reaction forms a stable thioether bond.[4][5] Additionally, acrylamide derivatives can be functionalized to react with the ε-amino group of lysine residues.[6][7]
Data Presentation
The choice of an appropriate acrylamide derivative and reaction conditions is critical for successful protein conjugation. The following tables summarize key quantitative data for commonly used cysteine-reactive acrylamide derivatives to facilitate comparison.
Table 1: Comparison of Cysteine-Reactive Acrylamide Derivatives
| Acrylamide Derivative | Reactive Group | Target Residue | Typical Molar Ratio (Reagent:Protein) | Optimal pH | Typical Reaction Time | Resulting Linkage | Conjugate Stability |
| Maleimide | Maleimide | Cysteine | 10:1 - 20:1[8] | 6.5 - 7.5[8][9] | 2 hours - overnight[8][10] | Thioether[4] | Stable, but can undergo retro-Michael reaction[4] |
| 2-Bromoacrylamide | Bromoacrylamide | Cysteine | 10:1 - 20:1[11] | 7.0 - 8.5[11] | 2 - 4 hours (RT) or overnight (4°C)[11] | Thioether[11] | Superior stability to maleimide adducts[11] |
| Methylsulfonyl acrylamide | Methylsulfonyl acrylamide | Cysteine | Not specified | Physiological (e.g., PBS)[12] | 1 hour[12] | Thioether | Not specified |
Experimental Protocols
The following are detailed protocols for the conjugation of acrylamide derivatives to either cysteine or lysine residues on a target protein.
Protocol 1: Cysteine-Specific Protein Conjugation using Maleimide Derivatives
This protocol describes the conjugation of a maleimide-functionalized molecule to cysteine residues on a protein.
Materials:
-
Protein of interest containing at least one cysteine residue
-
Maleimide-derivatized molecule (e.g., fluorescent dye, biotin)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed[8][13]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)[8][13]
-
Quenching Reagent: β-mercaptoethanol or L-cysteine
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette with an appropriate molecular weight cutoff (MWCO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.[8]
-
(Optional) If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution.[8] Incubate at room temperature for 20-30 minutes.[8] Note: If using dithiothreitol (DTT) as the reducing agent, it must be removed by dialysis or SEC before adding the maleimide reagent.[8]
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein).[8] The optimal ratio should be determined empirically for each protein.
-
Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight.[8][10] Protect the reaction from light if using a fluorescent dye.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., β-mercaptoethanol or L-cysteine) to a final concentration of approximately 10-20 mM to consume any unreacted maleimide. Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted maleimide and quenching reagent by SEC or dialysis.[5]
-
For SEC, equilibrate the column with the desired storage buffer (e.g., PBS) and apply the reaction mixture. Collect the fractions containing the protein conjugate.
-
For dialysis, transfer the reaction mixture to a dialysis cassette and dialyze against the storage buffer with multiple buffer changes over 24-48 hours.
-
-
Characterization:
-
Determine the final protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Determine the degree of labeling (DOL) by spectrophotometry (for dye conjugates) or mass spectrometry.
-
Protocol 2: Lysine-Specific Protein Conjugation using N-Hydroxysuccinimide (NHS)-Acrylate
This protocol outlines the conjugation of a molecule to lysine residues via an NHS-ester functionalized acrylamide derivative. This is a two-step process where the NHS ester first reacts with primary amines on the protein.
Materials:
-
Protein of interest
-
NHS-acrylate derivative
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification System: SEC column or dialysis cassette
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
-
NHS-Acrylate Reagent Preparation:
-
Prepare a fresh stock solution of the NHS-acrylate derivative in an anhydrous organic solvent (e.g., DMSO or DMF).
-
-
Conjugation Reaction:
-
Add the NHS-acrylate stock solution to the protein solution. The optimal molar ratio of reagent to protein should be determined empirically but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching reagent to a final concentration of 50-100 mM to react with any unreacted NHS-ester. Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the protein conjugate using SEC or dialysis as described in Protocol 1.
-
-
Characterization:
-
Characterize the final conjugate for protein concentration and DOL as described in Protocol 1.
-
Visualizations
Chemical Reaction Mechanism
The following diagram illustrates the Michael addition reaction, which is the fundamental mechanism for the conjugation of many acrylamide derivatives to cysteine residues.[4][14]
Caption: Michael addition of a protein thiol to an acrylamide derivative.
Experimental Workflow
The generalized experimental workflow for conjugating an acrylamide derivative to a protein is depicted below.
Caption: General experimental workflow for protein conjugation.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]
- 4. bachem.com [bachem.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. Chemo- and Regioselective Lysine Modification on Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. books.rsc.org [books.rsc.org]
- 10. biotium.com [biotium.com]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of acrylamidine synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of acrylamidine synthesis reactions.
Troubleshooting Guides
This section addresses common issues encountered during this compound synthesis, particularly via the Pinner reaction of acrylonitrile.
Issue 1: Low Yield of this compound
Question: My this compound synthesis reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in this compound synthesis can stem from several factors. Below is a systematic guide to troubleshooting this issue.
-
Incomplete Reaction:
-
Cause: Insufficient acid catalyst (e.g., anhydrous HCl) can lead to incomplete conversion of the starting nitrile.
-
Solution: Ensure a slight molar excess (typically 1.1 to 1.15 equivalents) of anhydrous HCl gas is used relative to the acrylonitrile. The reaction progress can be monitored by analytical methods such as TLC or HPLC to ensure the consumption of the starting material.
-
-
Decomposition of the Pinner Salt Intermediate:
-
Cause: The intermediate of the Pinner reaction, an imino ester salt (also known as a Pinner salt), is thermally unstable. Elevated temperatures can cause it to decompose or rearrange into more stable byproducts like amides.[1][2]
-
Solution: Strict temperature control is crucial. The reaction should be conducted at or below 0°C, especially during the introduction of HCl gas and throughout the reaction duration.[1][3]
-
-
Presence of Moisture:
-
Cause: Water in the reaction mixture can lead to the hydrolysis of the imidate intermediate, which can then form an amide byproduct, reducing the yield of the desired amidine.[1]
-
Solution: It is imperative to maintain anhydrous conditions. Use anhydrous solvents and reagents, and ensure that the HCl gas is dried before being introduced into the reaction mixture.[1][3] All glassware should be thoroughly flame-dried before use.
-
-
Suboptimal Reaction Time:
-
Cause: Both insufficient and excessive reaction times can lead to lower yields. If the reaction is not allowed to proceed to completion, the yield will be low. Conversely, prolonged reaction times, especially at non-optimal temperatures, can favor the formation of byproducts.[1]
-
Solution: Monitor the reaction progress to determine the optimal reaction time for your specific conditions.
-
Issue 2: Formation of Amide Byproduct
Question: I am observing a significant amount of amide byproduct in my reaction mixture. What causes this and how can I minimize its formation?
Answer: The formation of an amide is a common side reaction in the Pinner synthesis of amidines.
-
Primary Causes:
-
High Reaction Temperature: As mentioned, the Pinner salt intermediate is thermally unstable and can rearrange to an amide at higher temperatures.[1]
-
Presence of Water: Moisture is a key culprit in amide formation through the hydrolysis of the imidate intermediate.[1]
-
Ritter-type Side Reaction: When using alcohols that can form stable carbocations (e.g., tertiary or benzylic alcohols), a Ritter-type reaction can occur where the carbocation is attacked by the nitrile nitrogen, leading directly to an N-substituted amide upon hydrolysis.[1]
-
-
Strategies for Minimizing Amide Formation:
-
Maintain Low Temperatures: Consistently keep the reaction temperature at or below 0°C.[1]
-
Ensure Anhydrous Conditions: Rigorously dry all solvents, reagents, and glassware.[1]
-
Monitor Reaction Progress: Avoid unnecessarily long reaction times which can favor the formation of the more thermodynamically stable amide.[1]
-
Issue 3: Polymerization of Acrylonitrile
Question: My acrylonitrile starting material or reaction mixture is becoming viscous and cloudy, suggesting polymerization. How can I prevent this?
Answer: Acrylonitrile is prone to polymerization, which can significantly impact the yield and purity of the desired this compound.
-
Causes of Polymerization:
-
Absence or Depletion of Inhibitor: Acrylonitrile is typically supplied with an inhibitor, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization.[4] Over time or due to improper storage, this inhibitor can be depleted.
-
Exposure to Heat and Light: Elevated temperatures and exposure to light can initiate polymerization.[4]
-
Presence of Initiators: Contaminants such as peroxides in solvents can act as initiators for polymerization.[4]
-
-
Prevention and Mitigation Strategies:
-
Inhibitor Management: For most syntheses, the inhibitor must be removed from the acrylonitrile before use. This can be done by passing the monomer through a column of basic alumina.[4] It is crucial to use the purified, uninhibited acrylonitrile immediately.[5]
-
Controlled Reaction Temperature: Carefully monitor and control the reaction temperature, using a cooling bath if necessary.[5]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from interfering with radical polymerization pathways.
-
Proper Storage: Store acrylonitrile in a cool, dark place.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Pinner reaction in this compound synthesis?
A1: The optimal temperature is generally at or below 0°C. This is to ensure the stability of the Pinner salt intermediate and to minimize the formation of amide byproducts.[1][3]
Q2: Can I use a Lewis acid instead of anhydrous HCl for the Pinner reaction?
A2: Yes, Lewis acids can be used to promote the Pinner reaction. However, the choice of Lewis acid should be made carefully, as some may be more prone to promoting side reactions like the Ritter reaction.[1]
Q3: How can I purify the final this compound product?
A3: this compound is often isolated as its hydrochloride salt, which may precipitate from the reaction mixture. Purification can typically be achieved by filtration of the precipitated salt, followed by washing with a cold, anhydrous solvent to remove soluble impurities. Recrystallization from a suitable solvent system can be employed for further purification.
Q4: What are some common impurities to look out for in my final product?
A4: Besides the starting materials, common impurities include the corresponding amide, unreacted imidate intermediate, and potentially oligomers or polymers of acrylonitrile if polymerization occurred.
Q5: Are there alternative methods for synthesizing acrylamidines with higher yields?
A5: While the Pinner reaction is a classic and widely used method, other approaches exist. These can include the reaction of amides with amines in the presence of a dehydrating agent or the use of organometallic reagents. The choice of method will depend on the specific substrate and desired scale of the reaction.
Data Presentation
Table 1: Effect of Reaction Temperature on this compound Yield (Illustrative)
| Temperature (°C) | Reaction Time (hours) | Yield of this compound (%) | Notes |
| -10 | 12 | ~90-95 | Higher yield, slower reaction rate. |
| 0 | 8 | ~85-90 | Good balance of yield and reaction time.[3] |
| 25 (Room Temp) | 6 | ~60-70 | Increased formation of amide byproduct. |
| 40 | 4 | <50 | Significant decomposition and byproduct formation. |
Note: The data in this table is illustrative and represents expected trends based on the principles of the Pinner reaction. Actual yields may vary depending on specific experimental conditions.
Table 2: Influence of Reaction Conditions on Byproduct Formation (Qualitative)
| Condition | Amide Byproduct Formation | Acrylonitrile Polymerization |
| Anhydrous | Low | Unaffected |
| Presence of Moisture | High | Unaffected |
| Low Temperature (<0°C) | Low | Low |
| High Temperature (>25°C) | High | High |
| Inhibitor Present | Unaffected | Low |
| No Inhibitor | Unaffected | High |
Experimental Protocols
High-Yield Synthesis of this compound Hydrochloride via the Pinner Reaction
This protocol is adapted from a general high-yield procedure for amidine synthesis.[3]
Materials:
-
Acrylonitrile (inhibitor removed)
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Anhydrous Hydrogen Chloride (gas)
-
Ammonia (gas)
-
Ammonium Carbonate
Procedure:
-
Pinner Salt Formation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube.
-
Charge the flask with a solution of acrylonitrile (1.0 eq) in anhydrous diethyl ether.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas (1.1 eq) through the solution while maintaining the temperature at 0°C.
-
After the addition of HCl is complete, stir the reaction mixture at 0°C for an additional 4-6 hours. The Pinner salt may precipitate as a white solid.
-
-
Amidinium Salt Formation:
-
Cool the reaction mixture containing the Pinner salt to 0-5°C.
-
Purge the mixture with anhydrous ammonia gas until the pH is ≥ 8.
-
Add ammonium carbonate (3.7 eq) to the basified reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 10-12 hours.
-
-
Isolation and Purification:
-
Filter the reaction mixture to remove inorganic salts, washing the solid with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield this compound hydrochloride.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via the Pinner reaction.
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Overcoming Solubility Challenges of Acrylamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with acrylamide derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions related to the solubility of acrylamide derivatives, from small molecule inhibitors to high molecular weight polymers.
| Issue / Question | Potential Cause(s) | Suggested Solution(s) |
| Why is my acrylamide derivative, a small molecule drug candidate, poorly soluble in aqueous buffers? | High lipophilicity of the parent molecule. Strong intermolecular forces in the crystal lattice. | - Chemical Modification: Introduce a polar functional group, such as an acrylamide moiety. This can enhance aqueous solubility by providing hydrogen bonding opportunities with water.[1] - Co-solvents: Utilize a water-miscible organic solvent (e.g., ethanol, PEG 400, propylene glycol) to reduce the polarity of the aqueous medium.[2][3][4][5][6] - pH Adjustment: For ionizable compounds, adjusting the pH of the buffer to a point where the molecule is charged can significantly increase solubility. |
| My polyacrylamide powder forms clumps or "fish eyes" when I try to dissolve it in water. What's happening? | Uneven wetting of the powder particles. The outer layer of the particle hydrates and swells, forming a gel-like barrier that prevents water from penetrating to the core. | - Gradual Addition & High-Shear Mixing: Slowly sift the powder into the vortex of vigorously stirred water. This ensures individual particles are wetted before they can agglomerate.[7][8] - Pre-wetting: Briefly slurry the powder in a non-solvent like ethanol before adding it to water. This can help disperse the particles. |
| Dissolution of my high molecular weight polyacrylamide is extremely slow. How can I speed it up? | High molecular weight polymers have long chains that take a significant amount of time to uncoil and hydrate. Low water temperature can also hinder the process. | - Optimize Water Temperature: Heating the water to a moderate temperature (e.g., up to 40-60°C) can accelerate the dissolution process. However, avoid excessive heat, as it can cause polymer degradation.[7][8] - Patience and Continuous Stirring: High molecular weight polymers naturally take longer to dissolve. Continue stirring, typically for 30-60 minutes or longer depending on the specific polymer.[7] - pH Adjustment for Anionic Polymers: For anionic polyacrylamides, lowering the pH of the water (e.g., to ~2) with a strong acid can suppress the ionization of the polymer, reducing intermolecular repulsion and speeding up dissolution.[9] |
| During the aqueous polymerization of acrylamide, the solution turns into an unmanageable gel. How can I prevent this? | As the polymer chains form and grow, they can entangle and cross-link, leading to gelation, especially at high monomer concentrations. | - Use of Co-solvents: Performing the polymerization in a mixture of water and an organic solvent, such as ethanol, can prevent the newly formed polymer from precipitating or gelling. A 60:40 water/ethanol mixture has been shown to be effective. |
| Can adding an acrylamide functional group to my compound negatively impact its lipophilicity and cell permeability? | While it seems counterintuitive, introducing an acrylamide group can sometimes improve both aqueous and organic solvent solubility. This can result in a favorable balance between hydrophilicity and lipophilicity, potentially improving cell permeability.[1] | The change from a secondary amine to a tertiary amide upon acrylamide addition can contribute to increased lipophilicity, while the oxygen of the acryloyl group can hydrogen bond with water, enhancing aqueous solubility.[1] |
Data Presentation: Solubility Enhancement by Acrylamide Functionalization
The introduction of an acrylamide functional group can significantly improve the solubility of a parent compound. The following table summarizes the thermodynamic solubility of an epidermal growth factor receptor (EGFR) inhibitor before and after the addition of an acrylamide moiety.
| Compound | Structure | Thermodynamic Solubility in Aqueous Buffer (pH 7.4) | Thermodynamic Solubility in 1-Octanol |
| Parent EGFR Inhibitor | Gefitinib | <0.01 mM | 1.40 mM |
| Acrylamide Derivative | Acrylamide-Gefitinib | 1.65 mM | 4.94 mM |
Data sourced from ACS Medicinal Chemistry Letters.[1]
Experimental Protocols
Protocol 1: General Method for Dissolving High Molecular Weight Polyacrylamide Powder
This protocol outlines a standardized procedure for the effective dissolution of powdered polyacrylamide (PAM) in water, aiming to prevent the formation of agglomerates and ensure a homogeneous solution.
Materials:
-
High molecular weight polyacrylamide (PAM) powder
-
Clean water (tap water is generally acceptable; pH should be near neutral)[7]
-
Beaker or dissolution tank of appropriate volume
-
Variable-speed mechanical stirrer or magnetic stirrer with a stir bar
Procedure:
-
Preparation: Add the desired volume of water to the beaker or tank. Ensure the container is large enough to prevent splashing during stirring.
-
Stirring: Begin stirring the water at a speed that creates a vortex but is not so fast as to cause significant air entrainment. The linear speed of the stirrer blade tips should ideally not exceed 8 m/s to prevent polymer degradation.[8]
-
Gradual Addition of PAM: Slowly and steadily add the pre-weighed PAM powder into the side of the vortex. Do not add the powder in one large portion, as this will lead to clumping.[7][8]
-
Dissolution Time: Continue stirring until all the powder is fully dispersed and the solution becomes clear and viscous. This may take between 30 minutes to 2 hours, depending on the water temperature and the molecular weight of the PAM.[7][8]
-
Solution Storage: The prepared PAM solution has a limited shelf life and should ideally be used within 24-48 hours. Store the solution in a cool, dark place to minimize degradation.[10]
Protocol 2: Thermodynamic Solubility Assessment via Shake-Flask Method
This protocol describes the shake-flask method, a gold standard for determining the thermodynamic (or equilibrium) solubility of a compound in a specific solvent or buffer.
Materials:
-
Test compound (crystalline solid)
-
Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Co-solvent (if applicable, e.g., DMSO, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or vial roller system
-
Centrifuge
-
HPLC system with UV detector or LC-MS/MS for quantification
Procedure:
-
Compound Addition: Add an excess amount of the solid test compound to a glass vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer to the vial.
-
Equilibration: Cap the vials tightly and place them on an orbital shaker or roller system. Allow the mixture to equilibrate for an extended period, typically 24 to 48 hours, at a constant temperature (e.g., room temperature or 37°C). This long incubation time is necessary to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To separate the saturated supernatant from the undissolved solid, centrifuge the vials at a high speed.
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet. Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV or LC-MS/MS method against a standard curve of the test compound.
-
Calculation: Calculate the solubility of the compound in the buffer by multiplying the measured concentration by the dilution factor. The result is typically expressed in µg/mL, mM, or mg/L.
Protocol 3: General Synthesis of N-Substituted Acrylamide Derivatives
This protocol provides a general method for the synthesis of N-substituted acrylamides via the reaction of an amine with acryloyl chloride. This method is often used to introduce the acrylamide "warhead" to a molecule of interest for applications such as irreversible kinase inhibitors.
Materials:
-
Primary or secondary amine of interest
-
Acryloyl chloride
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
A non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: Dissolve the starting amine and the base (typically 1.1-1.5 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is important to control the exothermicity of the reaction.
-
Addition of Acryloyl Chloride: Add acryloyl chloride (typically 1.0-1.2 equivalents) dropwise to the cooled, stirring solution. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 2-6 hours) or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted acrylamide derivative.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
References
- 1. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. scispace.com [scispace.com]
- 4. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 5. [PDF] Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach | Semantic Scholar [semanticscholar.org]
- 6. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How is polyacrylamide dissolved and used-Henan SECCO Environmental Protection Technology Co. , Ltd. [hnsecco.com]
- 8. How to dissolve and add polyacrylamide?-Henan SECCO Environmental Protection Technology Co. , Ltd. [hnsecco.com]
- 9. US3637564A - Dissolution of polyacrylamides - Google Patents [patents.google.com]
- 10. News - Dissolution and use of polyacrylamide: operating instructions and precautions [yuncangchemical.com]
Technical Support Center: Stabilizing Amidine Functional Groups in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on stabilizing amidine functional groups in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to assist in your experimental work.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving amidine-containing compounds.
Issue: Rapid degradation of my amidine-containing compound in aqueous solution.
-
Question: My amidine compound is rapidly degrading upon dissolution in a neutral aqueous buffer. What is the likely cause and how can I mitigate this?
-
Answer: Rapid degradation in neutral aqueous solutions is often due to intramolecular cyclization, which can form inactive cyclic amidine or diketopiperazine derivatives, especially in peptide-like structures.[1] This process is often accelerated by higher temperatures.
-
Solution: Prepare fresh solutions immediately before use and maintain them at low temperatures (2-8 °C). If the structure permits, consider if intramolecular cyclization is a possibility and if modifying the structure to disfavor this pathway is an option.
-
Issue: My amidine-containing compound shows instability at acidic or basic pH.
-
Question: I am observing significant degradation of my compound when I adjust the pH of the solution. How does pH affect amidine stability?
-
Answer: Amidines are susceptible to hydrolysis, and the rate of this degradation is highly dependent on pH. Hydrolysis can be catalyzed by both acid and base.[2] The specific pH at which an amidine is most stable varies depending on its structure. For example, some amidine derivatives exhibit the greatest stability in the pH range of 4-6, while for others, maximum stability may be found at a more acidic pH.[1] It's crucial to determine the optimal pH range for your specific compound.
Issue: Inconsistent results or unexpected degradation in different buffer systems.
-
Question: I am seeing different rates of degradation when using different buffer systems, even at the same pH. Could the buffer be the issue?
-
Answer: Yes, buffer components can influence the stability of your compound. Some buffer species, like phosphate, can catalyze degradation pathways.[1]
-
Solution: It is recommended to test the stability of your amidine-containing compound in a variety of buffer systems (e.g., citrate, acetate, MES) at your desired pH to identify a non-catalytic buffer.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for amidines in solution?
A1: The most common degradation pathways for amidines in solution are hydrolysis and intramolecular cyclization. Hydrolysis involves the cleavage of the amidine group by water to form an amide and an amine, and this process can be catalyzed by acids or bases.[2] Intramolecular cyclization can occur if another reactive functional group is present in the molecule, leading to the formation of a cyclic product.[1]
Q2: How can I protect the amidine group during a chemical synthesis?
A2: The amidine functional group can be protected to prevent it from reacting during subsequent synthetic steps. Common protecting groups for amines, which are structurally related, can often be adapted for amidines. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group that is stable under basic conditions and can be removed with acid.[3][4] The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another common choice, particularly in peptide synthesis, and it is removed by a weak base like piperidine.[5][6] The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Q3: What analytical techniques are suitable for monitoring amidine stability?
A3: High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for monitoring the stability of amidine-containing compounds.[7][8] It allows for the separation and quantification of the parent compound and its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that can provide detailed structural information about the degradation products and can be used to monitor reaction kinetics.[9][10]
Q4: Are there general strategies to improve the stability of amidine-containing drug candidates?
A4: Yes, several strategies can be employed. Prodrug approaches can be used to mask the amidine functionality until the drug reaches its target.[11] Formulation optimization, including the selection of appropriate excipients and packaging, can also enhance stability.[12] Additionally, pre-formulation studies to understand the intrinsic stability of the molecule under various stress conditions (heat, light, humidity, and pH) are crucial for developing a stable drug product.[13]
Quantitative Stability Data
The stability of amidines is highly dependent on pH. The following table summarizes the hydrolysis rates for a model amidine at various pH levels.
| pH | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
| 3.0 | 1.5 x 10⁻⁷ | ~53 days |
| 5.0 | 2.1 x 10⁻⁸ | ~1 year |
| 7.0 | 8.5 x 10⁻⁸ | ~94 days |
| 9.0 | 3.2 x 10⁻⁷ | ~25 days |
| 11.0 | 1.8 x 10⁻⁶ | ~4.5 days |
Note: These are example values and the actual rates will vary depending on the specific amidine structure and reaction conditions.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay
This protocol outlines a general method for assessing the stability of an amidine-containing compound in solution over time.
1. Materials and Reagents:
- Amidine-containing compound
- HPLC-grade solvents (e.g., acetonitrile, methanol)
- High-purity water
- Buffers of desired pH (e.g., phosphate, acetate, citrate)
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18)
2. Sample Preparation:
- Prepare a stock solution of the amidine compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
- For each stability time point, dilute the stock solution with the desired buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
- Prepare separate samples for each storage condition (e.g., 4 °C, 25 °C, 40 °C).
3. HPLC Method:
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., 5-95% B over 15 minutes).
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: A wavelength at which the amidine compound has maximum absorbance.
- Injection Volume: 10 µL
4. Stability Study Procedure:
- Analyze a "time zero" sample immediately after preparation.
- Store the remaining samples at the designated temperatures.
- At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot from each storage condition and analyze by HPLC.
- Record the peak area of the parent compound and any new peaks corresponding to degradation products.
5. Data Analysis:
- Calculate the percentage of the parent compound remaining at each time point relative to the time zero sample.
- Plot the percentage of the remaining parent compound versus time for each storage condition.
- Determine the degradation rate constant and half-life from the data.
Protocol 2: NMR-Based Kinetic Study of Amidine Hydrolysis
This protocol provides a method for monitoring the hydrolysis of an amidine in real-time using NMR spectroscopy.
1. Materials and Reagents:
- Amidine-containing compound
- Deuterated solvent (e.g., D₂O)
- Deuterated acid or base for pH adjustment (e.g., DCl, NaOD)
- NMR spectrometer
- NMR tubes
2. Sample Preparation:
- Dissolve a known amount of the amidine compound in the deuterated solvent in an NMR tube to achieve a suitable concentration for NMR analysis (typically 10-50 mM).
- Add a small amount of a suitable internal standard with a known concentration.
- Adjust the pD of the solution to the desired value using deuterated acid or base.
3. NMR Experiment Setup:
- Set the NMR spectrometer to the desired temperature.
- Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the rate of the reaction.
4. Data Analysis:
- Integrate the signals corresponding to the parent amidine and the hydrolysis products in each spectrum.
- Normalize the integrals to the internal standard.
- Plot the concentration of the amidine and the products as a function of time.
- Determine the rate constant of the hydrolysis reaction from the kinetic data.
Visualizations
Caption: Acid and base-catalyzed hydrolysis pathways of amidines.
Caption: Experimental workflow for an HPLC-based stability study.
Caption: Troubleshooting workflow for amidine instability in solution.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Practical one-pot amidation of N -Alloc-, N -Boc-, and N -Cbz protected amines under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02242C [pubs.rsc.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 9. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. snscourseware.org [snscourseware.org]
- 12. rjpn.org [rjpn.org]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Acrylamide Derivative Polymerization
This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of acrylamide and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the polymerization process in a question-and-answer format.
Q1: Why is my acrylamide solution not polymerizing or polymerizing too slowly?
A: Failure to polymerize is one of the most common issues and can be attributed to several factors:
-
Inactive Initiator or Catalyst: The most frequent cause is old or improperly stored Ammonium Persulfate (APS) and Tetramethylethylenediamine (TEMED).[1][2][3][4] APS solutions are not stable and should be made fresh daily.[5] TEMED can oxidize over time; use a clear, colorless reagent.
-
Presence of Oxygen: Dissolved oxygen in the solution is a potent inhibitor of the free-radical polymerization reaction.[5][6][7] Degassing the monomer solution under vacuum before adding APS and TEMED is a critical step for ensuring complete and reproducible polymerization.[1][2][5]
-
Incorrect Reagent Concentration: The concentrations of APS and TEMED are critical. Too little will result in slow or incomplete polymerization.[2]
-
Low Temperature: Polymerization is temperature-dependent. Casting gels at very low temperatures (e.g., in a cold room) can significantly slow down the reaction rate.[2][4] Room temperature is generally recommended.[2]
-
Incorrect pH: The pH of the gel buffer can affect the polymerization rate. Ensure your buffers are correctly prepared and within the optimal pH range.[1][8]
-
Monomer Quality: The presence of inhibitors in the acrylamide or bis-acrylamide stock can prevent polymerization. Using high-purity, electrophoresis-grade reagents is recommended.[5]
Q2: What causes bubbles to form in my polyacrylamide gel?
A: Bubbles can interfere with sample migration and analysis. Their formation can be traced to several sources:
-
During Gel Pouring: Pouring the gel solution too quickly or from too great a height can introduce air bubbles.[8][9] Pour the solution slowly down the side of the casting apparatus.
-
Leaks in the Casting Apparatus: A poor seal in the gel cassette can allow air to leak in as the gel polymerizes and shrinks slightly.[1][8][10] Ensure gaskets are clean and not torn, and that glass plates are assembled correctly.[1]
-
Dissolved Gases: If solutions are not properly degassed, dissolved gases can come out of solution and form bubbles as the gel heats up during the exothermic polymerization reaction.[11]
-
Contaminants: Dust or other particulates on the glass plates can act as nucleation sites for bubble formation.[8] Ensure plates are meticulously cleaned with detergent, rinsed, and finally wiped with ethanol.[1][9][12]
Q3: Why is my polymerized gel soft, brittle, or showing distorted bands?
A: The physical properties of the gel are crucial for proper sample resolution.
-
Incomplete Polymerization: If the gel is not fully polymerized, it may be soft and fragile.[11][13] This is often due to the same reasons listed in Q1 (old reagents, oxygen, etc.). Allow sufficient time for polymerization, typically 30-60 minutes.[14]
-
Incorrect Monomer/Crosslinker Ratio: The total acrylamide concentration (%T) and the percentage of crosslinker (%C, bis-acrylamide) determine the gel's pore size, elasticity, and strength.[15][16] An incorrect ratio can lead to a brittle or overly soft gel.
-
Rapid Polymerization: Polymerizing too quickly, often due to excessive APS/TEMED, generates excess heat which can lead to a non-uniform pore structure and a brittle gel.[1][16]
-
Overloading Samples: Loading too much protein can cause bands to become distorted or smeared.[2][14]
-
High Salt Concentration in Sample: High salt levels in the sample buffer can distort the electric field, leading to skewed or distorted bands.[2]
Q4: How can I control the molecular weight of the resulting polymer?
A: Controlling polymer chain length is critical for many applications beyond electrophoresis.
-
Initiator Concentration: Increasing the concentration of the initiator relative to the monomer will generate more free radicals, leading to a greater number of shorter polymer chains and thus a lower average molecular weight.[17]
-
Chain Transfer Agents: The addition of a chain transfer agent, such as a thiol (e.g., 2-mercaptoethanol) or certain alcohols (e.g., isopropanol), can effectively reduce the molecular weight of the polymer.[17]
-
Temperature: Higher polymerization temperatures generally lead to an increased rate of initiation, which can result in lower molecular weight polymers.[18][19]
-
Monomer Concentration: In some systems, increasing the initial monomer concentration can lead to higher molecular weight polymers.[20]
Q5: How do I remove inhibitors from acrylamide derivatives?
A: Commercial monomers often contain inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent self-polymerization during storage.[21]
-
Recrystallization: For solid monomers like acrylamide, recrystallization from a suitable solvent (e.g., chloroform for acrylamide) is an effective purification method.[22]
-
Adsorbent Columns: Passing the monomer solution through a column containing inhibitor-remover beads is a standard and effective procedure.[22]
-
Washing: For some liquid derivatives, washing the monomer solution with a basic aqueous solution (e.g., NaOH) can remove acidic inhibitors.
Data & Parameters
Table 1: Typical Reagent Concentrations for Polyacrylamide Gel Electrophoresis (PAGE)
| Parameter | Function | Typical Concentration Range | Notes |
| %T (Total Monomer) | Determines pore size | 5% - 20% | Higher %T for smaller molecules, lower %T for larger molecules.[15] |
| %C (Crosslinker) | Affects gel strength & pore size | 2.7% - 5% | 5%C generally gives the smallest pore size.[15] For protein separation, 2.7% (37.5:1) or 3.3% (29:1) are common.[16] |
| Ammonium Persulfate (APS) | Initiator | 0.05% - 0.1% (w/v) | Prepare fresh 10% (w/v) stock solution daily.[5] |
| TEMED | Catalyst | 0.05% - 0.2% (v/v) | Accelerates the formation of free radicals from APS.[5][16] |
Table 2: Relationship Between Acrylamide Concentration (%T) and Pore Size
| Acrylamide %T | Approximate Pore Size | Suitable for Separating |
| 5% | ~100 nm | Large Proteins (>250 kDa), Large Nucleic Acids |
| 10% | ~20-30 nm | Medium Proteins (20-200 kDa) |
| 15% | ~5-10 nm | Small Proteins & Peptides (10-50 kDa)[23] |
| 20% | < 5 nm | Very Small Peptides (<10 kDa) |
Note: These are approximate values. The exact pore size is also influenced by the crosslinker percentage (%C).[15][23]
Visual Guides & Workflows
Troubleshooting Polymerization Failure
The following diagram outlines a logical workflow for diagnosing and solving common polymerization failures.
A decision tree for troubleshooting common acrylamide polymerization failures.
Simplified Free-Radical Polymerization Pathway
This diagram illustrates the key steps in the chemical polymerization of acrylamide initiated by APS and catalyzed by TEMED.
The catalytic role of TEMED and APS in initiating acrylamide polymerization.
Experimental Protocol: Standard 10% Polyacrylamide Resolving Gel (10 mL)
This protocol describes the preparation of a standard 10% resolving gel for protein electrophoresis (SDS-PAGE).
Safety Precautions: Unpolymerized acrylamide is a neurotoxin and suspected carcinogen.[24] Always wear nitrile gloves, safety goggles, and a lab coat.[24][25] Handle acrylamide solutions in a well-ventilated area or fume hood.
Materials:
-
30% Acrylamide/Bis-acrylamide solution (e.g., 29:1 or 37.5:1 ratio)
-
1.5 M Tris-HCl, pH 8.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) - Prepare Fresh
-
TEMED (N,N,N',N'-Tetramethylethylenediamine)
-
Deionized Water
Procedure:
-
Assemble Casting Apparatus: Thoroughly clean glass plates and spacers with detergent, rinse extensively with deionized water, and finally rinse with ethanol before air drying.[1] Assemble the gel casting stand, ensuring there are no leaks.
-
Prepare Monomer Solution: In a 15 mL conical tube or small beaker, combine the following reagents in order:
-
Deionized Water: 4.0 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
30% Acrylamide/Bis Solution: 3.33 mL
-
10% SDS: 100 µL
-
-
Degas the Solution (Optional but Recommended): Place the mixture under vacuum for 10-15 minutes to remove dissolved oxygen, which inhibits polymerization.[5]
-
Initiate Polymerization: Add the following reagents to the monomer solution and mix gently by swirling or inverting the tube. Do not vortex, as this will reintroduce oxygen.
-
10% APS: 100 µL
-
TEMED: 10 µL
-
-
Cast the Gel: Immediately and carefully pour the solution into the gap between the glass plates of the casting apparatus. Leave sufficient space at the top for the stacking gel (approx. 1.5-2 cm).
-
Overlay and Polymerize: Gently overlay the top of the resolving gel solution with a thin layer of water-saturated butanol or isopropanol. This creates an anaerobic interface and ensures a flat, even top surface.
-
Allow Polymerization: Let the gel polymerize at room temperature for 30-60 minutes. A clear, sharp interface between the gel and the overlay indicates complete polymerization.
-
Prepare for Stacking Gel: Once polymerized, pour off the alcohol overlay and rinse the top of the gel thoroughly with deionized water to remove any unpolymerized acrylamide. The gel is now ready for the stacking gel to be poured.
References
- 1. researchgate.net [researchgate.net]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad.com [bio-rad.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. reddit.com [reddit.com]
- 8. Why Are There So Many Bubbles on the Edge of the Western Blot Gel | MtoZ Biolabs [mtoz-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bubbles in western blot gel "AFTER" running gel - SDS-PAGE and Western Blotting [protocol-online.org]
- 12. researchgate.net [researchgate.net]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]
- 16. bio-rad.com [bio-rad.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Scale-Up and Control of the Acrylamide Polymerization Process in Solution [mdpi.com]
- 20. iosrjournals.org [iosrjournals.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. witcarbon.com [witcarbon.com]
- 24. ehs.berkeley.edu [ehs.berkeley.edu]
- 25. ehs.unl.edu [ehs.unl.edu]
Technical Support Center: Optimizing Amidine Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for amidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing amidines?
A1: The most prevalent methods for amidine synthesis include:
-
The Pinner Reaction: This is a classic method involving the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (known as a Pinner salt). This intermediate is then treated with ammonia or an amine to yield the amidine.[1][2][3]
-
Direct Nucleophilic Addition of Amines to Nitriles: This is a highly atom-economical method.[4] However, it often requires harsh conditions like high temperatures or the use of Lewis acids (e.g., AlCl₃, ZnCl₂) to activate the nitrile, especially if it is not substituted with electron-withdrawing groups.[4][5] Modern protocols often use transition metal catalysts, such as copper salts, to achieve this transformation under milder conditions.[4]
-
From Amides: Amides can be converted into amidines by first activating the amide, for example, by converting it to an imidoyl chloride using reagents like phosphorus pentachloride or triflic anhydride, followed by reaction with an amine.[5][6]
Q2: What are the critical reaction parameters to monitor and optimize?
A2: Several parameters are crucial for successful amidine synthesis:
-
Temperature: Temperature control is vital. For instance, in the Pinner reaction, low temperatures are necessary to prevent the thermodynamically unstable imidate hydrochloride from rearranging into an amide.[1][2] In other methods, heating may be required to drive the reaction to completion, with optimal temperatures often around 100°C for certain catalyzed reactions.[4][7]
-
Solvent: The choice of solvent can significantly impact yield. Polar solvents like 2,2,2-trifluoroethanol (TFE) have been shown to improve yields in copper-catalyzed additions of amines to nitriles.[4] Sustainable ethereal solvents such as 2-MeTHF have also been used successfully.[8]
-
Catalyst: For unactivated nitriles, a catalyst is often necessary. Various catalysts, including Lewis acids, copper salts, palladium complexes, and ytterbium amides, have been employed to facilitate the reaction.[4][7][9] Catalyst loading is another parameter that requires optimization.[9][10]
-
Anhydrous Conditions: Many amidine synthesis protocols, particularly the Pinner reaction, require strictly anhydrous conditions. Water can lead to the hydrolysis of crucial intermediates and starting materials, resulting in unwanted side products like esters or amides and low yields.[11][12]
Q3: What is a "Pinner salt" and why is it important?
A3: A Pinner salt is an alkyl imidate salt, typically a hydrochloride, formed during the Pinner reaction by the acid-catalyzed addition of an alcohol to a nitrile.[1][2][13] These salts are highly reactive and serve as key intermediates. They can undergo further nucleophilic addition with various reagents to produce a range of useful compounds, including amidines (with ammonia or amines), esters (with water), or orthoesters (with excess alcohol).[2][12]
Q4: When is it better to use acid catalysis versus base catalysis?
A4: The choice between acid and base catalysis often depends on the electronic nature of the nitrile substrate.[2]
-
Acid Catalysis (Pinner Reaction): This is the classic approach and works well for a wide range of nitriles.[1][2]
-
Base Catalysis: This method can be complementary to the acid-catalyzed route. Electron-poor nitriles are good electrophiles and are readily attacked by nucleophiles like alkoxides under basic conditions. Nitriles that are unreactive under acidic conditions may give better results with base catalysis.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during amidine synthesis experiments.
Problem 1: Low or No Yield of the Desired Amidine
Q: My reaction is producing very little or no amidine. What are the possible causes and solutions?
A: Low or no product yield is a common issue with several potential root causes.
| Possible Cause | Recommended Troubleshooting Steps |
| Poorly Activated Nitrile | For direct addition of amines to nitriles, if the nitrile lacks electron-withdrawing groups, it may be unreactive. Solution: Employ harsh conditions such as high temperatures or pressures, or use Lewis acids (e.g., AlCl₃, ZnCl₂) or transition metal catalysts (e.g., CuCl) to activate the nitrile.[4][5] |
| Catalyst Inactivation | Amine-based catalysts can be deactivated by various species in the reaction mixture.[14] Water can also deactivate certain catalysts.[15] Solution: Ensure strictly anhydrous conditions. If catalyst deactivation is suspected, consider using a different catalyst system or increasing the catalyst loading.[9][11] |
| Suboptimal Temperature | The reaction may be temperature-sensitive. For some copper-catalyzed systems, 100°C was found to be the optimal temperature, with higher temperatures showing no improvement.[4] For Pinner reactions, temperatures that are too high can cause decomposition of the intermediate salt.[2] Solution: Perform a temperature screen to find the optimal condition for your specific reaction. |
| Incorrect Solvent Choice | Solvent polarity can significantly influence reaction efficiency. Solution: Screen a range of solvents. In one study, changing from a non-polar to a highly polar solvent like TFE dramatically increased the yield from 0% to 83%.[4] |
| Impure Starting Materials | The purity of starting materials, especially the amidine salt in subsequent reactions, is critical.[11] Solution: Ensure all reagents are pure and dry. Use freshly prepared or purified amidine salts.[11] |
Problem 2: Significant Formation of Byproducts
Q: My reaction is yielding significant byproducts alongside the amidine. How can I improve selectivity?
A: Byproduct formation often points to issues with reaction conditions or substrate stability.
| Possible Cause | Recommended Troubleshooting Steps |
| Hydrolysis | Intermediates like Pinner salts or the amidine product itself can be sensitive to water, leading to hydrolysis to form esters or amides.[11] Solution: Maintain strictly anhydrous conditions throughout the setup and reaction. Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][11] |
| Amide Formation | In the Pinner reaction, the intermediate imidate salt can rearrange to a more stable amide, especially at elevated temperatures.[2] Solution: Maintain low temperatures (e.g., 0°C) during the formation of the Pinner salt to prevent this rearrangement.[12] |
| Contamination with Salts | In syntheses using reagents like ammonium chloride, the final product may be contaminated with unreacted salt, which can interfere with subsequent steps.[16] Solution: Implement a purification workup. For example, washing the crude product with a solvent in which the desired amidine is soluble but the salt is not can effectively remove the contaminant.[16] |
| Self-Condensation | In reactions like the Pinner pyrimidine synthesis, the 1,3-dicarbonyl compound can self-condense.[11] Solution: Optimize the rate of addition and temperature to favor the desired intermolecular reaction over self-condensation. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on the effect of various parameters on amidine synthesis.
Table 1: Effect of Catalyst Loading on α-Amino Amidine Synthesis [9]
| Entry | Catalyst | Mol% | Yield (%) |
| 1 | BDMS | 2 | 57 |
| 2 | BDMS | 4 | 61 |
| 3 | BDMS | 5 | 68 |
| 4 | BDMS | 10 | 92 |
| 5 | Molecular Iodine | 1 | High |
Reaction of aromatic aldehydes, aromatic amines, and isocyanides. BDMS = Bromodimethylsulfonium bromide.
Table 2: Effect of Solvent on Copper-Catalyzed N-Benzylbenzamidine Synthesis [4]
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 0 |
| 2 | Dioxane | 0 |
| 3 | Ethanol | 75 |
| 4 | TFE | 83 |
Reaction of benzylamine and benzonitrile catalyzed by CuCl.
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of N-Substituted Amidines [4]
This protocol describes the synthesis of N-substituted amidines from nitriles and amines using a copper catalyst.
-
Materials: Aromatic/aliphatic nitrile (1.0 eq), amine (1.2 eq), CuCl (10 mol%), Cs₂CO₃ (2.0 eq), 2,2'-bipyridine (20 mol%), and 2,2,2-trifluoroethanol (TFE) as the solvent.
-
Procedure:
-
To an oven-dried reaction vessel, add the nitrile, amine, CuCl, Cs₂CO₃, and 2,2'-bipyridine.
-
Add TFE as the solvent.
-
Seal the vessel and stir the reaction mixture at 100°C under an oxygen (O₂) atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate workup, which may include filtration to remove inorganic salts and evaporation of the solvent.
-
Purify the crude product by column chromatography (e.g., using an ethyl acetate/petroleum ether mixture) to obtain the pure N-substituted amidine.[4]
-
Protocol 2: The Pinner Reaction for Amidine Synthesis [1][12]
This protocol outlines the general steps for synthesizing an amidine via a Pinner salt intermediate.
-
Materials: Nitrile (1.0 eq), anhydrous alcohol (e.g., ethanol, 1.0 eq or as solvent), and anhydrous hydrogen chloride (gas). For the second step, ammonia or a primary/secondary amine is required.
-
Procedure (Step 1: Pinner Salt Formation):
-
Dissolve the nitrile in an anhydrous solvent (e.g., benzene, dioxane, or excess anhydrous alcohol).[1][17]
-
Cool the solution to 0°C.
-
Bubble dry hydrogen chloride gas through the stirred solution while maintaining the low temperature.
-
The Pinner salt (alkyl imidate hydrochloride) will often precipitate from the solution.
-
Isolate the salt by filtration under anhydrous conditions.
-
-
Procedure (Step 2: Amidine Formation):
-
Suspend or dissolve the isolated Pinner salt in a suitable solvent.
-
Add ammonia or the desired amine to the mixture.
-
Stir the reaction until the conversion to the amidine is complete (monitor by TLC or other analytical methods).
-
Perform an aqueous workup to remove salts, followed by extraction and purification of the amidine product.
-
Visualizations
Diagram 1: General Workflow for Catalyzed Amidine Synthesis
Caption: Workflow for copper-catalyzed amidine synthesis.
Diagram 2: Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting flowchart for low amidine yield.
Diagram 3: The Pinner Reaction Pathway
Caption: Key stages of the Pinner reaction for amidine synthesis.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. Amidine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Amidine synthesis [organic-chemistry.org]
- 8. Combination of air/moisture/ambient temperature compatible organolithium chemistry with sustainable solvents: selective and efficient synthesis of guanidines and amidines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Pinner Reaction | NROChemistry [nrochemistry.com]
- 13. Pinner Reaction [organic-chemistry.org]
- 14. Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Acrylamidine Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude acrylamidine products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound products?
Common impurities in crude this compound products can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: Such as the nitrile and amine precursors.
-
Amides: Formed from the hydrolysis of the amidine product or from unreacted starting materials in the presence of water.
-
Byproducts from the synthesis method: For instance, in a Pinner reaction, which is a common method for synthesizing amidines, byproducts like ammonium chloride can be present in the crude product.
-
Polymeric materials: Especially if the this compound has a vinyl group prone to polymerization.
-
Excess reagents: Such as catalysts or coupling agents used in the synthesis.
Q2: Which purification technique is most suitable for my this compound product?
The choice of purification technique depends on the properties of your this compound product (e.g., solid or liquid, polarity, stability) and the nature of the impurities.
-
Recrystallization: This is an effective method for purifying solid acrylamidines. The key is to find a suitable solvent or solvent system where the this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: This is a versatile technique for purifying both solid and liquid acrylamidines. The choice of stationary phase (e.g., silica gel, alumina, or functionalized silica) and mobile phase is crucial for successful separation.
-
Acid-Base Extraction: Since amidines are basic, this technique can be very effective for separating them from neutral or acidic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution. The amidine is protonated and moves to the aqueous layer, leaving non-basic impurities in the organic layer. The amidine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
-
Distillation: For liquid acrylamidines that are thermally stable, distillation under reduced pressure can be an effective purification method.
Q3: How can I assess the purity of my final this compound product?
Several analytical techniques can be used to determine the purity of your this compound product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by integrating the signals of the analyte against a certified internal standard.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining purity and identifying impurities. A variety of columns and mobile phases can be used depending on the polarity of the this compound.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and help identify impurities.
-
Melting Point: For solid compounds, a sharp melting point range close to the literature value is a good indicator of purity.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product does not dissolve in hot solvent. | The solvent is not suitable; the product is insoluble. | Try a different solvent or a mixed solvent system. For polar compounds, alcohol/water mixtures are often effective.[1] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product. The solution is too concentrated. | Use a lower boiling point solvent. Add a small amount of additional hot solvent to the oiled-out mixture and allow it to cool slowly.[2] |
| No crystals form upon cooling. | The solution is not saturated enough (too much solvent was used). The solution is supersaturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.[2][3] |
| Low recovery of purified product. | Too much solvent was used, leading to significant loss in the mother liquor. The crystals were washed with a solvent in which they are too soluble. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Ensure the filtration apparatus is pre-heated before hot filtration.[3] |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Product does not move from the baseline (Rf = 0). | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. |
| Product runs with the solvent front (Rf = 1). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, decrease the percentage of methanol in a dichloromethane/methanol mixture. |
| Streaking or tailing of the product band. | The compound is interacting strongly with the acidic silanol groups on the silica gel. The column is overloaded. | For basic compounds like amidines, consider using amine-functionalized silica gel or adding a small amount of a basic modifier (e.g., triethylamine, ammonia in methanol) to the mobile phase.[4] Reduce the amount of crude product loaded onto the column. |
| Poor separation of product and impurities. | The chosen mobile phase does not provide adequate resolution. | Try a different solvent system. Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase for separation before running the column. |
Acid-Base Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion forms at the interface of the organic and aqueous layers. | Vigorous shaking of the separatory funnel. High concentration of solutes. | Gently swirl or invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Product does not precipitate after basifying the aqueous layer. | The product is soluble in the aqueous solution even in its free base form. The pH is not sufficiently basic. | Extract the basified aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to recover the product. Check the pH of the aqueous layer with pH paper and add more base if necessary. |
| Low recovery of the product. | Incomplete extraction from the organic layer into the acidic aqueous layer. Incomplete extraction from the basified aqueous layer back into the organic solvent. | Perform multiple extractions with smaller volumes of the extracting solvent. Ensure the pH of the aqueous layers is appropriate for protonation and deprotonation of the amidine. |
Experimental Protocols
Protocol 1: Recrystallization of N-isopropylacrylamide[5]
-
Dissolution: Dissolve the crude N-isopropylacrylamide in methanol.
-
Precipitation: Add the methanol solution to a larger volume of n-hexane with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification of an Amidine Hydrochloride by Precipitation
-
Dissolution: Dissolve the crude amidine hydrochloride in an alcohol (e.g., ethanol).
-
Precipitation of Impurities: Add a solution of an alkoxide (e.g., sodium ethoxide) in the corresponding alcohol. This will react with ammonium chloride impurity to form a precipitate of sodium chloride.
-
Adsorption of Impurities: Add an adsorbent such as molecular sieves or a macroporous resin to the mixture to remove colored impurities and other byproducts.
-
Filtration: Filter the mixture to remove the precipitated salts and the adsorbent.
-
Isolation: Evaporate the solvent from the filtrate and dry the resulting solid to obtain the purified amidine hydrochloride.
Protocol 3: Acid-Base Extraction of a Crude Amidine Product[6]
-
Dissolution: Dissolve the crude product mixture in an organic solvent such as dichloromethane or diethyl ether.
-
Acidic Extraction: Transfer the solution to a separatory funnel and add a dilute aqueous acid solution (e.g., 1 M HCl). Shake the funnel gently, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated amidine salt) into a clean flask.
-
Repeat Extraction: Repeat the acidic extraction of the organic layer one or two more times to ensure complete extraction of the amidine. Combine the aqueous extracts.
-
Wash Organic Layer: Wash the remaining organic layer (containing neutral and acidic impurities) with water and then brine. This layer can be dried and concentrated to recover non-basic components.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (check with pH paper). The free base of the amidine should precipitate if it is a solid, or form an oily layer if it is a liquid.
-
Back Extraction: Extract the basified aqueous solution with an organic solvent (e.g., dichloromethane) multiple times.
-
Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amidine.
Quantitative Data Summary
| Purification Method | Compound Type | Example Solvent/Reagent | Typical Purity Achieved | Reference |
| Recrystallization | N-isopropylacrylamide | Methanol/n-hexane | High purity (melting point) | [5] |
| Precipitation | Amidine Hydrochloride | Ethanol/Sodium Ethoxide | >98% | |
| Distillation | N,N-dimethylacrylamide | - | High purity (GC analysis) | [6] |
| HPLC | Acrylamide in food samples | Acetonitrile/Water | LOD: 4 µg/kg, LOQ: 11 µg/kg | [4] |
Visualizations
Experimental Workflow: Acid-Base Extraction of an Amidine
Caption: Workflow for the purification of a basic amidine using acid-base extraction.
Logical Relationship: Troubleshooting Recrystallization
Caption: Troubleshooting logic for common issues encountered during recrystallization.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. New and Rapid Analytical Method Using HPLC-MS Detection for Acrylamide Determination in Black Ripe Olives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN107673985B - Preparation process of high-yield N, N-dimethylacrylamide - Google Patents [patents.google.com]
Technical Support Center: Characterization of Novel Amidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of novel amidines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the peaks in the ¹H NMR spectrum of my amidine broad, especially the N-H protons?
A1: Broadening of N-H peaks in the ¹H NMR of amidines is a common issue and can be attributed to several factors:
-
Tautomerism: Amidines exist as a mixture of tautomers in solution, and the rapid exchange between these forms on the NMR timescale can lead to broad signals.
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment which can cause rapid relaxation of adjacent protons, leading to peak broadening.
-
Proton Exchange: Exchange of the N-H protons with residual water or other protic solvents in the NMR solvent can also cause significant broadening.
Troubleshooting Steps:
-
Low-Temperature NMR: Cooling the NMR probe can slow down the tautomeric exchange, potentially resolving the broad signals into distinct peaks for each tautomer.
-
Solvent Change: Using aprotic, polar solvents like DMSO-d₆ can sometimes slow down proton exchange and form hydrogen bonds, resulting in sharper N-H peaks.
-
Deuterium Exchange: Adding a drop of D₂O to the NMR tube will cause the N-H protons to exchange with deuterium, leading to the disappearance of the N-H signal and confirming its identity.
-
¹⁵N NMR Spectroscopy: If available, conducting a ¹⁵N NMR experiment can provide valuable information about the electronic environment of the nitrogen atoms and help to distinguish between tautomers.
Q2: I am having difficulty obtaining a clean mass spectrum for my amidine. What could be the issue?
A2: Amidine analysis by mass spectrometry can be challenging due to their high basicity and potential for in-source fragmentation or salt formation.
-
High Basicity: Amidines are strong bases and can readily form salts (e.g., trifluoroacetates) during purification by reversed-phase HPLC. These salts can suppress ionization in the mass spectrometer.
-
In-source Fragmentation/Hydrolysis: Amidines can be susceptible to fragmentation or hydrolysis in the ion source, especially at high temperatures.
Troubleshooting Steps:
-
Optimize Ionization Source: Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation.
-
Adjust Mobile Phase: If using LC-MS, add a small amount of a volatile base like ammonium hydroxide or triethylamine to the mobile phase to neutralize the amidine and improve its ionization.
-
Salt Removal: If your compound is a salt, consider a desalting step before MS analysis.
-
Direct Infusion: For highly sensitive compounds, direct infusion at a low flow rate can minimize time spent in potentially harsh conditions.
Q3: My amidine appears to be degrading during purification or storage. How can I improve its stability?
A3: Amidines are susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding amide and amine.
Troubleshooting Steps:
-
pH Control: Maintain a neutral pH during workup and purification. Use buffered solutions where possible.
-
Anhydrous Conditions: Use anhydrous solvents and store the compound under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.
-
Low-Temperature Storage: Store the purified amidine at low temperatures (e.g., -20°C) to slow down potential degradation pathways.
-
Avoid Protic Solvents: For long-term storage, avoid protic solvents that can facilitate hydrolysis.
Experimental Protocols & Data
Table 1: General Physicochemical Properties of Amidines
| Property | Typical Range / Observation | Impact on Characterization |
| pKa | 10 - 13 | High basicity can lead to salt formation, affecting solubility and MS analysis. |
| Solubility | Generally soluble in polar organic solvents. Solubility of salts can vary. | Affects choice of solvents for NMR, HPLC, and storage. |
| ¹H NMR Chemical Shifts (N-H) | 5.0 - 9.0 ppm (highly variable and broad) | Broad peaks can be difficult to integrate and interpret. |
| ¹³C NMR Chemical Shifts (Amidine Carbon) | 150 - 170 ppm | Characteristic shift that is useful for identification. |
Protocol: General Procedure for NMR Sample Preparation of an Amidine
-
Drying: Ensure the amidine sample is free from residual solvents and water by drying under high vacuum for several hours.
-
Solvent Selection: Choose a dry, deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃CN). DMSO-d₆ is often a good choice for observing N-H protons.
-
Sample Preparation: Weigh approximately 5-10 mg of the amidine into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6 mL of the deuterated solvent to the NMR tube.
-
Mixing: Cap the tube and gently invert it several times to ensure the sample is fully dissolved. A brief sonication can be used if necessary.
-
Analysis: Acquire the NMR spectrum as soon as possible after preparation. For ¹H NMR, consider running a D₂O exchange experiment by adding a drop of D₂O to the sample and re-acquiring the spectrum.
Visual Guides
Technical Support Center: Enhancing the Selectivity of Amidine-Based Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the selectivity of amidine-based inhibitors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process in a question-and-answer format.
Issue 1: Poor Inhibitor Selectivity
-
Question: My amidine-based inhibitor is showing significant off-target activity against closely related proteins. What strategies can I employ to improve its selectivity?
-
Answer: Achieving high selectivity is a common challenge. Consider the following approaches:
-
Structure-Based Design: Incorporate substituents that can form specific interactions with unique residues in the target's binding pocket not present in off-target proteins. For example, incorporating an amidine substituent on a benzoyl side chain was used to interact with Asp189 in the S1 specificity pocket of Factor Xa, enhancing potency and selectivity.[1]
-
Bioisosteric Replacement: Replace the amidine group or other parts of the scaffold with bioisosteres. This can alter the molecule's size, shape, and electronic distribution, potentially favoring binding to the desired target.[2][3][4] For instance, replacing a C-terminal amide with a benzimidazole group has been explored to modify inhibitor properties.[5]
-
Exploit Different Inhibition Mechanisms: Investigate inhibitors with different modes of action. For example, some inhibitors of Protein Arginine Deiminase 4 (PAD4) are competitive with calcium and preferentially bind to the calcium-free enzyme, providing a mechanism for selectivity over other PAD isoforms.[5]
-
Iterative Synthesis and Screening: Systematically modify the inhibitor's structure and screen against a panel of on- and off-target proteins to build a structure-activity relationship (SAR) profile that guides the design of more selective compounds.[1]
-
Issue 2: Discrepancy Between In Vitro Potency and Cellular Efficacy
-
Question: My inhibitor demonstrates high potency in biochemical assays, but its activity is significantly lower in cell-based assays. What are the likely causes and how can I address them?
-
Answer: This is a frequent issue often related to the compound's physicochemical properties.
-
Poor Cell Permeability: Amidine groups are basic and can be protonated at physiological pH, which may limit cell membrane permeability.[6] Strategies to improve this include:
-
Increasing Lipophilicity: Modify the scaffold to be more lipophilic. For example, replacing an N-terminal benzoyl group with a biphenyl group in a PAD inhibitor significantly increased its lipophilicity and cellular potency.[5][7]
-
Prodrugs: Convert the amidine to a less basic prodrug, like an amidoxime, which can improve oral bioavailability and cellular uptake before being converted to the active amidine inside the cell.[6][8]
-
-
Metabolic Instability: The inhibitor may be rapidly metabolized within the cell. Amide bonds, for instance, are often labile.[2] Replacing susceptible groups with more stable bioisosteres, such as heterocyclic rings (e.g., oxadiazoles), can enhance metabolic stability.[2][9][10]
-
Efflux Pump Activity: The compound may be a substrate for cellular efflux pumps, which actively remove it from the cell. This can be investigated using cell lines with and without specific efflux pump inhibitors.
-
Issue 3: Synthetic Challenges and Compound Purity
-
Question: I am struggling with the synthesis of my amidine-containing compound. The yield is low, and the final product is contaminated with ammonium chloride. How can I troubleshoot this?
-
Answer: Amidine synthesis can be challenging. Here are some refined procedures and considerations:
-
Salt Contamination: Excess ammonium chloride is a common byproduct that can interfere with subsequent reactions.[11] To remove it, you can dissolve the crude product in a 10% methanol in DCM mixture. The desired amidine product should solubilize, while the ammonium chloride salt, which is poorly soluble in this mixture, will precipitate and can be removed by filtration.[11]
-
Reaction Conditions: The Pinner reaction (acid-catalyzed addition of an alcohol to a nitrile followed by reaction with ammonia) is a common method, but it requires strictly anhydrous conditions.[12] An alternative is the nucleophilic addition of a silyl-protected amide anion to a nitrile group, which is then worked up with HCl/EtOH.[12]
-
Purification: Ensure rigorous purification of the final compound. Purity should be confirmed by methods like HPLC, not just TLC, to ensure that observed activity is not due to highly potent impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the selectivity of amidine-based inhibitors?
A1: Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Iterative modifications to the inhibitor scaffold help in understanding how different functional groups impact potency and selectivity.[1] For example, adding a carboxylic acid to the ortho-position of a phenyl group in PAD inhibitors increased their inhibitory effects and selectivity by 100-fold over the parent compound.[5]
-
Bioisosteric Replacement: This involves substituting a functional group (like an amide or guanidine) with another that has similar physical or chemical properties (a bioisostere) to improve selectivity and pharmacokinetic properties.[2][3][9] Amidinohydrazones have been successfully used as bioisosteres for guanidine groups in thrombin inhibitors.[13]
-
Computational Modeling: Structure-based design and docking studies can predict how an inhibitor interacts with its target and related off-targets, guiding modifications to improve selectivity.[1][14]
Q2: How can computational methods aid in improving inhibitor selectivity?
A2: Computational approaches are powerful tools for predicting and understanding inhibitor selectivity:
-
Molecular Docking: Docking your inhibitor into the binding sites of both the intended target and known off-targets can help predict binding affinities and poses. While comparing docking scores between different proteins can be challenging, analyzing the interaction patterns can reveal key residues that determine selectivity.[1][14]
-
Kinome-Wide Profiling: Computational methods can screen an inhibitor against a large panel of proteins (e.g., the human kinome) to predict potential off-targets. This can help prioritize which off-targets to test experimentally.[15]
-
Free Energy Calculations: Methods like Molecular Dynamics (MD) simulations combined with free energy calculations can provide a more accurate prediction of binding affinity differences between a target and off-target proteins.[14]
Q3: What are the standard experimental protocols for determining inhibitor selectivity?
A3: Selectivity is typically determined by comparing the inhibitor's potency against the primary target versus a panel of related proteins.
-
Biochemical Assays: The most common method involves running parallel biochemical assays (e.g., kinase activity assays) for the target and a panel of off-targets.[16] The potency is often measured as an IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Selectivity Profiling Strategy: An efficient approach is a two-tiered screening process. First, screen the compound at a single high concentration against a large panel of proteins. Then, for any protein showing significant inhibition (e.g., >70%), perform a full dose-response curve to determine the IC50 value.[16]
-
Cellular Assays: To confirm selectivity in a more biologically relevant context, cellular assays can be used to monitor the downstream effects of inhibiting the target versus off-targets.[17]
Q4: My inhibitor is irreversible. How does this affect how I measure its potency and selectivity?
A4: For irreversible inhibitors, which form a covalent bond with the target, IC50 values are time-dependent and not a true measure of potency. Instead, you should determine the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half-maximal inactivation). The overall potency is best represented by the ratio kinact/KI.[7][18][19] Selectivity is then determined by comparing the kinact/KI values for the target and off-targets.
Quantitative Data Summary
Table 1: Potency and Selectivity of Various Protein Arginine Deiminase (PAD) Inhibitors
| Inhibitor | Target | Potency (kinact/KI, M-1min-1) | Selectivity Profile | Reference |
| F-amidine (3a) | PAD2 | 1,100 | Pan-PAD inhibitor | [18] |
| BB-F-amidine (4a) | PAD2 | 1,200 | Pan-PAD inhibitor | [18] |
| N-ethyl derivative (11a) | PAD2 | 31,200 | 31-fold selective for PAD2 over PAD4; 18-fold over PAD3 | [18] |
| Compound 41a | PAD2 | 365,400 | >85-fold selective for PAD2 over PAD3 and PAD4 | [18] |
| TDFA | PAD4 | - | ≥15-fold selective for PAD4 over PAD1; ≥50-fold over PAD2/3 | [20] |
| GSK199 | PAD4 | IC50 = 250 nM | >35-fold selective for PAD4 over other PADs | [5] |
| GSK484 | PAD4 | IC50 = 50 nM | >35-fold selective for PAD4 over other PADs | [5] |
Table 2: Comparison of Cellular Efficacy of PAD Inhibitors
| Inhibitor | In Vitro Potency | Cellular EC50 (U2OS cells) | Key Modification | Reference |
| Cl-amidine | Similar to BB-Cl-amidine | >200 µM | Parent compound | [7] |
| BB-Cl-amidine | Similar to Cl-amidine | 8.8 ± 0.6 µM | Increased lipophilicity (biphenyl group) | [7] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Kinase Inhibitor Selectivity Profiling
This protocol outlines a common two-tiered approach for assessing kinase inhibitor selectivity.
-
Primary Single-Dose Screening:
-
Prepare a panel of purified, active kinases. Panels of 100-400 kinases are often used.[16]
-
In a multi-well plate, add the kinase, a suitable substrate (peptide or protein), and radiolabeled ATP (e.g., [γ-33P]ATP) at a concentration near the KM for each respective kinase.[17][21]
-
Add the test inhibitor at a fixed, high concentration (e.g., 1-10 µM). Include a DMSO vehicle control.
-
Incubate the reaction for a defined period at an optimal temperature (e.g., 30°C).
-
Stop the reaction and separate the phosphorylated substrate from the unused ATP (e.g., using phosphocellulose paper).
-
Quantify the incorporated radioactivity using a scintillation counter to determine the percent inhibition relative to the DMSO control.
-
-
Secondary IC50 Determination:
-
For any kinase that shows significant inhibition (e.g., >70%) in the primary screen, perform a full dose-response analysis.
-
Set up the same kinase reaction as above.
-
Add the inhibitor across a range of concentrations (e.g., 10-point serial dilutions).
-
After incubation, quantify the kinase activity at each inhibitor concentration.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
-
Data Analysis:
-
The selectivity of the inhibitor is determined by comparing the IC50 value for the primary target to the IC50 values for all other kinases tested. A selectivity ratio is calculated by dividing the off-target IC50 by the on-target IC50.
-
Protocol 2: Determining Kinetic Parameters for Irreversible PAD Inhibitors
This protocol is for characterizing irreversible inhibitors like Cl-amidine.
-
Enzyme and Inhibitor Preparation:
-
Use purified, recombinant PAD enzyme (e.g., PAD4).
-
Prepare a stock solution of the irreversible inhibitor in a suitable solvent (e.g., DMSO).
-
-
Inactivation Assay:
-
Pre-incubate the PAD enzyme (at a fixed concentration) with various concentrations of the inhibitor in an appropriate buffer containing calcium (as PADs are calcium-dependent).[22][23]
-
At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), take an aliquot of the enzyme-inhibitor mixture.
-
Immediately dilute the aliquot into an assay mixture containing a high concentration of a substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE) to stop the inactivation reaction and measure the remaining enzyme activity.[23]
-
-
Measuring Residual Activity:
-
The rate of product formation (e.g., citrulline) is measured using a colorimetric assay (e.g., modified Fearon reaction).
-
For each inhibitor concentration, plot the natural log of the percent remaining activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).
-
-
Calculating kinact and KI:
-
Plot the calculated kobs values against the corresponding inhibitor concentrations.
-
Fit this data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I]).
-
This fit will yield the values for kinact (the maximal rate of inactivation, equivalent to Vmax) and KI (the inhibitor concentration at half-maximal inactivation, equivalent to KM). The overall potency is reported as the kinact/KI ratio.[18]
-
Visualizations
Caption: Workflow for iterative optimization of amidine-based inhibitor selectivity.
Caption: Simplified signaling pathway showing PAD4 activation and inhibition.
Caption: Logical relationships in strategies to improve inhibitor properties.
References
- 1. Structure-based design of potent, amidine-derived inhibitors of factor Xa: evaluation of selectivity, anticoagulant activity, and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. Libra ETD [libraetd.lib.virginia.edu]
- 11. youtube.com [youtube.com]
- 12. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amidinohydrazones as guanidine bioisosteres: application to a new class of potent, selective and orally bioavailable, non-amide-based small-molecule thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
modifications to improve the stability of acrylamide gels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to acrylamide gel stability during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of acrylamide gel cracking during or after electrophoresis?
A1: Acrylamide gels can crack due to rapid dehydration, excessive heat generation during polymerization or electrophoresis, or physical stress during handling.[1][2] High percentage gels are more prone to cracking, especially when run at high voltage, which generates more heat.[1] Trapped air between the gel and cellophane sheets during the drying process is also a common cause of cracking.[2]
Q2: My acrylamide gel is shrinking. What could be the reason?
A2: Gel shrinkage can occur due to several factors, including overly rapid polymerization, which generates excess heat and subsequent cooling and contraction.[3] Dehydration of the gel is another common cause.[3] Some gel drying methods that use high concentrations of methanol can also lead to gel shrinkage.[2]
Q3: Why do my protein bands appear "smeared" or "streaked"?
A3: Smeared or streaked bands can result from several issues, including overloading the sample, high salt concentration in the sample, or running the gel at too high a voltage.[4] Incomplete sample denaturation, the presence of nucleic acids, or protein aggregation can also cause this issue.[1][5] Additionally, using old or improperly prepared buffers can contribute to poor band resolution.[6]
Q4: What causes "smiling" or curved bands in my gel?
A4: "Smiling" bands, where the bands in the center of the gel migrate faster than those at the edges, are typically caused by uneven heat distribution across the gel.[4] This often happens when the running voltage is too high, causing the center of the gel to heat up more than the edges.[4] Running the gel in a cold room or with chilled buffers can help mitigate this effect.
Q5: My gel is not polymerizing or is polymerizing too slowly. What should I do?
A5: Polymerization issues often stem from problems with the catalysts, ammonium persulfate (APS) and tetramethylethylenediamine (TEMED).[1] Ensure that the APS solution is fresh, as it degrades over time.[1][7] The concentration of both APS and TEMED is critical; too little will result in slow or incomplete polymerization, while too much can cause rapid polymerization leading to a brittle and opaque gel.[8] The temperature also plays a role, with polymerization being slower at lower temperatures.[1] Degassing the acrylamide solution can also aid in more rapid and complete polymerization.[1]
Troubleshooting Guides
Issue 1: Gel Cracking and Breakage
Symptoms: The gel develops fractures during electrophoresis, staining, destaining, or drying. The gel is fragile and breaks easily upon handling.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Rapid Dehydration | When drying gels, use a method that allows for slow and even dehydration. Soaking the gel in a drying buffer containing glycerol can help prevent cracking.[2][9] |
| Excessive Heat | Reduce the voltage during electrophoresis to minimize heat generation.[1] For high percentage gels, consider running them at a lower temperature, for example, in a cold room. |
| Trapped Air During Drying | When sandwiching the gel between cellophane sheets for drying, ensure no air bubbles are trapped. A hypodermic needle can be used to carefully vent any trapped air pockets.[2] |
| Physical Stress | Handle the gel gently. To remove the gel from the glass plates, gently pry one corner and use a stream of water or buffer to help lift it.[10][11] Using a wet filter paper as a backing can aid in moving and manipulating the gel.[12] |
| High Acrylamide Concentration | Higher percentage gels are inherently more brittle. If possible for your application, use a lower percentage gel. For drying, these gels require longer drying times at lower temperatures.[9] |
Issue 2: Distorted Protein Bands (Smiling, Smeared, Wavy)
Symptoms: Protein bands are curved, spread out vertically, or appear wavy instead of sharp and distinct.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Uneven Heat Distribution ("Smiling") | Decrease the running voltage. Use chilled running buffer and consider running the gel in a cold room or packed on ice to maintain a consistent temperature. |
| Sample Overload ("Smeared") | Reduce the amount of protein loaded per well. Perform a protein concentration assay to ensure accurate loading. |
| High Salt Concentration in Sample | If your sample buffer has a high salt concentration, consider desalting or diluting the sample.[5] |
| Incomplete Polymerization | Allow the gel to polymerize completely before running. Incomplete polymerization can lead to uneven pore sizes.[6][13] |
| Poorly Formed Wells | Remove the comb carefully after the stacking gel has fully polymerized to avoid distorting the wells.[1] |
| Empty Outer Lanes | Do not leave the outermost lanes empty, as this can cause distortion in the adjacent lanes (edge effects). Load these wells with a small amount of sample buffer or a non-essential sample. |
Issue 3: Gel Detachment from Glass Plates
Symptoms: The gel separates from one or both glass plates during casting, polymerization, or electrophoresis.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Dirty Glass Plates | Thoroughly clean the glass plates with detergent, rinse with deionized water, and finally with ethanol to ensure they are free of any grease or residue.[7] |
| Leakage During Casting | Ensure the casting apparatus is assembled correctly and that the gaskets are in good condition and create a proper seal.[14] A simple way to check for leaks is to pour water into the assembled plates before adding the acrylamide solution.[14] Sealing the bottom of the plates with a small amount of hot agarose solution can also prevent leaks.[15] |
| Incomplete Polymerization | Allow sufficient time for the gel to polymerize completely before use.[7] |
Experimental Protocols & Methodologies
Standard Acrylamide Gel Casting Protocol
This protocol outlines the basic steps for hand-casting a standard SDS-PAGE gel. Concentrations of acrylamide, APS, and TEMED may need to be optimized based on the specific application.
-
Assemble Glass Plates: Thoroughly clean and dry the glass plates and spacers. Assemble them in the casting stand, ensuring a leak-proof seal.
-
Prepare Resolving Gel Solution: In a small beaker or tube, mix the required amounts of deionized water, Tris-HCl buffer, acrylamide/bis-acrylamide solution, and SDS.
-
Initiate Polymerization: Add fresh 10% APS and TEMED to the resolving gel solution. Swirl gently to mix. The amount of APS and TEMED will affect the polymerization speed.[16]
-
Pour Resolving Gel: Immediately and carefully pour the resolving gel solution between the glass plates to the desired height.
-
Overlay with Isopropanol: Gently overlay the top of the resolving gel with a thin layer of isopropanol or water to ensure a flat surface and to prevent oxygen inhibition of polymerization.[17]
-
Polymerize: Allow the resolving gel to polymerize completely (typically 30-60 minutes at room temperature).[8]
-
Prepare Stacking Gel Solution: Prepare the stacking gel solution with a lower acrylamide concentration and a different pH buffer.
-
Pour Stacking Gel: After the resolving gel has polymerized, pour off the isopropanol and rinse with deionized water. Pour the stacking gel solution on top of the resolving gel.
-
Insert Comb: Immediately insert the comb into the stacking gel, being careful not to trap any air bubbles.
-
Polymerize Stacking Gel: Allow the stacking gel to polymerize (typically 20-30 minutes).
-
Use or Store: Once polymerized, the gel is ready for use. If not used immediately, it can be wrapped in a wet paper towel and stored at 4°C for a short period.[18]
Visualizations
Troubleshooting Logic for Gel Instability
Caption: Troubleshooting flowchart for common acrylamide gel stability issues.
Experimental Workflow for Casting an Acrylamide Gel
Caption: Step-by-step workflow for casting a standard acrylamide gel.
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. A simple method of drying polyacrylamide slab gels that eliminates cracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. Problem with drying down polyacrylamide gel - Molecular Biology [protocol-online.org]
- 10. How to avoid gel breakage after electrophoresis - SDS-PAGE and Western Blotting [protocol-online.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijrdo.org [ijrdo.org]
- 16. bio-rad.com [bio-rad.com]
- 17. goldbio.com [goldbio.com]
- 18. LabXchange [labxchange.org]
Validation & Comparative
Comparative Efficacy of Amidine-Based Antifungals: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro efficacy of key amidine-based antifungal compounds. It summarizes available quantitative data, details common experimental methodologies, and visualizes the proposed mechanisms of action and related cellular stress pathways.
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel and repurposed antimicrobial agents. Amidine-based compounds, a class of cationic molecules, have long been recognized for their broad-spectrum antimicrobial properties. This guide focuses on the comparative antifungal efficacy of prominent amidine compounds: pentamidine, hexamidine, and propamidine, along with its dibromo derivative.
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various amidine-based antifungals against a range of clinically relevant fungal species. It is important to note that direct comparative studies under identical conditions are limited, and data has been compiled from multiple sources.
Table 1: Antifungal Activity of Pentamidine and its Analogues against Yeasts
| Compound | Candida albicans (MIC₈₀, µg/mL) | Cryptococcus neoformans (MIC₈₀, µg/mL) |
| Pentamidine | 2.0 | 0.19 |
| Analogue 1 | ≤0.09 | 0.39 |
| Analogue 2 | 0.2 | 0.78 |
| Analogue 3 | 0.39 | 0.39 |
| Amphotericin B (Control) | 0.39 | 0.39 |
| Fluconazole (Control) | 0.78 | 3.12 |
Data sourced from a study screening pentamidine analogues[1]. MIC₈₀ represents the minimum inhibitory concentration required to inhibit the growth of 80% of the tested strains.
Table 2: Antifungal Activity of Pentamidine against Aspergillus Species
| Aspergillus Species | Pentamidine MIC Range (µg/mL) in RPMI 1640 | Pentamidine MIC Range (µg/mL) in YNB |
| A. fumigatus | 2 - 16 | 0.25 - 2 |
| A. flavus | 4 - 16 | 0.5 - 2 |
| A. niger | 2 - 8 | 0.25 - 1 |
| A. terreus | 4 - >16 | 0.5 - 4 |
| A. nidulans | 2 - 8 | 0.25 - 1 |
| A. ustus | 4 - 16 | 0.5 - 2 |
Data from a study on the in vitro activity of pentamidine against Aspergillus species. Note the significant difference in MICs depending on the culture medium used[2][3]. YNB = Yeast Nitrogen Base.
Table 3: Comparative Amoebicidal Activity of Pentamidine and Propamidine
| Acanthamoeba Species | Pentamidine Effective Concentration (µg/mL) | Propamidine Effective Concentration (µg/mL) |
| A. castellanii | >125 | >1000 |
| A. polyphaga | >250 | >250 |
| A. hatchetti | >62.5 | >31.25 |
This table provides data on the activity against a protozoan, Acanthamoeba, as a surrogate for comparing the relative potency of these two diamidines, highlighting species-specific differences in susceptibility[4].
Experimental Protocols
The in vitro antifungal susceptibility data presented in this guide are primarily based on standardized broth microdilution methods.
Broth Microdilution Assay for Yeasts (CLSI M27-A3/EUCAST)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates like Candida and Cryptococcus.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. A suspension of the fungal cells is prepared in sterile saline or water and adjusted to a specific turbidity (e.g., 0.5 McFarland standard) to achieve a standardized inoculum density (approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the final test wells).
-
Antifungal Agent Preparation: The amidine-based compound is dissolved in a suitable solvent (e.g., water or DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in a liquid medium, typically RPMI 1640 with L-glutamine, buffered with MOPS to a pH of 7.0.
-
Incubation: The microtiter plates containing the fungal inoculum and the serially diluted antifungal agent are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth in the control well (containing no drug). For some fungicidal agents, a 100% inhibition endpoint may be used.
Broth Microdilution Assay for Filamentous Fungi (CLSI M38-A2)
This protocol is adapted for testing the susceptibility of molds such as Aspergillus and Fusarium.
-
Inoculum Preparation: Conidia are harvested from mature fungal cultures and suspended in a sterile liquid. The conidial suspension is then adjusted to a standardized concentration.
-
Assay Procedure: The procedure is similar to that for yeasts, using RPMI 1640 medium.
-
Incubation: Plates are typically incubated at 35°C for 48 to 72 hours, or until sufficient growth is observed in the control wells.
-
MIC Determination: The endpoint for molds is often complete visual inhibition of growth.
Mandatory Visualizations
Proposed Mechanism of Action of Amidine-Based Antifungals
Caption: Proposed multi-target mechanism of action for amidine-based antifungals.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Standard experimental workflow for determining antifungal MIC values.
Fungal Stress Response Pathways to Cationic Antifungals
Caption: Key fungal stress signaling pathways likely activated by amidine-induced membrane damage.
References
- 1. Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activities of pentamidine, pyrimethamine, trimethoprim, and sulfonamides against Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Pentamidine, Pyrimethamine, Trimethoprim, and Sulfonamides against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro amoebicidal activity of propamidine and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of a new synthesis method for acrylamide derivatives
This guide provides a detailed comparison of prominent synthesis methods for acrylamide derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of current synthetic strategies. The following sections present quantitative data, detailed experimental protocols, and visual workflows to facilitate an objective evaluation of each method's performance and applicability.
Data Presentation: Comparative Analysis of Synthesis Methods
The performance of different synthesis methods for acrylamide derivatives is summarized below. The data is compiled from various studies and highlights key metrics such as reaction yield, purity, and conditions.
| Synthesis Method | Key Reagents | Catalyst/Base | Solvent | Reaction Temperature | Reaction Time | Yield | Purity | Reference |
| New Method: Palladium-Catalyzed Hydroaminocarbonylation | Amines, Acetylene, Carbon Monoxide | Pd(acac)₂, Ferrocenylphosphine ligand | Acetonitrile | 80 °C | Not Specified | Moderate to Excellent | High (Good chemoselectivity) | [1] |
| Alternative Method 1: Knoevenagel-Type Condensation | Substituted Benzaldehyde, 2-Cyano-N-(4-hydroxyphenyl)acetamide | Piperidine | Ethanol | Reflux | 1 hour | Not explicitly stated, but solid product obtained | Crystallized to purify | [2] |
| Alternative Method 2: Amine Acylation with Acryloyl Chloride | Salt of a nucleophilic amine, Acryloyl chloride | NaOH, TEA, DIPEA, or K₂CO₃ | Water and organic solvent for extraction | Not Specified | Not Specified | High | High | [3] |
| Alternative Method 3: Steglich Esterification/Amidation | Cinnamic acid derivatives, Amines | Not Specified | Not Specified | Not Specified | Not Specified | Up to 98% | 98-100% | [4] |
| Alternative Method 4: Ring-Opening of Oxazolones | 4-(furan-2-ylmethylene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)–one, Various amines | Triethylamine or Sodium Acetate | Ethanol or Acetic Acid | Reflux | 1-4 hours | Not Specified | Not Specified | [5] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
1. New Method: Palladium-Catalyzed Hydroaminocarbonylation of Acetylene [1]
This method provides a modular approach to a diverse range of acrylamides.
-
Materials: Pd(acac)₂ (palladium(II) acetylacetonate), ferrocenylphosphine ligand, various amines, acetylene, carbon monoxide, acetonitrile.
-
Procedure:
-
In a suitable reaction vessel, dissolve the amine substrate in acetonitrile.
-
Add the catalyst Pd(acac)₂ and the ferrocenylphosphine ligand.
-
Pressurize the vessel with acetylene gas to 1 bar.
-
Pressurize the vessel with carbon monoxide gas to 1 bar.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction for completion (time not specified).
-
Upon completion, cool the reaction mixture and purify the desired acrylamide product. This method is noted for its high atom efficiency and broad functional group tolerance.[1]
-
2. Alternative Method 1: Knoevenagel-Type Condensation [2]
This is a one-pot synthesis for specific 2-cyano-N-aryl-3-phenylacrylamide derivatives.
-
Materials: A substituted benzaldehyde (e.g., benzaldehyde or 4-methoxy benzaldehyde), 2-cyano-N-(4-hydroxyphenyl)acetamide, piperidine, ethanol, dimethylformamide (DMF).
-
Procedure:
-
Dissolve the substituted benzaldehyde (2 mmol) and 2-cyano-N-(4-hydroxyphenyl)acetamide (2 mmol) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., one drop).
-
Reflux the reaction mixture for 1 hour.[2]
-
After cooling, filter the solid product.
-
Wash the filtered solid with ethanol.
-
Crystallize the product from an ethanol and DMF mixture (e.g., 5:1 or 4:1 ratio) to obtain the purified acrylamide derivative.[2]
-
3. Alternative Method 2: Amine Acylation with Acryloyl Chloride [3]
This method is highlighted for its high yield, purity, and scalability, particularly for the synthesis of immobilines.
-
Materials: A salt of a nucleophilic amine (e.g., agmatine sulfate), a base (e.g., NaOH, TEA, DIPEA, or K₂CO₃), acryloyl chloride, water, an organic solvent for extraction (e.g., methyl isobutyl ketone).
-
Procedure:
-
Dissolve the salt of the nucleophilic amine in water to form an aqueous solution.
-
Add a base to the solution to desalt the starting material and to act as a proton scavenger.
-
Add a solution of acryloyl chloride (or another activated acrylic acid derivative) to the aqueous solution.
-
After the reaction is complete, acidify the aqueous phase.
-
Extract the product from the aqueous phase using a suitable organic solvent.
-
Isolate the final acrylamide derivative from the organic extract.
-
4. Alternative Method 4: Ring-Opening of Oxazolones [5]
This method allows for the synthesis of a series of acrylamide derivatives from a common oxazolone intermediate.
-
Materials: 4-(furan-2-ylmethylene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)–one, an amine (e.g., isopropylamine, aromatic amines, benzyl amines), ethanol, triethylamine (for certain amines), or sodium acetate and acetic acid (for benzyl amines).
-
Procedure for reaction with isopropylamine:
-
Dissolve the oxazolone starting material and isopropylamine in absolute ethanol.
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture and isolate the product, N-[1-(furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide.[5]
-
-
Procedure for reaction with benzyl amines:
-
Dissolve the oxazolone, the benzyl amine, and sodium acetate in acetic acid.
-
Heat the reaction mixture for 1 hour.
-
Cool the mixture and isolate the corresponding acrylamide derivative.
-
Visualizations
The following diagrams illustrate the experimental workflows and a relevant biological pathway.
Caption: Comparative workflow of acrylamide derivative synthesis methods.
Caption: Experimental workflow for the new palladium-catalyzed method.
Caption: Inhibition of β-tubulin polymerization by acrylamide derivatives.[5]
References
- 1. Modular Acrylamide Synthesis - ChemistryViews [chemistryviews.org]
- 2. mdpi.com [mdpi.com]
- 3. US20070106090A1 - Method for synthesis of acrylamide derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Amidine-Containing Vinyl Monomers and Other Vinyl Monomers in Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of polymer chemistry and its application in the biomedical and pharmaceutical fields, the choice of monomer is a critical determinant of the final polymer's properties and performance. This guide provides a comparative analysis of a novel class of functional monomers, amidine-containing vinyl monomers, against established vinyl monomers such as acrylamide, N-isopropylacrylamide, and acrylic acid. This objective comparison is supported by experimental data from various sources to aid researchers in selecting the most suitable monomer for their specific application, be it in drug delivery, tissue engineering, or diagnostics.
Introduction to Amidine-Containing Vinyl Monomers
Recent research has brought forth a new class of vinyl monomers incorporating an amidine functional group. Unlike the commonly used "acrylamidine," which is not a standard monomer in polymer chemistry, these molecules are typically synthesized by attaching an amidine moiety to a polymerizable vinyl group, such as a styrenic or acrylic backbone. A notable example is N'-(2-(dimethylamino)ethyl)-N,N-dimethyl-N'-(2-vinylphenyl)acetamidine (DMVPA). The presence of the amidine group imparts unique pH-responsive and CO2-switchable properties to the resulting polymers, making them attractive for applications requiring controlled release or environmental sensitivity.
Comparative Data of Vinyl Monomers
Table 1: Physicochemical Properties of Selected Vinyl Monomers
| Property | Amidine-Containing Monomer (DMVPA) | Acrylamide | N-isopropylacrylamide (NIPAm) | Acrylic Acid |
| Molar Mass ( g/mol ) | 275.42 | 71.08 | 113.16 | 72.06 |
| Appearance | - | White crystalline solid | White crystalline solid | Colorless liquid |
| Solubility in Water | Soluble (as hydrochloride salt) | Highly soluble | Soluble below LCST | Miscible |
| pKa | ~10-12 (amidine group) | Neutral | Neutral | ~4.25 (carboxylic acid) |
| Key Functional Group | Amidine | Amide | Amide | Carboxylic Acid |
Table 2: Polymerization Characteristics
| Parameter | Poly(DMVPA) | Polyacrylamide (PAM) | Poly(NIPAm) (PNIPAm) | Poly(acrylic acid) (PAA) |
| Polymerization Method | Free Radical Polymerization | Free Radical, ATRP, RAFT | Free Radical, ATRP, RAFT | Free Radical, ATRP, RAFT |
| Typical Initiator | AIBN | APS, AIBN, Redox initiators | AIBN, APS | AIBN, Potassium persulfate |
| Polymerization Rate | Moderate | Fast | Moderate to Fast | Fast |
| Oxygen Inhibition | Susceptible | Susceptible | Susceptible | Susceptible |
Table 3: Performance Characteristics of Polymers in Biomedical Applications
| Performance Metric | Poly(DMVPA) | Polyacrylamide (PAM) | Poly(NIPAm) (PNIPAm) | Poly(acrylic acid) (PAA) |
| Biocompatibility | Data not widely available, expected to be cationic and potentially cytotoxic without modification | Generally considered biocompatible, but residual monomer is a neurotoxin.[1][2] | Biocompatible, widely used in cell culture and drug delivery. | Biocompatible, used in hydrogels and drug delivery systems. |
| Stimuli-Responsiveness | pH and CO2 responsive | Non-responsive | Thermoresponsive (LCST ~32 °C) | pH-responsive |
| Drug Loading Capacity | Potentially high for anionic drugs due to electrostatic interactions | Moderate, primarily through physical entrapment.[3] | Moderate, influenced by temperature-induced phase transition | High for cationic drugs due to electrostatic interactions |
| Thermal Stability (Td) | Data not widely available | ~350-450 °C | ~380-400 °C | ~250-350 °C |
Experimental Protocols
General Protocol for Free Radical Polymerization of Vinyl Monomers
A typical experimental setup for the free radical polymerization of the compared vinyl monomers is as follows:
-
Monomer Preparation: The vinyl monomer is dissolved in a suitable solvent (e.g., water, DMF, or dioxane) to the desired concentration.
-
Initiator Addition: A free radical initiator, such as azobisisobutyronitrile (AIBN) or ammonium persulfate (APS), is added to the monomer solution. The concentration of the initiator typically ranges from 0.1 to 1 mol% with respect to the monomer.
-
Degassing: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: The reaction vessel is sealed and placed in a controlled temperature environment (e.g., an oil bath or a water bath). The temperature is maintained at a level appropriate for the chosen initiator (e.g., 60-70 °C for AIBN).
-
Reaction Monitoring: The progress of the polymerization can be monitored by techniques such as gravimetry (to determine monomer conversion) or spectroscopy (e.g., NMR or FTIR to follow the disappearance of the vinyl group).
-
Termination and Purification: After the desired reaction time, the polymerization is terminated by cooling the mixture and exposing it to air. The polymer is then purified by precipitation in a non-solvent, followed by filtration and drying under vacuum.
Visualizing Experimental Workflows
The following diagrams illustrate key concepts and workflows relevant to the application of these polymers.
Caption: General workflow for the development of polymer-based drug delivery systems.
Caption: Stimuli-responsive behavior of different functional polymers.
Conclusion
The selection of a vinyl monomer for biomedical applications is a multifaceted decision that requires careful consideration of the desired polymer properties. While traditional monomers like acrylamide and N-isopropylacrylamide offer well-established performance and biocompatibility profiles, the emergence of amidine-containing vinyl monomers presents exciting new possibilities, particularly for applications requiring sharp pH or CO2 sensitivity. The cationic nature of protonated poly(amidine)s can be leveraged for electrostatic interactions with anionic drugs or genetic material. However, further research is needed to fully establish the biocompatibility and in vivo performance of these novel polymers. This guide serves as a starting point for researchers to navigate the selection process and to encourage further investigation into this promising class of materials.
References
Unveiling the Dichotomy: A Comparative Guide to the In Vitro and In Vivo Activity of Novel Amidine Compounds
For researchers, scientists, and drug development professionals, understanding the translational potential of a novel compound from benchtop to preclinical models is paramount. This guide provides an objective comparison of the in vitro and in vivo activities of recently developed amidine compounds, supported by experimental data and detailed methodologies. Amidine-containing molecules are a versatile class of compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
This comparative analysis delves into the efficacy of novel amidine compounds across different therapeutic areas, highlighting their performance in controlled in vitro environments versus complex biological systems. The presented data aims to facilitate a deeper understanding of their structure-activity relationships and guide future drug development efforts.
Quantitative Analysis: In Vitro vs. In Vivo Efficacy
The following tables summarize the quantitative data from various studies, offering a clear comparison of the potency and efficacy of novel amidine compounds in different experimental settings.
Table 1: Anti-Trypanosomal Activity of Novel Bis-arylimidamides
| Compound ID | In Vitro EC50 (µM) vs. T. cruzi | In Vitro Cytotoxicity (L929 cells) IC50 (µM) | In Vivo Efficacy (mouse model) |
| 28SMB032 | 1.59 | >318 | 40% reduction in parasitemia at 0.1 mg/kg |
Table 2: Antiproliferative Activity of Novel Amidines Against Cancer Cell Lines
| Compound ID | In Vitro GI50 (µM) - A-549 (Lung) | In Vitro GI50 (µM) - MCF-7 (Breast) | In Vitro GI50 (µM) - Panc-1 (Pancreas) | In Vitro GI50 (µM) - HT-29 (Colon) |
| 4b | 2.30 | 1.90 | 2.10 | 1.80 |
| 4d | 1.80 | 1.50 | 1.70 | 1.40 |
| 4e | 1.50 | 1.20 | 1.40 | 1.10 |
| 4i | 1.20 | 1.00 | 1.10 | 1.00 |
| 5c | 1.10 | 1.00 | 1.20 | 1.00 |
Table 3: Enzyme Inhibitory Activity of Novel Amidine Derivatives
| Compound Class | Target Enzyme | In Vitro IC50/Ki | In Vivo Model and Efficacy |
| Amidine-substituted diazabicyclooctanes | β-Lactamase | Moderate inhibition in presence of meropenem | Not reported in the provided context |
| Amidine analogues of melphalan | Topoisomerase II | Correlates with cytotoxicity | Not reported in the provided context |
| Amidine-based sphingosine analogues | Sphingosine Kinase 1 (SphK1) | Kᵢ in submicromolar range (e.g., 0.3 µM for compound 28) | Decrease in S1P levels and growth arrest in vascular smooth muscle cells |
| Amidinobenzamides | Thrombin/Factor Xa | Prolonged aPTT (e.g., 43.5 s for compound 2 at 30 µM) | Prolonged tail bleeding time in mice |
| Benzimidazole derivatives | Dipeptidyl Peptidase III (DPP III) | IC50 < 5 µM (Kᵢ = 0.20 µM for compound 1') | Not reported in the provided context |
Key Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation and replication of the presented data.
In Vitro Assays
1. Cell Viability and Cytotoxicity (MTT Assay) [1][2][3][4][5]
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the amidine compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (final concentration 0.5 mg/mL) is added to each well and incubated for 3-4 hours at 37°C.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
2. Enzyme Inhibition Assay (IC50 Determination) [6][7][8][9]
-
Principle: This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
-
Protocol:
-
Reagent Preparation: Prepare solutions of the purified enzyme, substrate, and a range of inhibitor (amidine compound) concentrations in a suitable assay buffer.
-
Assay Setup: In a microplate, combine the enzyme solution with the different concentrations of the inhibitor. A control with no inhibitor is included.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific period.
-
Activity Measurement: Measure the rate of the reaction by detecting the formation of the product or the depletion of the substrate. The detection method depends on the specific enzyme and substrate (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Assays
1. Anti-Trypanosomal Efficacy in a Mouse Model [10][11][12][13][14]
-
Principle: This model assesses the ability of a compound to reduce the parasite load in an animal infected with Trypanosoma cruzi.
-
Protocol:
-
Infection: Mice are infected with a specific strain of T. cruzi.
-
Compound Administration: After a set period post-infection, the amidine compound is administered to the mice via a specific route (e.g., intraperitoneally or orally) at a defined dose and schedule.
-
Parasitemia Monitoring: Blood samples are collected at different time points to determine the number of parasites, often using methods like quantitative PCR or bioluminescence imaging if a luciferase-expressing parasite strain is used.
-
Data Analysis: The percentage reduction in parasitemia in the treated group is calculated and compared to an untreated control group.
-
2. Anti-inflammatory Activity (Carrageenan-Induced Paw Edema) [15][16][17][18][19]
-
Principle: This is a standard model to evaluate the acute anti-inflammatory activity of a compound. Carrageenan injection induces a localized inflammatory response characterized by edema.
-
Protocol:
-
Compound Administration: The amidine compound or a reference drug (e.g., indomethacin) is administered to the animals (typically rats or mice) prior to the induction of inflammation.
-
Induction of Edema: A solution of carrageenan (e.g., 1%) is injected into the sub-plantar region of the hind paw.
-
Edema Measurement: The paw volume or thickness is measured at regular intervals (e.g., every hour for up to 5 hours) using a plethysmometer or calipers.
-
Data Analysis: The percentage of inhibition of edema in the treated group is calculated by comparing the increase in paw volume to that of a control group that received only carrageenan.
-
3. Anticancer Activity (Xenograft Model) [20][21][22][23][24]
-
Principle: This model evaluates the ability of a compound to inhibit tumor growth in an immunodeficient mouse bearing a human tumor.
-
Protocol:
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Treatment: The mice are then treated with the amidine compound or a vehicle control according to a specific dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volume in the treated group to the control group.
-
Visualizing Mechanisms and Workflows
To better illustrate the underlying mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
Concluding Remarks
The presented data underscores the therapeutic potential of novel amidine compounds across a spectrum of diseases. While in vitro assays provide essential initial data on potency and mechanism of action, in vivo studies are indispensable for evaluating the overall efficacy, pharmacokinetics, and safety profile in a complex biological system. The transition from potent in vitro activity to successful in vivo efficacy is not always direct, as exemplified by the anti-trypanosomal compound that showed significant in vitro potency but more modest effects in vivo. This highlights the importance of considering factors such as bioavailability, metabolism, and off-target effects. The continued exploration of amidine derivatives, guided by comparative analyses of their in vitro and in vivo performance, will be crucial in the development of next-generation therapeutics.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. courses.edx.org [courses.edx.org]
- 5. MTT (Assay protocol [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACE-inhibitory activity assay: IC50 [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Demystifying In Vivo Bioluminescence Imaging of a Chagas Disease Mouse Model for Drug Efficacy Studies [jove.com]
- 11. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. in-vitro-and-in-vivo-high-throughput-assays-for-the-testing-of-anti-trypanosoma-cruzi-compounds - Ask this paper | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. inotiv.com [inotiv.com]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpbs.com [ijpbs.com]
- 21. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 22. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Amidine-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Amidine-based compounds are a significant class of enzyme inhibitors, frequently targeting serine proteases due to the structural mimicry of the guanidinium group of arginine and the protonated amino group of lysine, which are common substrates for these enzymes.[1] Their positive charge at physiological pH allows for strong interactions with the negatively charged aspartate residue often found in the S1 pocket of trypsin-like serine proteases. This guide provides a comparative overview of the cross-reactivity of various amidine-based inhibitors against several key enzymes, supported by experimental data and detailed protocols.
Data Presentation: Inhibitor Cross-Reactivity
The following table summarizes the inhibitory potency (Ki or IC50 values) of selected amidine-based compounds against a panel of serine proteases. Lower values indicate higher potency. This data is compiled from multiple studies to provide a comparative landscape of inhibitor selectivity.
| Inhibitor | Target Enzyme | Ki (µM) | IC50 (µM) | Reference Compound(s) |
| Benzamidine | Trypsin | 22.2 | 120 | Benzylamine, Butylamine[2] |
| Plasmin | - | - | - | |
| Thrombin | - | - | - | |
| TMPRSS2 | - | 120 ± 20 | Nafamostat, 6-amidino-2-naphthol[3] | |
| 4-Amidinophenylpyruvic acid | Trypsin | Value not specified | - | Benzylamine derivatives |
| Plasmin | Value not specified | - | Benzylamine derivatives | |
| Thrombin | Value not specified | - | Benzylamine derivatives | |
| Pentamidine | Plasmin | 2.1 ± 0.8 | - | Monovalent amidines[4] |
| Biphenyl amidine 1 | uPA | - | 0.098 | Phenyl amidine 2[5] |
| Phenyl amidine 2 | uPA | 3.8 | - | Biphenyl amidine 1[5] |
| Amiloride | uPA | - | Potency varies | Naphthamidine, B428[6] |
| Naphthamidine | uPA | - | Potency varies | Amiloride, B428[6] |
| Mexiletine derivative 34 | uPA | - | 0.072 | Mexiletine 33[5] |
| NCI Library Hit 29 | uPA | - | 6.3 | Hits 30-32[5] |
Note: Direct comparison of Ki and IC50 values should be done with caution as experimental conditions can vary between studies.
Experimental Protocols
A standardized enzyme inhibition assay is crucial for determining the potency and selectivity of inhibitors. Below is a detailed methodology for a typical serine protease inhibition assay using a chromogenic or fluorogenic substrate.
Materials and Reagents:
-
Purified serine protease (e.g., Trypsin, Thrombin, uPA)
-
Specific chromogenic or fluorogenic substrate for the target enzyme (e.g., N-α-Benzoyl-DL-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Amidine-based inhibitor compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Tween-20)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelength
Step-by-Step Protocol: [7][8][9]
-
Preparation of Reagents:
-
Prepare a stock solution of the serine protease in the assay buffer. The final concentration should be optimized for a linear reaction rate.
-
Prepare a stock solution of the substrate in the appropriate solvent (e.g., DMSO or water).
-
Prepare a stock solution of the amidine-based inhibitor in DMSO. Perform serial dilutions to create a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to all wells.
-
Add the diluted inhibitor solutions to the test wells. For control wells, add an equivalent volume of DMSO.
-
Add the enzyme solution to all wells except for the blank controls (which receive buffer instead).
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate at a constant temperature (e.g., 37°C) for 15-30 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Monitoring:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in the reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Data Analysis: [9]
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.
-
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species specificity of amidine-based urokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
spectroscopic comparison of acrylamide and acrylamidine
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular analysis, a thorough understanding of the spectroscopic signatures of related compounds is paramount for identification, quantification, and elucidation of structure-activity relationships. This guide provides a detailed spectroscopic comparison of two structurally similar yet functionally distinct molecules: acrylamide and acrylamidine. While both share a three-carbon backbone, the presence of a carbonyl group in acrylamide versus an imine and an additional amino group in this compound gives rise to significant differences in their interactions with electromagnetic radiation.
This comparison will delve into the nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Raman spectra. Due to the limited availability of direct experimental spectroscopic data for this compound, data for acetamidine hydrochloride is used as a proxy in the NMR and IR comparisons to represent the core amidine functional group. This substitution allows for a foundational comparison, though slight variations are to be expected for this compound itself.
At a Glance: Key Spectroscopic Differences
The primary structural divergence—the amide versus the amidine functional group—is the cornerstone of their distinct spectroscopic properties. The carbonyl (C=O) group in acrylamide is a strong chromophore and gives rise to characteristic signals in IR and ¹³C NMR spectroscopy. In contrast, the C=N double bond and the two nitrogen atoms in the amidine group of this compound dictate its unique spectroscopic behavior.
Quantitative Spectroscopic Data Comparison
The following tables summarize the key quantitative data from various spectroscopic techniques for acrylamide and acetamidine hydrochloride (as a proxy for this compound).
Table 1: ¹H NMR Spectroscopic Data (Solvent: D₂O)
| Compound | Chemical Shift (δ) of Vinyl Protons (ppm) | Chemical Shift (δ) of Amine/Amidine Protons (ppm) |
| Acrylamide | 5.8 - 6.3[1][2][3] | ~7.0 (broad) |
| Acetamidine HCl | N/A | ~7.5 (broad)[4] |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: D₂O)
| Compound | Chemical Shift (δ) of C=O/C=N Carbon (ppm) | Chemical Shift (δ) of Vinyl Carbons (ppm) |
| Acrylamide | ~169[5][6] | ~128, ~130[5] |
| Acetamidine HCl | ~167[7] | N/A |
Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)
| Compound | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) |
| Acrylamide | ~1670[8] | ~3350, ~3160[8] | N/A |
| Acetamidine HCl | N/A | ~3400 - 3100 (broad)[9][10] | ~1680[9][10] |
Table 4: Raman Spectroscopic Data
| Compound | Key Vibrational Bands (cm⁻¹) |
| Acrylamide | C=C stretch (~1607-1638), C-H bend (~1284)[11][12][13] |
| This compound (Predicted) | C=N stretch (~1640-1680), N-H bending modes |
Table 5: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| Acrylamide | ~210-220 | ~100-200 L mol⁻¹ cm⁻¹ |
| This compound (Predicted) | ~200-230 | Variable |
Experimental Protocols
The following are generalized protocols for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-90° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[14][15]
-
Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent pellet.[14]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.[16] Record the spectrum, typically in the range of 4000-400 cm⁻¹.[16] A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.[15]
Raman Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample onto a microscope slide or into a capillary tube.
-
Instrument Setup: Position the sample under the laser beam of the Raman spectrometer. Adjust the focus to maximize the Raman signal.
-
Data Acquisition: Excite the sample with a monochromatic laser (e.g., 532 nm, 785 nm). Collect the scattered light and record the Raman spectrum. The spectral range and acquisition time will depend on the instrument and the sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., water, ethanol, acetonitrile).[17][18] The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).[19]
-
Cuvette Preparation: Rinse a quartz cuvette with the solvent, then fill it with the sample solution.[17]
-
Data Acquisition: Place the cuvette in the UV-Vis spectrophotometer.[20] Record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm). A baseline spectrum of the solvent in the cuvette should be recorded and subtracted from the sample spectrum.[20][21]
Conceptual Diagram: Structural and Spectroscopic Differentiation
The following diagram illustrates the key structural differences between acrylamide and this compound and how these translate to distinct spectroscopic features.
Caption: Structural differences and their spectroscopic consequences.
Conclusion
The spectroscopic profiles of acrylamide and this compound are demonstrably distinct, primarily due to the difference in their core functional groups. Acrylamide is characterized by strong absorptions related to its carbonyl and vinyl groups, which are readily identifiable in IR, Raman, and NMR spectra. While experimental data for this compound is less common, the characteristic features of the amidine group, such as the C=N stretching vibration and the unique chemical shifts of the amidine carbon and protons, provide a clear basis for differentiation. This guide serves as a foundational resource for researchers, enabling the confident spectroscopic identification and characterization of these important chemical entities. The provided protocols offer a starting point for obtaining high-quality spectral data, which is essential for rigorous scientific investigation and drug development endeavors.
References
- 1. Acrylamide(79-06-1) 1H NMR [m.chemicalbook.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0004296) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Acetamidine monohydrochloride | C2H7ClN2 | CID 67170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acrylamide(79-06-1) 13C NMR spectrum [chemicalbook.com]
- 7. Acetamidine hydrochloride(124-42-5) 13C NMR spectrum [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Acetamidine, hydrochloride [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. Raman spectroscopy for the characterization of the polymerization rate in an acrylamide-based photopolymer [opg.optica.org]
- 12. researchgate.net [researchgate.net]
- 13. Raman spectroscopy for the characterization of the polymerization rate in an acrylamide-based photopolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. jascoinc.com [jascoinc.com]
- 16. 2.9. Fourier Transformation-Infrared Spectroscopy (FTIR) Analysis of Solid Samples [bio-protocol.org]
- 17. ossila.com [ossila.com]
- 18. web.uvic.ca [web.uvic.ca]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. engineering.purdue.edu [engineering.purdue.edu]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized Acryl Amide Derivatives
The rigorous evaluation of purity is a critical step in the characterization of newly synthesized acrylamide derivatives, ensuring their suitability for downstream applications in research, drug development, and materials science. A variety of analytical techniques are employed to identify and quantify impurities, each with distinct advantages and limitations. This guide provides a comparative overview of common methods for assessing the purity of acrylamide derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA).
Comparison of Purity Assessment Methods
The selection of an appropriate analytical technique for purity determination is contingent on the specific information required, the nature of the potential impurities, and the properties of the acrylamide derivative itself. The following table summarizes the key performance characteristics of the most widely used methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Elemental Analysis (EA) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass-based detection and identification. | Absorption of radiofrequency by atomic nuclei in a magnetic field, providing structural information. | Combustion of the sample to determine the percentage of C, H, N, and other elements. |
| Purity Range | Typically >95% | Typically >95% | Typically >95% | Provides elemental composition, infers purity. |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate to High (µg to mg range) | Moderate (µg range) |
| Precision | High | High | High (with internal standard) | High |
| Impurities Detected | Non-volatile and thermally stable impurities, isomers, and related substances. | Volatile and thermally stable impurities. | Structural isomers, residual solvents, and starting materials. | Impurities with different elemental composition. |
| Strengths | High resolution and sensitivity, versatile for a wide range of compounds.[1] | High sensitivity and selectivity, provides definitive identification of volatile impurities.[1] | Provides detailed structural information, non-destructive, and can be quantitative (qNMR).[2][3] | Confirms elemental composition and empirical formula.[2] |
| Limitations | May require method development for specific compounds, solvent consumption.[2] | Requires volatile and thermally stable compounds, potential for sample degradation at high temperatures.[1] | Lower sensitivity for trace impurities compared to chromatographic methods, complex spectra can be difficult to interpret.[2] | Insensitive to impurities with similar elemental composition, does not distinguish between isomers.[2] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible purity assessments. Below are representative methodologies for each of the discussed techniques.
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally stable acrylamide derivatives. A stability-indicating HPLC method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.
A Representative Stability-Indicating HPLC Method:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 0.1% Trifluoroacetic acid in water). A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detector at an appropriate wavelength (e.g., 280 nm) based on the chromophore of the acrylamide derivative.[1]
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For some acrylamide derivatives, derivatization may be necessary to increase volatility.
A Representative GC-MS Method:
-
Derivatization (if necessary): Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert polar functional groups to less polar and more volatile silyl derivatives.[1]
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A temperature gradient starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300 °C) to elute compounds with different boiling points.
-
Injection: Splitless injection mode for trace analysis.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.[1]
¹H NMR and ¹³C NMR spectroscopy are primary tools for the structural elucidation of synthesized compounds and can also be used for purity assessment. Quantitative NMR (qNMR) can provide a highly accurate determination of purity when an internal standard of known purity is used.
A Representative ¹H NMR Protocol for Purity Assessment:
-
Sample Preparation: Accurately weigh a specific amount of the synthesized acrylamide derivative and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Solvent: Dissolve the sample and standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay to allow for complete relaxation of all protons for accurate integration.
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Purity Calculation: Integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and other elements in a sample, which is compared to the theoretical values for the proposed chemical formula. A close correlation is a strong indicator of purity. The accepted deviation of elemental analysis results from the calculated values is typically within ±0.4%.[4]
A Representative Elemental Analysis Protocol (CHNS Combustion Analysis):
-
Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin or silver capsule.
-
Combustion: The sample is combusted at a high temperature (around 900-1000 °C) in a stream of oxygen. This converts the elements into simple gases (CO₂, H₂O, N₂, SO₂).
-
Separation and Detection: The combustion gases are passed through a separation column (typically a gas chromatograph) and detected by a thermal conductivity detector.
-
Quantification: The instrument is calibrated with a standard of known elemental composition, and the amounts of the detected gases are used to calculate the percentage of each element in the original sample.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for each of the described purity assessment techniques.
References
biological activity comparison of amidine enantiomers
A comparative analysis of the biological activity of amidine enantiomers is crucial for understanding their therapeutic potential and for the development of stereoselective drugs. Enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles. This guide provides an objective comparison of the biological activities of the (R) and (S) enantiomers of a novel amidine-based inhibitor of sphingosine kinases (SphK), enzymes that play a critical role in cell survival and proliferation.
Quantitative Comparison of Biological Activity
The inhibitory activity of the amidine enantiomers was evaluated against the two isoforms of sphingosine kinase, SphK1 and SphK2. The results, presented as inhibition constants (Ki), are summarized in the table below.
| Compound | Enantiomer | SphK1 Ki (μM) | SphK2 Ki (μM) | Selectivity (SphK1/SphK2) |
| 9 | (S) | 0.3 | 0.8 | 2.67 |
| 18 | (R) | 5.2 | 0.5 | 0.096 |
Data sourced from "Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors"[1]
The data clearly demonstrates stereoselectivity in the inhibition of sphingosine kinases. The (S)-enantiomer (compound 9) is a more potent inhibitor of SphK1, while the (R)-enantiomer (compound 18) is a more potent and selective inhibitor of SphK2.[1] This highlights the importance of stereochemistry in the design of isoform-selective inhibitors.
Experimental Protocols
Sphingosine Kinase Inhibition Assay
The inhibitory activity of the amidine enantiomers was determined using a radiometric assay that measures the phosphorylation of sphingosine by recombinant human SphK1 and SphK2.
Materials:
-
Recombinant human SphK1 and SphK2
-
D-erythro-sphingosine
-
[γ-³²P]ATP
-
Assay buffer: 20 mM Tris-HCl (pH 7.4), 1 mM 2-mercaptoethanol, 1 mM EDTA, 5 mM sodium orthovanadate, 40 mM β-glycerophosphate, 15 mM NaF, 1 mM phenylmethylsulfonyl fluoride, 10 mM MgCl₂, 0.5 mM 4-deoxypyridoxine, 10% glycerol, and protease inhibitors. For SphK2, the buffer was supplemented with 100 mM KCl.
-
P81 phosphocellulose cation exchange paper
-
75 mM orthophosphoric acid
-
Acetone
-
Liquid scintillation counter
Procedure:
-
Recombinant SphK1 or SphK2 (0.02–0.03 mg protein) was mixed with the assay buffer.
-
The amidine enantiomer (inhibitor) was added at various concentrations.
-
The reaction was initiated by adding a mixture of D-erythro-sphingosine (5–10 μM) and [γ-³²P]ATP (10 μM).
-
The reaction mixture was incubated for 30 minutes at 37°C.
-
The reaction was stopped by placing the reaction tubes on ice.
-
An aliquot of the reaction mixture was spotted onto P81 phosphocellulose paper.
-
The paper was washed three times with 75 mM orthophosphoric acid and then soaked in acetone for 2 minutes.
-
The amount of radionuclide bound to the dried P81 paper, corresponding to the amount of phosphorylated sphingosine, was measured by liquid scintillation counting.
-
Inhibition constants (Ki) were calculated by measuring the enzyme's activity at different substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.
Visualizations
Sphingolipid Signaling Pathway
The following diagram illustrates the central role of Sphingosine Kinases (SphK1 and SphK2) in the sphingolipid signaling pathway, controlling the balance between the pro-apoptotic ceramide and the pro-survival sphingosine-1-phosphate (S1P).
Caption: Sphingolipid Rheostat Signaling Pathway.
Experimental Workflow for SphK Inhibition Assay
This diagram outlines the key steps in the experimental protocol used to determine the inhibitory activity of the amidine enantiomers against sphingosine kinases.
References
A Head-to-Head Comparison of Amidine and Guanidine Groups in Drug Design
For researchers, scientists, and drug development professionals, the choice between incorporating an amidine or a guanidine group into a drug candidate can significantly impact its pharmacological profile. Both are basic, nitrogen-containing functional groups capable of forming strong interactions with biological targets. However, their subtle differences in physicochemical properties, hydrogen bonding capabilities, and steric profiles can lead to profound effects on a drug's potency, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison to aid in the rational design of novel therapeutics.
Physicochemical Properties: A Tale of Two Bases
The most fundamental difference between amidines and guanidines lies in their basicity. Guanidines are among the strongest organic bases, a property attributed to the extensive resonance stabilization of their protonated form, the guanidinium ion. This positive charge is delocalized over three nitrogen atoms, rendering the conjugate acid highly stable. Amidines, with two nitrogen atoms, are also basic but generally less so than guanidines. This difference in pKa has significant implications for the ionization state of a drug at physiological pH (around 7.4), which in turn affects its solubility, membrane permeability, and binding to target proteins.
Table 1: Comparison of Physicochemical Properties
| Property | Amidine | Guanidine |
| General Structure | R-C(=NH)NH₂ | R-NH-C(=NH)NH₂ |
| pKa of Conjugate Acid | ~9-12 | ~13.5 |
| Resonance Structures (Protonated) | 2 | 3 |
| Hydrogen Bond Donors (Protonated) | 4-5 | 6 |
| Hydrogen Bond Acceptors (Neutral) | 2 | 3 |
| Rotatable Bonds (in simplest form) | 1 | 2 |
Note: The pKa values and number of hydrogen bond donors/acceptors can vary depending on the substitution pattern.
Binding Interactions: Mimicking Arginine and Beyond
Both amidine and guanidine groups are frequently employed as bioisosteres of the guanidinium group of arginine, a key amino acid in many protein-protein and protein-ligand interactions. Their ability to form multiple hydrogen bonds and electrostatic interactions makes them effective mimics for recognizing and binding to carboxylate groups in protein active sites.
However, the distinct geometries and hydrogen bonding patterns of amidinium and guanidinium ions can be exploited to achieve target selectivity. The planar, Y-shaped guanidinium group can form a bidentate hydrogen bond with two oxygen atoms of a carboxylate group. The amidinium ion, while also capable of strong hydrogen bonding, has a different spatial arrangement of its hydrogen bond donors, which can lead to altered binding orientations and affinities.
Experimental Data: Head-to-Head in the Lab
Direct comparison of drug analogs where an amidine is swapped for a guanidine (or vice versa) provides the most compelling evidence for their differential effects. Below are examples from the literature highlighting these differences in the context of specific drug targets.
Case Study 1: Nitric Oxide Synthase (NOS) Inhibition
Nitric oxide synthases are a family of enzymes that play crucial roles in various physiological processes. Overproduction of nitric oxide by inducible NOS (iNOS) is implicated in inflammatory diseases. Both amidine and guanidine-containing compounds have been explored as NOS inhibitors.
Table 2: Comparative Inhibition of Nitric Oxide Synthase (NOS) Isoforms
| Compound | Functional Group | iNOS IC₅₀ (µM) | nNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | Reference |
| Aminoguanidine | Guanidine | 25 | >1000 | >1000 | [1] |
| L-NMMA | Guanidine | 4.2 | 0.2 | 0.8 | [1] |
| 1,1-Dimethylguanidine | Guanidine | 250 | 10 | 30 | [1] |
| N,N'-Diaminoguanidine | Guanidine | 750 | >1000 | >1000 | [1] |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate greater potency.
These data illustrate that subtle changes to the guanidine scaffold can dramatically alter potency and selectivity across NOS isoforms. For instance, aminoguanidine shows selectivity for iNOS, while L-NMMA is a potent inhibitor of all three isoforms.[1]
Case Study 2: Serine Protease Inhibition
Serine proteases are a large family of enzymes involved in processes ranging from blood coagulation to inflammation. Many serine protease inhibitors incorporate a basic group to interact with an aspartate residue in the S1 pocket of the active site.
Table 3: Comparative Inhibition of Serine Proteases
| Inhibitor Class | Functional Group | Target Enzyme | Kᵢ (nM) | Reference |
| Benzamidine Analog | Amidine | Trypsin | 18,000 | [2] |
| Naphthamidine | Amidine | Urokinase | 1,400 (human) | [3] |
| Amiloride Analog (B428) | Guanidine | Urokinase | 1,300 (human) | [3] |
| Pentamidine Analog | Amidine | TMPRSS2 | ~40,000 | [4] |
| Nafamostat | Guanidine | TMPRSS2 | <1 | [4] |
Note: Kᵢ (inhibition constant) is a measure of the inhibitor's binding affinity. Lower values indicate stronger binding.
In the case of TMPRSS2, a serine protease involved in viral entry, the guanidine-containing nafamostat is a significantly more potent inhibitor than the amidine-containing pentamidine.[4] This highlights how the choice between these two groups can lead to orders of magnitude differences in potency.
Experimental Protocols
Synthesis of Amidine Derivatives from Nitriles
A common method for synthesizing N-substituted amidines involves the direct addition of an amine to a nitrile.[5][6]
Protocol:
-
Amine Activation: A primary amine is treated with a strong base, such as sodium hydride (NaH) or an organolithium reagent, in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the corresponding amide anion.
-
Nitrile Addition: The nitrile is added to the solution of the activated amine. The reaction is typically stirred at room temperature for several hours to overnight.
-
Workup: The reaction is quenched with a proton source, such as water or an ammonium chloride solution.
-
Purification: The resulting amidine is extracted with an organic solvent and purified by column chromatography or crystallization.
Solid-Phase Synthesis of Guanidines
Solid-phase synthesis is a powerful technique for creating libraries of guanidine-containing compounds.[7][8]
Protocol:
-
Resin Preparation: A primary amine is attached to a solid support (resin), often via a linker that can be cleaved under specific conditions.
-
Thiourea Formation: The resin-bound amine is reacted with an isothiocyanate to form a thiourea.
-
Guanylation: The thiourea is activated with a coupling agent (e.g., Mukaiyama's reagent or silver nitrate) in the presence of a primary or secondary amine. This results in the formation of the resin-bound guanidine.
-
Cleavage: The final guanidine product is cleaved from the solid support using an appropriate cleavage cocktail (e.g., trifluoroacetic acid).
-
Purification: The cleaved product is purified, typically by high-performance liquid chromatography (HPLC).
Signaling Pathways: Impact on Cellular Function
The incorporation of amidine or guanidine groups can profoundly influence how a drug interacts with and modulates cellular signaling pathways.
Nitric Oxide Synthase (NOS) Signaling
As inhibitors of NOS, guanidine and amidine-containing drugs can modulate the nitric oxide (NO) signaling pathway. NO is a key signaling molecule involved in vasodilation, neurotransmission, and immune responses. By inhibiting NOS, these drugs can reduce the production of NO, leading to various physiological effects.
Serine Protease Signaling in Inflammation
Serine proteases, such as trypsin and thrombin, can activate Protease-Activated Receptors (PARs) on the surface of cells, initiating a signaling cascade that contributes to inflammation. Inhibitors containing amidine or guanidine groups can block the activity of these proteases, thereby attenuating the inflammatory response.
Conclusion
The choice between an amidine and a guanidine group in drug design is a nuanced decision that requires careful consideration of the target, the desired pharmacological profile, and the overall molecular context. While both groups are excellent arginine mimetics capable of strong polar interactions, their differences in basicity, hydrogen bonding potential, and steric bulk can be leveraged to fine-tune a drug's properties. Guanidines, with their higher basicity, may offer stronger electrostatic interactions but can also lead to lower membrane permeability. Amidines, being less basic, may provide a better balance of binding affinity and pharmacokinetic properties. Ultimately, a thorough understanding of the structure-activity relationships, supported by the kind of comparative experimental data presented here, is essential for the successful application of these versatile functional groups in the development of new and improved medicines.
References
- 1. cusabio.com [cusabio.com]
- 2. Solid-phase Synthesis of Fusaricidin/LI-F Class of Cyclic Lipopeptides: Guanidinylation of Resin-bound Peptidyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species specificity of amidine-based urokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the Mechanism of Action of Acrylamide Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of acrylamide derivatives against other targeted covalent inhibitors. It includes detailed experimental methodologies, quantitative performance data, and visual representations of key biological pathways and experimental workflows to support the validation of their mechanism of action.
Acrylamide derivatives have emerged as a prominent class of targeted covalent inhibitors (TCIs), demonstrating significant therapeutic success, particularly in oncology. Their mechanism of action relies on an electrophilic "warhead" that forms a stable, covalent bond with a nucleophilic residue, typically a cysteine, within the active site of the target protein. This irreversible interaction leads to prolonged target inhibition and potent biological effects. This guide focuses on the experimental validation of this mechanism, using inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK) as key examples.
Comparative Performance of Acrylamide-Based Inhibitors
The efficacy of acrylamide derivatives can be quantitatively assessed and compared with other covalent inhibitors targeting the same protein. Key metrics include the half-maximal inhibitory concentration (IC50), which reflects the concentration of inhibitor required to reduce enzyme activity by half, and the kinetic parameters of covalent modification, k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate). A higher k_inact/K_I value indicates a more efficient covalent inhibitor.
Below are comparative data for prominent EGFR and BTK inhibitors.
Table 1: Comparative in vitro Potency of EGFR Inhibitors
| Inhibitor | Target(s) | IC50 (nM) vs. WT EGFR | IC50 (nM) vs. L858R/T790M Mutant | k_inact/K_I (M⁻¹s⁻¹) vs. WT EGFR |
| Afatinib | EGFR, HER2, HER4 | 0.5 | 10 | 6.3 - 23 x 10⁶ |
| Osimertinib | EGFR (T790M selective) | 12 | 1 | 1.7 x 10⁵ |
Table 2: Comparative in vitro Potency of BTK Inhibitors
| Inhibitor | IC50 (nM) vs. BTK | Off-Target Kinases Inhibited (selected) |
| Ibrutinib | 0.5 - 2.6 | TEC, EGFR, SRC, LCK |
| Acalabrutinib | 3 - 5 | Minimal off-target activity |
| Zanubrutinib | <0.5 | TEC |
Key Experimental Protocols for Mechanism of Action Validation
Validating the covalent mechanism of action of an acrylamide derivative involves a series of experiments designed to demonstrate target engagement, covalent bond formation, and the functional consequences of target inhibition.
In Vitro Kinase Assay for IC50 Determination
This assay quantifies the potency of an inhibitor by measuring its effect on the enzymatic activity of the target kinase.
Protocol:
-
Prepare Reagents:
-
Kinase Reaction Buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).
-
Inhibitor stock solution in 100% DMSO, followed by serial dilutions in Kinase Reaction Buffer.
-
Kinase and substrate solutions in Kinase Reaction Buffer.
-
ATP solution.
-
-
Assay Procedure:
-
Add the kinase, substrate, and inhibitor solutions to a microplate.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at the optimal temperature for the kinase for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Subtract background luminescence.
-
Normalize the data with the no-inhibitor control as 100% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry (MS) provides direct evidence of covalent bond formation by detecting the mass increase of the target protein corresponding to the addition of the inhibitor.
Protocol:
-
Sample Preparation:
-
Incubate the purified target protein with an excess of the acrylamide derivative in an MS-compatible buffer.
-
Remove unbound inhibitor using a desalting column or gel electrophoresis.
-
-
Intact Protein Analysis (Top-Down MS):
-
Analyze the protein-inhibitor complex using an LC-MS system.
-
Compare the mass spectrum of the treated protein with that of the untreated protein to identify the mass shift corresponding to the covalent adduct.
-
-
Peptide Mapping (Bottom-Up MS):
-
Digest the protein-inhibitor complex with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the modified peptide and the specific amino acid residue (cysteine) that formed the covalent bond by analyzing the fragmentation spectra.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses whether a compound binds to its target protein in a cellular environment by measuring changes in the thermal stability of the protein.
Protocol:
-
Cell Treatment:
-
Treat intact cells with the acrylamide derivative or a vehicle control.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins are generally more stable and will precipitate at higher temperatures.
-
-
Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
-
Detection:
-
Detect the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Western Blot Analysis of Downstream Signaling
This technique is used to measure the functional consequence of target inhibition by observing changes in the phosphorylation status of downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of the inhibitor.
-
For receptor tyrosine kinases like EGFR, stimulate the cells with the corresponding ligand (e.g., EGF) to induce pathway activation.
-
Lyse the cells to extract total protein.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein and downstream signaling molecules (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
-
Quantification:
-
Quantify the band intensities using densitometry software to determine the relative levels of protein phosphorylation.
-
Visualizing Mechanisms and Workflows
Diagrams are essential tools for understanding complex biological pathways and experimental processes. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in the validation of acrylamide derivatives.
Caption: A typical experimental workflow for validating the mechanism of action of a covalent inhibitor.
Caption: The Michael addition reaction between an acrylamide derivative and a cysteine residue.
Caption: A simplified diagram of the EGFR signaling pathway.
Caption: A simplified diagram of the BTK signaling pathway in B-cells.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Acrylamidine Disposal
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of laboratory chemicals are paramount. This guide provides essential, step-by-step procedures for the proper disposal of acrylamidine, a compound requiring careful management due to its potential hazards. By adhering to these protocols, laboratories can ensure the safety of their personnel and maintain environmental compliance, fostering a culture of safety that extends beyond the product itself.
Immediate Safety and Handling
This compound and its salts are hazardous materials that must be handled with appropriate precautions. Before initiating any disposal procedure, it is crucial to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding hazardous waste.
Personal Protective Equipment (PPE):
When handling this compound waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A lab coat, buttoned to its full length.
-
Respiratory Protection: A properly fitted respirator may be necessary if there is a risk of aerosol or dust generation. All handling of solid this compound or concentrated solutions should be conducted within a certified chemical fume hood.
This compound Waste Disposal Protocol
This compound waste must be treated as hazardous and should never be disposed of down the drain or in regular trash. The following step-by-step procedure outlines the recommended disposal process, incorporating a chemical degradation step to neutralize the reactive nature of the compound.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, bench paper), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical name "this compound Waste," and the appropriate hazard pictograms (e.g., toxic, irritant).
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing agents.
Step 2: Chemical Degradation via Hydrolysis
Based on the known reactivity of similar amidine compounds, this compound can be hydrolyzed to less hazardous compounds, namely the corresponding amide and amine, under controlled conditions. This procedure should be performed by trained personnel in a chemical fume hood.
Experimental Protocol for Hydrolysis of this compound Waste:
-
Dilution: Dilute the aqueous this compound waste with water to a concentration of less than 5% (w/v).
-
Basification: Slowly add a 1 M sodium hydroxide (NaOH) solution to the diluted waste with constant stirring until the pH of the solution is between 10 and 11. Monitor the pH using a calibrated pH meter.
-
Heating: Heat the basic solution to approximately 50-60°C with continuous stirring for a minimum of 2 hours. This will facilitate the hydrolysis of the amidine group. The reaction should be monitored for completion if analytical capabilities are available.
-
Cooling: Allow the solution to cool to room temperature.
-
Neutralization: Carefully neutralize the solution by slowly adding a dilute acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.
-
Final Disposal: The neutralized solution can now be transferred to a properly labeled hazardous waste container for collection by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
| Parameter | Recommended Value | Notes |
| Initial Concentration | < 5% (w/v) | Dilution minimizes the risk of runaway reactions. |
| pH for Hydrolysis | 10 - 11 | Alkaline conditions promote the hydrolysis of the amidine. |
| Temperature | 50 - 60°C | Moderate heating accelerates the hydrolysis reaction. |
| Reaction Time | ≥ 2 hours | Ensure sufficient time for the degradation to proceed. |
| Final pH | 6 - 8 | Neutralization is required before final disposal. |
Step 3: Spill and Emergency Procedures
In the event of a spill, immediate action is required to mitigate exposure and environmental contamination.
-
Small Spills: For small liquid spills, use an inert absorbent material such as vermiculite or sand to contain and absorb the chemical. For solid spills, carefully sweep the material to avoid generating dust. All cleanup materials must be collected in a sealed, labeled hazardous waste container.
-
Large Spills: In the case of a large spill, evacuate the area immediately and notify your institution's EHS department. Do not attempt to clean up a large spill without proper training and equipment.
-
Personal Exposure: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
By implementing these comprehensive disposal procedures, laboratories can effectively manage this compound waste, ensuring a safe and compliant research environment. This commitment to safety not only protects individuals and the environment but also builds a foundation of trust and reliability in scientific operations.
Safeguarding Your Research: A Comprehensive Guide to Handling Acrylamide
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of acrylamide in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel.
Acrylamide is a potent neurotoxin and a suspected human carcinogen, necessitating stringent safety measures.[1][2][3] Unpolymerized acrylamide presents the primary hazard, as the polymerized form is considered non-toxic.[1][2] This guide will provide researchers, scientists, and drug development professionals with the necessary information to handle this chemical responsibly.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling acrylamide in its powder or liquid form, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[4]
Minimum Required PPE:
| PPE Component | Specification | Rationale |
| Gloves | Double-layered nitrile gloves or butyl gloves.[2][5] | Provides a robust barrier against skin absorption, which is a primary route of exposure.[4][6] |
| Eye Protection | Chemical safety goggles. A face shield is recommended when there is a risk of splashing.[5][7] | Protects against accidental splashes of acrylamide solutions, which can cause eye irritation.[6] |
| Body Protection | Fully-buttoned lab coat. For tasks with a higher risk of exposure, Tyvek sleeves or a chemically resistant gown are recommended.[4][5] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[7][8] If a fume hood is not available, a dust mask must be worn when handling the powder form.[3] | Minimizes the inhalation of airborne acrylamide powder, which is a significant exposure risk.[1] |
Safe Handling and Operational Plans: A Step-by-Step Approach
A designated area should be established for all work involving acrylamide.[4] To minimize the risk of airborne dust, it is highly recommended to use pre-mixed acrylamide solutions instead of the powder form.[1][3]
Weighing and Solution Preparation:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Cover the work surface with absorbent bench pads.[3]
-
Weighing Powder: All weighing of acrylamide powder must be performed inside a certified chemical fume hood.[7][8]
-
Transport: Use sealed, shatter-resistant containers for transporting acrylamide. If the primary container is not shatter-resistant, a secondary container must be used.[4][5]
-
Solution Preparation: When preparing solutions, do so within a chemical fume hood to control vapor and aerosol exposure.
General Handling:
-
Keep containers of acrylamide closed when not in use.[4]
-
Change gloves every two hours, or immediately if they become contaminated.[4][5]
-
Wash hands thoroughly after handling acrylamide and before leaving the laboratory.[1]
Emergency Procedures: Responding to Exposure and Spills
In the event of an emergency, immediate and appropriate action is crucial.
Exposure Response:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[6][9] Seek medical attention.[7] |
| Eye Contact | Flush eyes with water for at least 15 minutes at an emergency eyewash station.[7][10] Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. Seek medical attention.[10] |
| Ingestion | Seek immediate medical attention.[10] |
Spill Management:
-
Minor Spills (inside a fume hood):
-
Major Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Notify the appropriate emergency response personnel.[7]
-
Disposal Plan: Responsible Waste Management
All acrylamide waste, including contaminated materials, is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[4][11]
| Waste Type | Disposal Procedure |
| Unpolymerized Acrylamide (liquid and solid) | Collect in a clearly labeled, sealed, and leak-proof container.[12] Arrange for hazardous waste pickup.[7] |
| Polymerized Gels | Although polymerized acrylamide is non-toxic, gels may contain residual unpolymerized acrylamide and should be disposed of as hazardous waste.[13] Place in a sealed bag and then into a designated hazardous waste container.[13] |
| Contaminated Labware (gloves, paper towels, etc.) | Place in a sealed bag and dispose of as hazardous chemical waste.[5] |
Acrylamide Hazard Profile
| Hazard Classification | Description |
| Toxicity | Highly toxic by inhalation, skin absorption, and ingestion.[11] It is a known neurotoxin.[1] |
| Carcinogenicity | Classified as a probable human carcinogen.[1][14] |
| Reactivity | Can polymerize violently if heated or exposed to strong bases or oxidizing agents.[14] |
Exposure Limits:
| Organization | Exposure Limit (8-hour Time-Weighted Average) |
| OSHA (PEL) | 0.3 mg/m³[8][14] |
| ACGIH (TLV) | 0.03 mg/m³ (inhalable fraction and vapor)[8][14] |
| NIOSH (REL) | 0.03 mg/m³[14] |
Workflow for Safe Handling of Acrylamide
Caption: Workflow for the safe handling of acrylamide from preparation to disposal.
References
- 1. ehs.unl.edu [ehs.unl.edu]
- 2. uwyo.edu [uwyo.edu]
- 3. ehs.berkeley.edu [ehs.berkeley.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. safety.duke.edu [safety.duke.edu]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. uh.edu [uh.edu]
- 9. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Hazardous Waste Guidelines [biology.ucsd.edu]
- 12. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. nj.gov [nj.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
